Dasatinib N-oxide
描述
Structure
3D Structure
属性
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O3S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(34-17)27-18-12-19(26-15(2)25-18)29-6-8-30(33,9-7-29)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFNEEZCTQCRAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CC[N+](CC4)(CCO)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474434 | |
| Record name | Dasatinib N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910297-52-8 | |
| Record name | N-(2-Chloro-6-methyl-phenyl)-2-((6-(4-(2-hydroxyethyl)-4-oxido-piperazin-4-ium-1-yl)-2-methyl-pyrimidin-4-yl)amino)thiazole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dasatinib N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-CHLORO-6-METHYL-PHENYL)-2-((6-(4-(2-HYDROXYETHYL)-4-OXIDO-PIPERAZIN-4-IUM-1-YL)-2-METHYL-PYRIMIDIN-4-YL)AMINO)THIAZOLE-5-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B16WQA6880 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dasatinib N-oxide mechanism of formation
Ein technischer Leitfaden zur Bildung von Dasatinib-N-oxid
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Übersicht über den Mechanismus, die Kinetik und die experimentellen Protokolle zur Untersuchung der Bildung von Dasatinib-N-oxid, einem wichtigen Metaboliten des Tyrosinkinase-Inhibitors Dasatinib.
Einleitung
Dasatinib ist ein potenter oraler Tyrosinkinase-Inhibitor der zweiten Generation, der zur Behandlung von chronischer myeloischer Leukämie (CML) und Philadelphia-Chromosom-positiver akuter lymphatischer Leukämie (Ph+ ALL) eingesetzt wird. Der Metabolismus von Dasatinib ist umfangreich und wird hauptsächlich durch Cytochrom-P450-Enzyme (insbesondere CYP3A4) und Flavin-haltige Monooxygenasen (FMO) vermittelt. Einer der identifizierten Phase-I-Metaboliten ist Dasatinib-N-oxid, auch als M5 bezeichnet. Das Verständnis des Bildungsmechanismus dieses Metaboliten ist entscheidend für die umfassende Charakterisierung des pharmakokinetischen Profils und potenzieller Arzneimittelwechselwirkungen von Dasatinib.
Mechanismus der N-Oxid-Bildung
Die Umwandlung von Dasatinib in Dasatinib-N-oxid ist eine Oxidationsreaktion, die primär durch die Flavin-haltige Monooxygenase 3 (FMO3) katalysiert wird.[1][2][3] Während auch verschiedene CYP-Enzyme in der Lage sind, diese Reaktion in geringerem Maße zu katalysieren, gilt FMO3 als das hauptverantwortliche Enzym für die Bildung von M5 in der menschlichen Leber.[2] Die N-Oxidation findet am Piperazinring der Dasatinib-Struktur statt.
Der katalytische Zyklus von FMO3 beinhaltet die Reduktion des Flavin-Adenin-Dinukleotid (FAD)-Cofaktors durch NADPH, gefolgt von der Reaktion mit molekularem Sauerstoff, um ein reaktives C4a-Hydroperoxyflavin-Intermediat zu bilden. Dieses Intermediat überträgt dann ein Sauerstoffatom auf das nukleophile Stickstoffatom des Piperazinrings von Dasatinib, was zur Bildung von Dasatinib-N-oxid und C4a-Hydroxyflavin führt.
Quantitative Daten zur Metabolitenbildung
Die Kinetik der Bildung der Hauptmetaboliten von Dasatinib wurde in humanen Lebermikrosomen (HLM) untersucht. Die Bildung von Dasatinib-N-oxid (M5) folgt der Michaelis-Menten-Kinetik.[1][3] Die kinetischen Parameter für M5 im Vergleich zu den durch CYP3A4 gebildeten Hauptmetaboliten sind in Tabelle 1 zusammengefasst.
Tabelle 1: Kinetische Parameter für die Bildung der Hauptmetaboliten von Dasatinib in HLM
| Metabolit | Hauptenzym | Km (µM) | Vmax (pmol/min/mg Protein) | CLint (Vmax/Km) (µL/min/mg Protein) |
| M5 (N-oxid) | FMO3 | 28.5 | 399 | 14 |
| M4 (N-dealkyliert) | CYP3A4 | 1.9 | 98.8 | 52 |
| M20 (Hydroxymethyl) | CYP3A4 | 0.82 | 225 | 274 |
| M24 (Hydroxymethyl) | CYP3A4 | - | - | 20 |
Daten stammen aus Studien zur Identifizierung der am oxidativen Metabolismus von Dasatinib beteiligten menschlichen Enzyme.[1]
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die In-vitro-Methoden zur Identifizierung der verantwortlichen Enzyme und zur Bestimmung der Kinetik der Dasatinib-N-oxid-Bildung.
Identifizierung des verantwortlichen Enzyms
Dieses Protokoll dient dazu, das primäre Enzym zu identifizieren, das für die Bildung von Dasatinib-N-oxid verantwortlich ist.
-
Enzymquellen:
-
Gepoolte humane Lebermikrosomen (HLM)
-
cDNA-exprimierte humane Enzyme (insbesondere FMO3 und verschiedene CYPs wie CYP3A4)
-
-
Reagenzien:
-
Dasatinib
-
NADPH-regenerierendes System (z. B. Glukose-6-phosphat, G6P-Dehydrogenase, NADP+)
-
Kaliumphosphatpuffer (100 mM, pH 7,4)
-
Selektive CYP-Inhibitoren (z. B. Ketoconazol für CYP3A4)
-
Kontrolle: Hitzeinaktivierte Mikrosomen (zur Unterscheidung von FMO-Aktivität, die hitzelabil ist)
-
-
Inkubationsverfahren:
-
Bereiten Sie eine Inkubationsmischung vor, die Puffer, die Enzymquelle (z. B. 0,5 mg/mL HLM oder rekombinantes Enzym) und ggf. Inhibitoren enthält.
-
Führen Sie eine Vorinkubation der Mischung für 5 Minuten bei 37 °C durch.
-
Starten Sie die Reaktion durch Zugabe von Dasatinib (typische Konzentration: 1-10 µM) und des NADPH-regenerierenden Systems.
-
Inkubieren Sie für eine festgelegte Zeit (z. B. 30 Minuten) bei 37 °C in einem Schüttelwasserbad.
-
Stoppen Sie die Reaktion durch Zugabe von 2-3 Volumen eiskaltem Acetonitril, das einen internen Standard (z. B. Dasatinib-d8) enthält.
-
Zentrifugieren Sie die Proben, um das ausgefällte Protein zu entfernen, und analysieren Sie den Überstand mittels LC-MS/MS.
-
-
Logik des Arbeitsablaufs:
Bestimmung der Enzymkinetik
Dieses Protokoll wird verwendet, um die Km- und Vmax-Werte für die Bildung von M5 in HLM zu bestimmen.
-
Materialien: Wie in 4.1, jedoch werden keine Inhibitoren verwendet.
-
Inkubationsverfahren:
-
Bereiten Sie Inkubationsmischungen mit HLM (0,5 mg/mL) und dem NADPH-regenerierenden System vor.
-
Führen Sie eine Reihe von Inkubationen mit unterschiedlichen Dasatinib-Konzentrationen durch, die den erwarteten Km-Wert umfassen (z. B. 0,5 µM bis 100 µM).
-
Starten Sie die Reaktionen und inkubieren Sie für eine kurze Zeit, in der die Produktbildung linear ist (z. B. 5-10 Minuten).
-
Stoppen Sie die Reaktionen wie oben beschrieben.
-
Quantifizieren Sie die gebildete Menge an Dasatinib-N-oxid (M5) mittels LC-MS/MS.
-
Tragen Sie die Bildungsrate gegen die Substratkonzentration auf und passen Sie die Daten an die Michaelis-Menten-Gleichung an, um Km und Vmax zu bestimmen.
-
LC-MS/MS-Analyseprotokoll
-
Instrument: Triple-Quadrupol-Massenspektrometer mit Elektrospray-Ionisierung (ESI) im positiven Modus.
-
Chromatographie:
-
Säule: C18-Umkehrphasensäule (z. B. 50 x 2,1 mm, 1,8 µm).
-
Mobile Phase A: 0,1 % Ameisensäure in Wasser.
-
Mobile Phase B: 0,1 % Ameisensäure in Acetonitril.
-
Flussrate: 0,4 mL/min.
-
Gradient: Ein geeigneter Gradient, um Dasatinib und seine Metaboliten zu trennen.
-
-
Massenspektrometrie:
-
Modus: Multiple Reaction Monitoring (MRM).
-
MRM-Übergänge:
-
Dasatinib: m/z 488.2 → 401.1
-
Dasatinib-N-oxid (M5): m/z 504.1 → 401.1 (Der Precursor-Ionen-Masse [M+H]+ wird aus der Molekülformel C22H26ClN7O3S abgeleitet; das Produkt-Ion ist basierend auf dem stabilen Fragment des Muttermoleküls postuliert).
-
Interner Standard (Dasatinib-d8): m/z 496.2 → 409.1
-
-
Zusammenfassung
Die Bildung von Dasatinib-N-oxid (M5) ist ein relevanter, wenn auch untergeordneter Stoffwechselweg von Dasatinib. Die Reaktion wird überwiegend durch das nicht-CYP-Enzym FMO3 katalysiert, was Implikationen für die Vorhersage von Arzneimittelwechselwirkungen hat, da FMO3 nicht auf die gleiche Weise wie CYP-Enzyme durch übliche Inhibitoren oder Induktoren beeinflusst wird. Die kinetischen Daten zeigen, dass die Bildung von M5 im Vergleich zu den Haupt-Clearance-Wegen, die von CYP3A4 vermittelt werden, eine geringere Effizienz aufweist. Die hier beschriebenen Protokolle bieten eine solide Grundlage für die Untersuchung dieses spezifischen Stoffwechselweges in Forschungs- und Entwicklungsumgebungen.
References
- 1. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Identification of the human enzymes involved in the oxidative metabolism of dasatinib: an effective approach for determining metabolite formation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Dasatinib N-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the biological activity of Dasatinib (B193332) N-oxide, a key metabolite of the potent tyrosine kinase inhibitor, Dasatinib. It covers its metabolic formation, mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.
Introduction and Metabolic Formation
Dasatinib N-oxide, also known as M5, is a circulating metabolite of Dasatinib (Sprycel®)[1][2]. Dasatinib is a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[1][2][3]. The parent drug undergoes extensive metabolism in humans, primarily mediated by cytochrome P450 (CYP) 3A4[2][4][5][6].
This compound is formed through the oxidation of the piperazine (B1678402) ring of the parent molecule[7][8]. This reaction is primarily catalyzed by flavin-containing monooxygenase 3 (FMO3), with various CYP enzymes also capable of facilitating this conversion[1][4]. While it is considered a major metabolite in rats, its concentrations in human plasma are relatively low[9][10]. Following a 100-mg oral dose of radiolabeled dasatinib in healthy volunteers, this compound (M5) was one of several circulating metabolites detected, though the parent drug remained the major component in plasma[2].
Caption: Metabolic pathway for the formation of this compound.
Biological Activity and Mechanism of Action
This compound is recognized as a pharmacologically active metabolite[2][11]. Its mechanism of action is presumed to mirror that of its parent compound, Dasatinib, which functions as a potent, ATP-competitive inhibitor of multiple tyrosine kinases[12]. The primary targets include the BCR-ABL fusion protein and SRC family kinases (SRC, LCK, YES, FYN)[1][3][6]. Additionally, Dasatinib inhibits other kinases such as c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ)[3][13].
By binding to the ATP-binding site of these kinases, Dasatinib and its active metabolites block downstream signaling pathways that are critical for cell proliferation, survival, and migration[13][14]. This inhibition ultimately leads to cell cycle arrest and apoptosis in malignant cells[14][15][16]. A distinguishing feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against imatinib-resistant mutations[3][13][14].
Despite its pharmacological activity, studies suggest that this compound is not expected to contribute significantly to the overall in vivo clinical activity of Dasatinib in humans. This is primarily due to its considerably lower systemic exposure compared to the parent drug[2].
Caption: Presumed signaling pathway inhibition by this compound.
Quantitative Data on Biological Activity
For context and comparison, the inhibitory activities of the parent compound, Dasatinib, are well-documented and presented below. It is plausible that this compound exhibits a similar, though not identical, inhibition profile.
Table 1: In Vitro Inhibitory Activity of Dasatinib (Parent Compound)
| Target Kinase | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| Bcr-Abl | Kinase Assay | <1.0 nM | [17] |
| Src | Kinase Assay | 0.5 nM | [17] |
| c-KIT | Kinase Assay | Inhibited at nM concentrations | [3] |
| PDGFRβ | Kinase Assay | Inhibited at nM concentrations | [3] |
| Abl | Competitive Binding | 3 nM | [18] |
| Csk | Kinase Assay | 7 nM |[18] |
Table 2: Anti-proliferative Activity of Dasatinib (Parent Compound) in Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| HT29 | Human Colorectal Carcinoma | 1.46 | [19] |
| MCF7 | Human Breast Adenocarcinoma | 12.38 | [19] |
| K562 | Chronic Myeloid Leukemia | <0.001 (<1 nM) | [13] |
| A549 | Lung Cancer | 1.09 | [20] |
| Calu-3 | Lung Cancer | 0.56 |[20] |
Experimental Protocols
The biological activity of this compound can be characterized using standard biochemical and cell-based assays. The following protocols are representative methodologies for assessing kinase inhibition and cytotoxic effects.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific purified tyrosine kinase (e.g., Bcr-Abl, Src).
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer
-
ATP (radiolabeled [γ-³²P]ATP or for non-radiometric assays)
-
Microtiter plates (96-well)
-
Detection reagents (e.g., scintillation fluid, luminescence/fluorescence substrate)
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in the kinase assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM). Include a vehicle control (DMSO) and a no-enzyme control.
-
Reaction Setup: To each well of a 96-well plate, add the kinase assay buffer, the specific peptide substrate, and the diluted this compound or vehicle control.
-
Kinase Addition: Add the purified recombinant kinase to each well to initiate the reaction.
-
ATP Addition: Start the phosphorylation reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction using an appropriate stop solution.
-
Quantification: Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radiometric assays (e.g., luminescence-based), follow the manufacturer's instructions for the detection kit[21][22].
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value[22].
Objective: To assess the anti-proliferative and cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, MCF7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined density (e.g., 3 x 10³ to 5 x 10³ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment[13][19].
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound or vehicle control (DMSO)[19].
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator[13][19].
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals[19][21].
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[19].
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 550-570 nm[19].
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Plot the viability percentage against the logarithm of the compound concentration to determine the IC50 or GI50 (concentration for 50% growth inhibition) value[19][21].
Caption: General workflow for in vitro biological activity assessment.
Conclusion
This compound is a pharmacologically active metabolite of Dasatinib, formed primarily by FMO3-mediated oxidation. Its mechanism of action is believed to be consistent with that of the parent drug, involving the potent inhibition of key tyrosine kinases such as BCR-ABL and the SRC family. However, due to its low systemic exposure in humans, its contribution to the overall clinical efficacy of Dasatinib is considered minimal. While specific quantitative activity data for the N-oxide is scarce in public literature, its biological profile can be thoroughly investigated using standard in vitro kinase and cell-based assays, providing valuable information for drug metabolism and safety assessments.
References
- 1. ClinPGx [clinpgx.org]
- 2. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 4. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 5. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emergencydrug.com [emergencydrug.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigational Study of this compound Impurity in Different Diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Dasatinib - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 15. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
In Vivo Pharmacological Action of Dasatinib N-oxide: A Technical Review
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dasatinib (B193332) N-oxide, also known as M5, is a minor circulating metabolite of the potent oral dual Src/Bcr-Abl tyrosine kinase inhibitor, Dasatinib. While pharmacologically active, extensive research into the metabolism and disposition of Dasatinib has concluded that Dasatinib N-oxide is not expected to contribute significantly to the overall in vivo pharmacological activity of the parent compound in humans. This is primarily attributed to its low plasma concentrations and reduced potency compared to Dasatinib. In preclinical studies, species-specific differences in metabolism have been observed, with this compound being a more abundant metabolite in rats compared to monkeys and humans.[1] This technical guide synthesizes the available information on this compound, focusing on its metabolic pathway and its context within the broader pharmacological profile of Dasatinib. Due to a lack of dedicated in vivo studies on isolated this compound, this document will primarily focus on its formation and characterization as a metabolite.
Dasatinib Metabolism and the Formation of this compound
Dasatinib undergoes extensive metabolism in humans, primarily mediated by cytochrome P450 3A4 (CYP3A4) and flavin-containing monooxygenase 3 (FMO3).[2] This metabolic process results in several metabolites, including hydroxylated products (M20 and M24), an N-dealkylated metabolite (M4), an acid metabolite (M6), and the N-oxide metabolite (M5).[3][4]
The formation of this compound occurs via the oxidation of the piperazine (B1678402) ring.[5] While various CYPs are capable of this reaction, FMO3 is considered the primary enzyme responsible for its formation.[2]
Metabolic Pathway of Dasatinib
The following diagram illustrates the major metabolic pathways of Dasatinib, including the formation of this compound (M5).
In Vivo Pharmacological Data: A Notable Absence
A comprehensive review of the scientific literature reveals a significant lack of dedicated in vivo studies on the pharmacological action of this compound as an isolated compound. Research has predominantly focused on the parent drug, Dasatinib, and its overall metabolic profile. The general consensus from human metabolism studies is that while several metabolites, including the N-oxide, are pharmacologically active, their contribution to the in vivo efficacy of Dasatinib is minimal.[3]
Experimental Protocols
As no specific in vivo studies for this compound have been identified, this section will outline a general experimental workflow that would be necessary to characterize its pharmacological action, based on standard preclinical drug development protocols.
Proposed In Vivo Efficacy Study Workflow
The following diagram illustrates a hypothetical experimental workflow for evaluating the in vivo efficacy of this compound in a tumor xenograft model.
Signaling Pathways: An Extrapolation from the Parent Compound
Given the absence of specific in vivo data for this compound, it is reasonable to hypothesize that its mechanism of action would be similar to that of Dasatinib, albeit with lower potency. Dasatinib is a multi-targeted kinase inhibitor that targets the Bcr-Abl fusion protein and the Src family of kinases, which are critical drivers in certain leukemias.
Simplified Dasatinib Signaling Inhibition
The following diagram depicts the primary signaling pathways inhibited by Dasatinib. It is presumed that this compound would interact with these same targets.
Conclusion
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ClinPGx [clinpgx.org]
- 3. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Dasatinib N-oxide: A Comprehensive Technical Guide to the M5 Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasatinib (B193332), a second-generation tyrosine kinase inhibitor, is a critical therapeutic agent for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its clinical efficacy and safety are intrinsically linked to its extensive metabolism. This technical guide provides an in-depth examination of Dasatinib N-oxide (M5), a notable metabolite of Dasatinib. We will explore its formation via enzymatic pathways, present its pharmacokinetic profile in comparison to the parent drug and other key metabolites, and detail the experimental methodologies for its identification and quantification. This document aims to serve as a comprehensive resource for researchers and professionals in drug metabolism and oncology, facilitating a deeper understanding of Dasatinib's metabolic fate.
Introduction to Dasatinib Metabolism
Dasatinib is a potent, orally administered inhibitor of multiple tyrosine kinases, primarily targeting the BCR-ABL fusion protein and the SRC family of kinases.[1][2][3][4][5] Following oral administration, Dasatinib is rapidly absorbed and undergoes extensive hepatic metabolism, with less than 20% of the dose excreted unchanged.[6][7] The biotransformation of Dasatinib is complex, involving several key enzymatic pathways that lead to the formation of multiple metabolites. The primary enzyme responsible for the overall metabolism of Dasatinib is Cytochrome P450 3A4 (CYP3A4).[1][4][8][9][10][11][12][13]
The major metabolic pathways for Dasatinib include:
-
N-dealkylation: Produces the active metabolite M4.[8][14][15]
-
N-oxidation: Leads to the formation of this compound (M5).[5][8][10][14][15]
-
Oxidation to a carboxylic acid: Results in the M6 metabolite.[6][14][15]
While several metabolites are formed, Dasatinib itself is the major circulating drug-related component in human plasma.[6] Although some metabolites, like M4, exhibit pharmacological activity similar to the parent drug, their contribution to the overall in vivo efficacy is generally considered minor due to lower systemic exposure.[6][8] This guide will focus specifically on the N-oxide metabolite, M5.
Formation and Metabolic Pathway of this compound (M5)
This compound, also known as M5, is formed through the oxidation of the nitrogen atom on the piperazine (B1678402) ring of the Dasatinib molecule.[10][16][17] This N-oxidation reaction is primarily catalyzed by Flavin-containing monooxygenase 3 (FMO3).[5][8][10][14][15] While FMO3 is the principal enzyme, various Cytochrome P450 (CYP) enzymes can also contribute to the formation of M5.[14]
The formation of M5 is a significant pathway in the metabolism of Dasatinib, contributing to the overall clearance of the drug. Understanding the enzymes involved is crucial for predicting potential drug-drug interactions, as co-administration of drugs that induce or inhibit FMO3 or relevant CYP enzymes could alter the pharmacokinetic profile of Dasatinib.
Quantitative Data on Dasatinib and its Metabolites
The following tables summarize key quantitative data related to the pharmacokinetics and in vitro activity of Dasatinib and its major metabolites.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Dasatinib | This compound (M5) | Other Major Metabolites (M4, M20, M24) | Reference(s) |
| Tmax (hours) | 0.5 - 6 | Not explicitly reported | Not explicitly reported | [2][6][7] |
| Half-life (t½) (hours) | ~3 - 5 | Not explicitly reported | Not explicitly reported | [2][12] |
| Plasma Protein Binding | ~96% | Not explicitly reported | M4: ~93% | [8] |
| Relative Contribution to Total Radioactivity in Plasma (at 2h) | ~25% | Contributes significantly | Contributes significantly | [6] |
| Contribution to In Vivo Activity | Major | Not expected to be significant | Not expected to be significant | [6] |
Table 2: Comparative In Vitro Biological Activity
| Compound | Target Kinase | IC50 | Antiproliferative Activity | Reference(s) |
| Dasatinib | BCR-ABL, Src Family Kinases | <1 nM (BCR-ABL, unmutated), 0.5 nM (Src) | Potent | [3] |
| This compound (M5) | Not explicitly reported | Not explicitly reported | Considered a minor metabolite in terms of activity | [6][18] |
| N-deshydroxyethyl Dasatinib (M4) | BCR-ABL, Src Family Kinases | Not explicitly reported | Similar to Dasatinib in vitro | [8] |
Note: While specific quantitative values for M5 are not always available in the literature, its contribution to the overall pharmacological effect is considered to be minor compared to the parent drug.[6][18]
Experimental Protocols
This section provides an overview of the standard methodologies used for the identification and quantification of Dasatinib and its metabolites, including this compound (M5), in biological matrices.
Quantification of Dasatinib and Metabolites in Plasma by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Dasatinib and its metabolites.[19][20][21][22][23][24]
Objective: To accurately measure the concentrations of Dasatinib and its metabolites in plasma samples.
Methodology:
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Plasma samples are loaded onto an SPE cartridge (e.g., Oasis HLB). The cartridge is washed to remove interfering substances, and the analytes are then eluted with an organic solvent.[3][19]
-
Liquid-Liquid Extraction (LLE): An organic solvent immiscible with plasma is added to the sample to extract the analytes. The organic layer containing the analytes is then separated and evaporated to dryness. The residue is reconstituted in the mobile phase.[22]
-
Protein Precipitation: A precipitating agent (e.g., acetonitrile (B52724) or methanol) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analytes is collected.[25]
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 or phenyl-hexyl analytical column is typically used for separation.[3][19]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol) is employed.[3][19]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[3][19]
-
Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Dasatinib, its metabolites (including M5), and an internal standard are monitored for quantification.[3][19][23]
-
In Vitro Metabolism Studies
Objective: To identify the enzymes responsible for the formation of Dasatinib metabolites and to characterize the kinetics of these reactions.
Methodology:
-
Incubation System:
-
Human Liver Microsomes (HLMs): Used to study CYP-mediated metabolism. Incubations include HLMs, Dasatinib, and an NADPH-generating system.[10][26]
-
Recombinant Human Enzymes: Specific FMOs (e.g., FMO3) or CYPs expressed in an insect or bacterial system are used to pinpoint the contribution of individual enzymes to metabolite formation.[26]
-
Hepatocytes: Intact liver cells provide a more complete metabolic system, including both Phase I and Phase II enzymes.[26]
-
-
Incubation Conditions:
-
Dasatinib is incubated with the chosen enzymatic system at 37°C.
-
Reactions are initiated by adding a cofactor (e.g., NADPH for CYPs).
-
Aliquots are taken at various time points and the reaction is quenched (e.g., by adding a cold organic solvent).
-
-
Analysis:
-
The samples are processed and analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.
-
Signaling Pathway Inhibition by Dasatinib
Dasatinib exerts its therapeutic effect by inhibiting the constitutively active BCR-ABL kinase, which is the molecular hallmark of CML. This inhibition blocks downstream signaling pathways that are crucial for the proliferation and survival of leukemic cells. The primary pathways affected are the RAS/RAF/MEK/ERK pathway, the PI3K/AKT/mTOR pathway, and the STAT5 pathway. While this compound (M5) is a metabolite, the primary pharmacological activity is attributed to the parent compound.
Conclusion
This compound (M5) is a significant metabolite of Dasatinib, formed primarily through FMO3-mediated N-oxidation. While it is a notable component of the metabolic profile of Dasatinib, current evidence suggests that its contribution to the overall in vivo pharmacological activity is minor compared to the parent drug. A thorough understanding of the formation and disposition of M5 and other metabolites is essential for a complete picture of Dasatinib's pharmacokinetics and for anticipating potential drug-drug interactions. The experimental protocols outlined in this guide provide a framework for the continued investigation of Dasatinib and its metabolites in both preclinical and clinical research settings.
References
- 1. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity - Mikus - Translational Cancer Research [tcr.amegroups.org]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Investigational Study of this compound Impurity in Different Diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. scielo.br [scielo.br]
- 23. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. altasciences.com [altasciences.com]
- 26. researchgate.net [researchgate.net]
The Role of Flavin-Containing Monooxygenase 3 (FMO3) in the Formation of Dasatinib N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasatinib (B193332), a potent tyrosine kinase inhibitor, undergoes extensive metabolism in humans, primarily mediated by cytochrome P450 3A4 (CYP3A4). A minor but significant metabolic pathway involves the formation of Dasatinib N-oxide (M5), a reaction catalyzed predominantly by Flavin-Containing Monooxygenase 3 (FMO3). Understanding the contribution of FMO3 to Dasatinib metabolism is crucial for a comprehensive assessment of its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response. This technical guide provides an in-depth analysis of the role of FMO3 in this compound formation, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the metabolic pathway and experimental workflows.
Introduction
Dasatinib is a second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Its metabolism is complex, involving multiple enzymes and pathways. While CYP3A4 is the major enzyme responsible for Dasatinib's clearance, FMO3 plays a distinct role in the formation of the N-oxide metabolite, M5.[2][3] FMO3 is a hepatic enzyme that catalyzes the oxygenation of various xenobiotics containing nitrogen, sulfur, or phosphorus.[4][5] Genetic polymorphisms in the FMO3 gene can lead to variable enzyme activity, potentially impacting the metabolic profile of its substrates.[3] This guide focuses on the specific contribution of FMO3 to Dasatinib N-oxidation.
Quantitative Data on FMO3-Mediated Dasatinib N-oxidation
Direct kinetic parameters, such as Km and Vmax, for the FMO3-catalyzed N-oxidation of Dasatinib are not extensively reported in the public literature. However, studies utilizing recombinant human FMO3 provide strong evidence of its efficiency in this biotransformation.
| Parameter | Value | Enzyme System | Reference |
| Conversion Yield | > 90% in 24 hours | Whole-cell system with recombinant human FMO3 | [2][4] |
This table summarizes the key quantitative finding related to the efficiency of FMO3 in converting Dasatinib to its N-oxide metabolite. The high conversion yield suggests that FMO3 is a capable catalyst for this reaction.
Metabolic Pathway of this compound Formation
The primary route of Dasatinib metabolism involves CYP3A4-mediated oxidation. FMO3 provides an alternative pathway leading to the formation of the N-oxide metabolite on the piperazine (B1678402) ring.[6]
Experimental Protocols
This section details the methodologies employed in studies investigating the role of FMO3 in this compound formation.
Whole-Cell Biocatalysis for this compound Production
This protocol describes the use of a whole-cell system expressing recombinant human FMO3 to synthesize this compound.[2]
Methodology:
-
Cell Culture and Induction: Escherichia coli cells engineered to overexpress human FMO3 are cultured under appropriate conditions.[2] Expression of the FMO3 enzyme is induced using a suitable agent (e.g., IPTG).
-
Cell Harvesting: The cells are harvested by centrifugation and washed to remove culture medium components.[2]
-
Whole-Cell Biotransformation: The cell suspension is incubated with Dasatinib in a reaction buffer. The reaction mixture typically includes a cofactor regeneration system for NADPH, which is essential for FMO3 activity.[2]
-
Sample Extraction: Following incubation, the reaction is quenched, and the mixture is extracted to separate the analyte (Dasatinib and its N-oxide) from the cellular components.
-
LC-MS/MS Analysis: The extracted samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify Dasatinib and this compound.[2]
In Vitro Metabolism using Human Liver Microsomes
This protocol is a standard method to assess the in vitro metabolism of a drug candidate and identify the enzymes involved.
Methodology:
-
Incubation Mixture: A typical incubation mixture contains human liver microsomes (HLMs), Dasatinib, and an NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C. The reaction is terminated at various time points by adding a quenching solvent like acetonitrile.
-
Inhibitor Studies: To confirm the role of FMO3, specific inhibitors can be used. For instance, methimazole (B1676384) is a known competitive inhibitor of FMOs. Conversely, to assess the contribution of CYPs, inhibitors like ketoconazole (B1673606) (for CYP3A4) can be utilized.
-
Analytical Method: The formation of this compound is monitored using a validated LC-MS/MS method.[7]
LC-MS/MS Method for Quantification of Dasatinib and its Metabolites
A sensitive and specific LC-MS/MS method is essential for the accurate quantification of Dasatinib and this compound in biological matrices.[7]
Key Parameters:
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to extract the analytes from plasma or microsomal incubation samples.[5][7]
-
Chromatographic Separation: Reversed-phase chromatography, often with a C18 or phenyl-hexyl column, is employed to separate Dasatinib from its metabolites.[7]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity for detection. Specific precursor-to-product ion transitions for Dasatinib and this compound are monitored.[8]
-
Internal Standard: A stable isotope-labeled internal standard is used to ensure accuracy and precision.
Discussion and Conclusion
The available evidence clearly establishes that FMO3 is the primary enzyme responsible for the N-oxidation of Dasatinib to its M5 metabolite.[2][3] While this is considered a minor pathway compared to the extensive metabolism by CYP3A4, it remains an important aspect of Dasatinib's overall disposition. The high conversion efficiency observed in recombinant FMO3 systems highlights the enzyme's capacity to metabolize Dasatinib.[2]
For drug development professionals, understanding the role of FMO3 has several implications:
-
Drug-Drug Interactions: Co-administration of drugs that are potent inhibitors or inducers of FMO3 could potentially alter the formation of this compound. However, given that this is a minor pathway, the clinical significance of such interactions may be limited but warrants consideration.
-
Pharmacogenomics: Genetic polymorphisms in the FMO3 gene are known to cause significant inter-individual variability in enzyme activity.[3] Individuals with reduced FMO3 function may exhibit a different metabolite profile for Dasatinib, although the impact on overall drug efficacy and safety needs further investigation.
-
Metabolite Profiling: A complete understanding of all metabolic pathways, including minor ones, is essential for comprehensive drug safety and metabolism studies.
References
- 1. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of drug metabolites by human FMO3 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validated LC-MS/MS method for simultaneous determination of Dasatinib and Sitagliptin in rat plasma and its application to pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide to the Chemical Properties of Dasatinib N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasatinib (B193332), a potent second-generation tyrosine kinase inhibitor, undergoes extensive metabolism, giving rise to several metabolites. Among these, Dasatinib N-oxide (M5) is formed through the oxidation of the piperazine (B1678402) ring. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, and analytical methodologies for its characterization. Furthermore, this document explores its metabolic formation and touches upon its known pharmacological activity in relation to the parent compound, Dasatinib. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug development and metabolism studies.
Introduction
Dasatinib is a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its mechanism of action involves the inhibition of key signaling proteins, including BCR-ABL and Src family kinases. The metabolic fate of Dasatinib is a critical aspect of its overall pharmacological profile. Dasatinib is primarily metabolized in the liver, leading to the formation of several metabolites, including hydroxylated products, an N-dealkylated metabolite, and this compound.[1][2] this compound, also referred to as the M5 metabolite, is generated through the oxidation of a nitrogen atom on the piperazine ring.[1] Understanding the chemical properties of this metabolite is essential for a complete assessment of Dasatinib's disposition, potential for drug-drug interactions, and overall therapeutic window.
Physicochemical Properties
This compound is a pale yellow to off-white solid.[3][4] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C22H26ClN7O3S | [5][6] |
| Molecular Weight | 504.00 g/mol | [7] |
| Appearance | Pale Yellow Solid | [4] |
| Melting Point | 193-195 °C | [2][5] |
| Predicted pKa | 10.93 ± 0.70 | [2] |
| Solubility | ||
| Acetonitrile (B52724) | Slightly Soluble | [4] |
| DMSO | Soluble (8.33 mg/mL) | [4][8] |
| Methanol (B129727) | Slightly Soluble | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.83 mg/mL | [8] |
| Storage | -20°C | [2] |
Synthesis and Formation
Metabolic Formation
This compound is a product of phase I metabolism of Dasatinib. The formation of the N-oxide on the piperazine ring is primarily catalyzed by flavin-containing monooxygenase 3 (FMO3).[9] Various cytochrome P450 (CYP) enzymes are also capable of this reaction.[1]
Figure 1: Metabolic conversion of Dasatinib to this compound.
Chemical Synthesis
Experimental Protocols
Analytical Characterization: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of Dasatinib and its metabolites, including this compound, in biological matrices.
Sample Preparation (Protein Precipitation): [11]
-
To 200 µL of human plasma, add a suitable internal standard (e.g., Dasatinib-d8).
-
Add a protein precipitation agent, such as methanol containing 0.1% formic acid.
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Chromatographic Separation: [1]
-
Column: A reverse-phase column, such as a Luna phenyl-hexyl analytical column, is typically used.
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
Mass Spectrometric Detection: [11]
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
Figure 2: Experimental workflow for LC-MS/MS analysis.
Pharmacological Activity and Signaling Pathways
The pharmacological activity of this compound has been a subject of interest. While some reports classify it as a minor metabolite, others suggest it is pharmacologically active.[8] One study indicated that this compound (M5) is more than 10 times less potent than the parent compound, Dasatinib.[6] In contrast, the N-dealkylated metabolite (M4) exhibits antiproliferative activity similar to Dasatinib.[9] Given its lower potency and systemic exposure, this compound is not expected to contribute significantly to the overall in vivo activity of Dasatinib.[12]
Dasatinib primarily exerts its therapeutic effect by inhibiting the BCR-ABL and Src family kinase signaling pathways. These pathways are crucial for the proliferation and survival of leukemia cells. While the direct impact of this compound on these pathways has not been extensively characterized, its reduced potency suggests a diminished inhibitory effect on these critical kinases compared to the parent drug.
Figure 3: Simplified Dasatinib signaling pathway inhibition.
Conclusion
This compound is a recognized metabolite of Dasatinib, formed through the oxidation of the piperazine ring, primarily by FMO3. This technical guide has summarized its key chemical properties, including its physicochemical characteristics and methods for its analytical determination. While it is considered a pharmacologically active metabolite, current evidence suggests that its potency is significantly lower than that of the parent compound, and therefore, it is unlikely to play a major role in the overall clinical efficacy of Dasatinib. Further research to fully elucidate the specific biological activities and potential off-target effects of this compound may provide a more complete understanding of the disposition and safety profile of Dasatinib. The information and protocols provided herein serve as a foundational resource for researchers in the fields of drug metabolism, pharmacology, and analytical chemistry.
References
- 1. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ClinPGx [clinpgx.org]
- 5. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Src family kinases, inducible nitric oxide synthase, and NADPH oxidase as potential CNS drug targets for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 10. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PlumX [plu.mx]
An In-depth Technical Guide to the Synthesis of Dasatinib N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Dasatinib (B193332) N-oxide, a primary metabolite and potential impurity of the tyrosine kinase inhibitor Dasatinib. Given that Dasatinib N-oxide is most commonly formed through metabolic processes or as an unintended byproduct, this document outlines a logical and practical synthetic route for its deliberate preparation in a laboratory setting, which is essential for obtaining analytical standards for toxicological studies and impurity profiling.
Overview and Synthesis Strategy
This compound is the product of oxidation at the tertiary amine of the piperazine (B1678402) ring of the parent drug, Dasatinib.[1] In humans, this conversion can be catalyzed by Flavin-containing monooxygenase.[2] It is also recognized as a process-related impurity that can form during the manufacturing or storage of Dasatinib, particularly in the presence of oxidizing agents or solvents with micro-oxidic properties.[1][3]
The most direct and logical laboratory synthesis route is the post-synthesis oxidation of Dasatinib. This strategy involves preparing the parent Dasatinib molecule first, followed by a selective oxidation step targeting the most nucleophilic nitrogen atom on the piperazine moiety.
Precursors and Intermediates for Dasatinib Synthesis
The synthesis of the immediate precursor, Dasatinib, is a multi-step process involving several key intermediates. Understanding the synthesis of the parent drug is critical for controlling purity and potential side reactions. A common and efficient synthetic pathway relies on the coupling of a thiazole (B1198619) carboxamide core with a pyrimidine (B1678525) derivative, followed by the introduction of the hydroxyethyl (B10761427) piperazine side chain.[4]
The table below summarizes the essential precursors for a representative synthesis of Dasatinib.
| Compound Name | Role | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Core Building Block | 302964-08-5 | C₁₁H₁₀ClN₃OS | 267.73 |
| 4,6-Dichloro-2-methylpyrimidine | Pyrimidine Moiety | 1780-31-0 | C₅H₄Cl₂N₂ | 163.01 |
| N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | Key Intermediate | 302964-24-5 | C₁₆H₁₂Cl₂N₆OS | 423.28 |
| 1-(2-Hydroxyethyl)piperazine | Side Chain | 103-76-4 | C₆H₁₄N₂O | 130.19 |
| Dasatinib | Immediate Precursor | 302962-49-8 | C₂₂H₂₆ClN₇O₂S | 488.00 |
Proposed Synthesis of this compound
The synthesis of this compound is achieved by the direct oxidation of Dasatinib. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for the N-oxidation of tertiary amines and are suitable for this transformation.[5][6] The reaction is generally clean and selective for the tertiary amine of the piperazine ring.
Caption: Overall workflow from Dasatinib precursors to this compound.
Caption: Proposed reaction scheme for the synthesis of this compound.
Experimental Protocols
The following protocols are representative methods and may require optimization for scale, purity, and yield.
This protocol is adapted from established patent literature for the synthesis of Dasatinib.[4]
-
Step A: Synthesis of Intermediate (IV)
-
To a suitable reaction flask, add 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide (II) and a solvent such as tetrahydrofuran (B95107) (THF).
-
Add a base (e.g., sodium tertiary butoxide or triethylamine) and stir the mixture at 25-30°C.
-
Add 4,6-Dichloro-2-methyl pyrimidine (III) to the reaction mass.
-
Stir the reaction for 2-3 hours at 25-30°C.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mass and adjust the pH to 1.0-1.5 with 2N aqueous HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield N-(2-chloro-6-methylphenyl)-2-[6-chloro-2-methyl-4-pyrimidinyl) amino]-5-thiazolecarboxamide (IV).
-
-
Step B: Synthesis of Dasatinib
-
Charge the intermediate (IV) into a reaction flask containing amyl alcohol.
-
Raise the temperature to 135-140°C.
-
Add a solution of 1-(2-Hydroxy)ethylpiperazine (V) in amyl alcohol.
-
Stir the reaction mass for 4-5 hours at 135-140°C.
-
After reaction completion (monitored by HPLC), gradually cool the mixture to 25-30°C to allow for crystallization.
-
Filter the resulting solid, wash with a suitable solvent (e.g., methanol), and dry under vacuum at 60-65°C to yield crude Dasatinib.
-
The crude product can be further purified by recrystallization from a solvent like methanol (B129727) to achieve high purity.
-
This protocol is a general method adapted for the N-oxidation of a piperazine-containing molecule using m-CPBA.[6]
-
Reaction Setup:
-
Dissolve Dasatinib (1.0 equivalent) in a suitable chlorinated solvent, such as dichloromethane (B109758) (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer. The volume should be sufficient to fully dissolve the starting material (e.g., 20-30 mL per gram of Dasatinib).
-
Cool the solution to 0°C using an ice-water bath.
-
-
Addition of Oxidant:
-
In a separate flask, dissolve m-CPBA (approx. 1.1-1.2 equivalents) in a minimal amount of DCM.
-
Add the m-CPBA solution dropwise to the cooled Dasatinib solution over 20-30 minutes. A slight exotherm may be observed.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the progress by TLC or LC-MS to confirm the consumption of Dasatinib and the formation of the more polar N-oxide product.
-
-
Work-up and Purification:
-
Upon completion, quench the excess m-CPBA by adding an aqueous solution of a reducing agent, such as 10% sodium thiosulfate (B1220275) or sodium sulfite. Stir for 15-20 minutes.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude this compound.
-
The crude product can be purified by silica (B1680970) gel column chromatography using a gradient elution system (e.g., dichloromethane/methanol) to isolate the pure N-oxide.
-
Quantitative Data and Characterization
While specific reaction yields for the proposed synthesis are not published, the N-oxidation of tertiary amines with m-CPBA is generally efficient. The primary analytical challenge is often the separation of the N-oxide from the parent drug. As an impurity, this compound has been observed at levels up to 0.1% in certain preparations of Dasatinib solvates.[3]
| Compound | Parameter | Value |
| This compound | CAS Number | 910297-52-8 |
| Molecular Formula | C₂₂H₂₆ClN₇O₃S | |
| Molecular Weight | 504.00 g/mol | |
| Appearance | Crystalline solid (predicted) | |
| Observed Impurity Level | ~0.03% - 0.1% in some Dasatinib solvates[3] | |
| Conversion in Hemolyzed Plasma | < 3.8% (using ACN for extraction)[7] |
Characterization: The successful synthesis of this compound should be confirmed using standard analytical techniques:
-
Mass Spectrometry (MS): Expect to observe the [M+H]⁺ ion at m/z ≈ 504.15, corresponding to the addition of one oxygen atom to Dasatinib.
-
NMR Spectroscopy (¹H and ¹³C): Protons and carbons on the piperazine ring adjacent to the newly formed N-oxide will exhibit a downfield chemical shift compared to the parent Dasatinib.
-
HPLC: The N-oxide will be more polar and thus have a shorter retention time than Dasatinib on a reverse-phase column.
References
- 1. Investigational Study of this compound Impurity in Different Diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 3. WO2017134615A1 - Solid state forms of dasatinib and processes for their preparation - Google Patents [patents.google.com]
- 4. WO2017098391A1 - Process for the preparation of dasatinib - Google Patents [patents.google.com]
- 5. Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 7. altasciences.com [altasciences.com]
Structural Characterization of Dasatinib N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasatinib, a potent tyrosine kinase inhibitor, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. Among these, Dasatinib N-oxide (M5) is a significant metabolite formed through the oxidation of the piperazine (B1678402) ring. This technical guide provides a comprehensive overview of the structural characterization of this compound, compiling available physicochemical data, outlining detailed experimental protocols for its analysis, and illustrating its metabolic formation. While a complete spectroscopic dataset is not publicly available, this guide consolidates the current knowledge to support further research and drug development efforts.
Introduction
Dasatinib is a crucial therapeutic agent for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its efficacy and safety profile are influenced by its metabolic fate. This compound is a major metabolite, and understanding its structural characteristics is vital for a complete pharmacological and toxicological assessment of the parent drug. This document serves as a technical resource, summarizing the key structural data and analytical methodologies pertinent to this compound.
Physicochemical Properties
This compound is a solid, off-white to pale yellow substance.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-4-oxido-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide | [2] |
| CAS Number | 910297-52-8 | [2] |
| Molecular Formula | C₂₂H₂₆ClN₇O₃S | [2] |
| Molecular Weight | 504.0 g/mol | [3] |
| Appearance | Off-White to Pale Yellow Solid | [4] |
| Melting Point | 193-195 °C | [1] |
| Solubility | Slightly soluble in Acetonitrile, DMSO, and Methanol (B129727) | [1][4] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific ¹H and ¹³C NMR chemical shift data for this compound has been identified in the reviewed literature.
Table 1: ¹H NMR Data (Predicted/Placeholder)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|
| - | - | - | - |
Table 2: ¹³C NMR Data (Predicted/Placeholder)
| Chemical Shift (ppm) | Assignment |
|---|
| - | - |
Mass Spectrometry (MS)
The molecular weight of this compound allows for the prediction of its precursor ion in mass spectrometry. However, detailed fragmentation data from tandem mass spectrometry (MS/MS) is not explicitly available in the literature. For context, the fragmentation of the parent compound, Dasatinib, often involves the loss of the chloromethylphenyl ring, yielding characteristic fragment ions.[1]
Table 3: Mass Spectrometry Data
| Ion | m/z (Predicted/Observed) | Description |
|---|---|---|
| [M+H]⁺ | 504.15 | Protonated molecular ion |
| Product Ions | Not Available | - |
Metabolic Pathway
Dasatinib is metabolized in the liver, primarily by flavin-containing monooxygenase 3 (FMO3), to form this compound.[1] This enzymatic oxidation occurs on one of the nitrogen atoms of the piperazine ring.
Experimental Protocols
The following are detailed methodologies for the analysis and characterization of Dasatinib and its metabolites, including the N-oxide, based on established analytical techniques found in the literature.
Sample Preparation for LC-MS/MS Analysis
Objective: To extract Dasatinib and its metabolites from a biological matrix (e.g., human plasma) for quantitative analysis.
Methodology:
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.[5]
-
-
Solid Phase Extraction (SPE):
-
Condition an Oasis HLB 96-well SPE plate with methanol followed by water.
-
Load the plasma sample onto the plate.
-
Wash the plate with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute Dasatinib and its metabolites with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute as described above.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To separate and quantify this compound.
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a specified time.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dasatinib: m/z 488.1 → 401.1
-
This compound (Predicted): m/z 504.1 → [Specific Product Ion]
-
-
Collision Energy: Optimized for each transition.
Conclusion
This technical guide provides a consolidated resource for the structural characterization of this compound. While key physicochemical properties and its metabolic pathway are well-documented, a significant gap exists in the public availability of detailed spectroscopic data, particularly NMR and MS/MS fragmentation patterns. The outlined experimental protocols provide a robust framework for researchers to pursue further characterization of this important metabolite, which will be crucial for a more complete understanding of Dasatinib's pharmacology and for the development of advanced analytical methods.
References
- 1. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | C22H26ClN7O3S | CID 11854535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. altasciences.com [altasciences.com]
Dasatinib N-oxide: A Comprehensive Technical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib (B193332) N-oxide is a primary and pharmacologically active metabolite of Dasatinib, a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family of kinases.[1][2][3] Approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), Dasatinib undergoes extensive metabolism in humans.[3][4] Dasatinib N-oxide, also identified as metabolite M5, is formed through oxidation and is a significant component in the biotransformation of the parent drug.[3][5] It is also considered a potential impurity in commercial preparations of Dasatinib.[6][7][8][9] This document provides a detailed technical overview of this compound, including its chemical properties, metabolic pathway, and relevant experimental methodologies.
Chemical Identity and Properties
This compound is characterized by the addition of an oxygen atom to one of the nitrogen atoms in the piperazine (B1678402) ring of the parent Dasatinib molecule.[9][10]
Chemical Structure:
-
IUPAC Name: N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-4-oxido-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide[7]
-
Synonyms: Dasatinib M5, Dasatinib Related Compound A[1][12][13]
The key physicochemical and analytical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 504.00 g/mol | [1][6][7][11] |
| Appearance | Crystalline solid | [6] |
| Purity | ≥95% to >98% (HPLC) | [6][8] |
| Solubility | Soluble in DMSO.[6][8] In Vitro: 8.33 mg/mL (16.53 mM) in DMSO.[8] It exhibits low, pH-dependent solubility in aqueous solutions.[9][14] | [6][8][9][14] |
| UV Maximum (λmax) | 218, 230, 321 nm | [6] |
| Elemental Analysis | C: 52.43%; H: 5.20%; Cl: 7.03%; N: 19.45%; O: 9.52%; S: 6.36% | [7] |
| SMILES | Cc1cccc(Cl)c1NC(=O)c2cnc(Nc3cc(nc(C)n3)N4CC--INVALID-LINK--(CCO)CC4)s2 | [11] |
| InChI Key | UEFNEEZCTQCRAW-UHFFFAOYSA-N | [7][12] |
Metabolism and Signaling Pathways
Dasatinib is extensively metabolized in the liver, leading to several metabolites.[4][5] The formation of this compound (M5) is a key pathway, primarily catalyzed by Flavin-containing monooxygenase 3 (FMO3), with minor contributions from various Cytochrome P450 (CYP) enzymes.[5][10] Other significant metabolic transformations of Dasatinib include N-dealkylation (forming M4) and hydroxylation (forming M20 and M24), which are predominantly mediated by CYP3A4.[5][10] While pharmacologically active, studies suggest that this compound and other metabolites are not expected to contribute significantly to the overall in vivo efficacy of the drug at therapeutic doses.[3]
The following diagram illustrates the primary metabolic pathways of Dasatinib.
Caption: Primary metabolic pathways of Dasatinib.
Experimental Protocols
Analysis of Dasatinib and Impurities (Including N-oxide)
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for the quantification of Dasatinib and its related impurities.[9]
-
Objective: To separate and quantify Dasatinib and this compound.
-
Instrumentation: RP-HPLC system with a UV detector.
-
Column: Waters XTerra MS C18, (250 × 4.6 mm, 5 µm).[9]
-
Mobile Phase:
-
Channel A: Phosphate Buffer.[9]
-
Channel B: Methanol (B129727) and Acetonitrile (B52724) (10:90 v/v).[9]
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 40°C.[9]
-
Detection Wavelength: 265 nm.[9]
-
Diluent Optimization: The choice of diluent is critical as the piperazine ring in Dasatinib is susceptible to oxidation, forming the N-oxide impurity.[9][14] This reaction can be induced by the micro-oxidic properties of certain solvents. Investigative studies are necessary to select a diluent that minimizes the in-process generation of this compound.[9][14]
Sample Preparation from Hemolyzed Plasma
This compound can be unstable in hemolyzed plasma, converting back to the parent drug. The following protocol outlines a strategy to minimize this conversion during sample processing.
-
Objective: To extract this compound from hemolyzed plasma while preventing its degradation.
-
Matrix: Human plasma (hemolyzed and non-hemolyzed).[15]
-
Extraction Method: Protein Precipitation.[15]
-
Procedure:
-
Prepare samples of this compound in the plasma matrix.
-
Add acetonitrile (ACN) as the precipitating solvent. Note: Acetonitrile was found to be superior to methanol (MeOH) in preventing the conversion of N-oxides back to their parent compounds in hemolyzed plasma.[15]
-
Vortex the samples to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for subsequent analysis by LC-MS/MS.[15]
-
The workflow for optimizing sample extraction is depicted below.
Caption: Sample preparation workflow to minimize N-oxide conversion.
Conclusion
This compound is a key metabolite in the biotransformation of Dasatinib. A thorough understanding of its chemical properties, formation pathways, and analytical behavior is essential for researchers in drug metabolism, pharmacokinetics, and analytical development. The provided data and protocols offer a comprehensive resource for professionals working with Dasatinib and its metabolites, ensuring accurate quantification and characterization in both research and clinical settings.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. ClinPGx [clinpgx.org]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound | 910297-52-8 | MOLNOVA [molnova.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | TRC-D193610-50MG | LGC Standards [lgcstandards.com]
- 12. N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | C22H26ClN7O3S | CID 11854535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. Investigational Study of this compound Impurity in Different Diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. altasciences.com [altasciences.com]
Dasatinib N-oxide: A Comparative Analysis of In Vitro and In Vivo Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib (B193332), a potent second-generation tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its efficacy is intrinsically linked to its complex metabolism, which gives rise to several metabolites. Among these is Dasatinib N-oxide (M5), a product of oxidative metabolism.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound, comparing and contrasting findings from in vitro and in vivo studies. We will delve into its metabolic formation, pharmacological activity, and the analytical methodologies employed for its characterization, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.
Metabolic Profile of this compound
Dasatinib undergoes extensive metabolism, primarily in the liver, with less than 20% of an oral dose being excreted unchanged.[3] The formation of this compound is a notable metabolic pathway.
In Vitro Metabolism
In vitro studies utilizing human liver microsomes have been instrumental in elucidating the enzymatic pathways responsible for the formation of this compound.[4] These studies have shown that the piperazine (B1678402) ring of the Dasatinib molecule is susceptible to oxidation.[5]
The primary enzyme responsible for the N-oxidation of Dasatinib is Flavin-containing monooxygenase 3 (FMO3).[2][3][4] While cytochrome P450 (CYP) enzymes, particularly CYP3A4, are the major drivers of Dasatinib's overall metabolism, FMO3 plays the principal role in the formation of the N-oxide metabolite.[1][2][4] Some involvement of various CYP enzymes in this reaction has also been noted.[2]
In Vivo Metabolism
Following oral administration in humans, Dasatinib is rapidly absorbed and extensively metabolized.[6] this compound is one of several circulating metabolites detected in plasma, alongside hydroxylated (M20, M24), N-dealkylated (M4), and acid (M6) metabolites.[1][6] However, in human plasma, the concentrations of this compound are generally low.[7]
Interestingly, the metabolic profile can vary across species. While this compound is a minor metabolite in humans and monkeys, it has been observed as the most abundant metabolite in rats.[7] In rats, N-oxides are primarily found in the bile, suggesting a specific route of elimination in this species.[7]
Quantitative Analysis of Dasatinib and its Metabolites
The following table summarizes the key enzymes involved in the formation of Dasatinib's primary metabolites and their relative presence.
| Metabolite | Formation Pathway | Primary Enzyme(s) | Relative Abundance (Humans) |
| This compound (M5) | N-oxidation | FMO3 , CYPs | Minor circulating metabolite |
| M4 | N-dealkylation | CYP3A4, CYP1A1, CYP1B1 | Represents ~5% of Dasatinib AUC |
| M20, M24 | Hydroxylation | CYP3A4 | M20: ~45% of Dasatinib AUC, M24: ~25% of Dasatinib AUC |
| M6 | Alcohol Oxidation | Cytosolic oxidoreductase | Circulating metabolite |
Data compiled from multiple sources.[1][2][4][7]
Pharmacological Activity: In Vitro vs. In Vivo Significance
While identified as a pharmacologically active metabolite, the contribution of this compound to the overall clinical efficacy of the parent drug is considered to be minimal.[6][8]
In Vitro Activity
Studies have demonstrated that this compound possesses some level of pharmacological activity.[8] However, detailed reports quantifying its inhibitory potency (e.g., IC50 values against specific kinases) are not as readily available as for the parent compound. The primary focus of in vitro pharmacological studies has been on Dasatinib itself, which is a potent inhibitor of BCR-ABL and Src family kinases.[9][10][11]
In Vivo Contribution
The low plasma concentrations of this compound in humans, coupled with what is presumed to be lower potency compared to the parent drug, suggest that it does not contribute significantly to the therapeutic effects observed in vivo.[6][7] The primary driver of clinical activity remains Dasatinib itself and, to a lesser extent, the active metabolite M4, which has an antiproliferative activity similar to Dasatinib but constitutes only a small fraction of the total drug exposure.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound. Below are generalized protocols for key experiments based on descriptions in the literature.
In Vitro Metabolism Using Human Liver Microsomes
-
Incubation Mixture Preparation: A typical incubation mixture would contain human liver microsomes, a NADPH-regenerating system, and Dasatinib in a suitable buffer (e.g., potassium phosphate (B84403) buffer).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of Dasatinib to the pre-warmed incubation mixture.
-
Incubation: The mixture is incubated at 37°C for a specified period. Aliquots may be taken at various time points to monitor the rate of metabolism.
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate the proteins.[12]
-
Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant containing the analyte and metabolites is collected.
-
LC-MS/MS Analysis: The supernatant is then analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify Dasatinib and its metabolites, including this compound.[12]
In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats)
-
Animal Dosing: A defined dose of Dasatinib is administered to the animals, typically via oral gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing via an appropriate route (e.g., tail vein, retro-orbital sinus).
-
Plasma Preparation: Plasma is separated from the whole blood by centrifugation.
-
Sample Extraction: Dasatinib and its metabolites are extracted from the plasma using techniques like protein precipitation or liquid-liquid extraction.[12]
-
LC-MS/MS Analysis: The extracted samples are analyzed by a validated LC-MS/MS method to determine the plasma concentrations of Dasatinib and this compound over time.
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both the parent drug and the metabolite.
Visualizing Metabolic and Experimental Pathways
The following diagrams, created using the DOT language, illustrate the metabolic pathway of Dasatinib and a typical experimental workflow for its analysis.
Caption: Metabolic pathways of Dasatinib leading to its major metabolites.
Caption: A generalized workflow for in vitro and in vivo analysis of this compound.
Analytical Considerations
The accurate quantification of Dasatinib and its metabolites is critical. The piperazine ring's susceptibility to oxidation can lead to the ex vivo formation of this compound as an impurity during sample preparation and analysis.[5][13][14] This necessitates careful optimization of analytical methods, including the choice of diluents and extraction techniques, to prevent the artificial inflation of this compound levels.[5][14] Studies have shown that the choice of protein precipitation solvent (e.g., acetonitrile versus methanol) can impact the stability of N-oxide metabolites in hemolyzed plasma.[12]
Conclusion
This compound is a well-characterized, albeit minor, metabolite of Dasatinib in humans. In vitro studies have successfully identified FMO3 as the primary enzyme responsible for its formation. While it is present in circulation in vivo, its low concentrations and presumed lower potency compared to the parent compound render its contribution to the overall pharmacological effect of Dasatinib negligible. The key distinction between in vitro and in vivo findings lies in the quantitative aspect, with its abundance being significantly higher in some preclinical species like rats compared to humans. Future research could further delineate the specific kinase inhibitory profile of this compound and explore any potential for species-specific toxicities, although current data do not suggest this is a major concern. For drug development professionals, the primary focus remains on the accurate analytical measurement of this compound to ensure it is monitored as a metabolite and not introduced as an artifact during sample handling.
References
- 1. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 2. ClinPGx [clinpgx.org]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigational Study of this compound Impurity in Different Diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 10. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 11. Dasatinib - Wikipedia [en.wikipedia.org]
- 12. altasciences.com [altasciences.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
The Enigmatic Metabolite: A Technical Guide to the Potential Therapeutic Relevance of Dasatinib N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasatinib (B193332), a potent second-generation tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its extensive metabolism leads to the formation of several metabolites, among which Dasatinib N-oxide (M5) has garnered scientific interest. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its pharmacological activity, metabolic pathways, and potential, albeit limited, therapeutic relevance. Contradictory classifications in literature, labeling it as both a "minor" and "major" metabolite, alongside descriptions of it being both "pharmacologically active" and not contributing significantly to in vivo activity, are addressed. This guide synthesizes available data to offer a clearer perspective for researchers in oncology and drug development.
Introduction
Dasatinib exerts its therapeutic effect by inhibiting a spectrum of tyrosine kinases, most notably BCR-ABL and the SRC family of kinases.[1] Following oral administration, Dasatinib undergoes rapid and extensive metabolism, primarily in the liver.[2] This biotransformation process generates a number of circulating metabolites, including this compound (M5).[2] The formation of this N-oxide metabolite is primarily catalyzed by Flavin-containing monooxygenase 3 (FMO3), although various cytochrome P450 (CYP) enzymes are also capable of this reaction.[2][3]
The significance of this compound in the overall pharmacology of the parent drug has been a subject of some ambiguity. While identified as a pharmacologically active metabolite, its contribution to the in vivo efficacy of Dasatinib is generally considered to be minimal due to its significantly lower potency and systemic exposure compared to the parent compound.[4][5] This guide aims to consolidate the available quantitative data and experimental methodologies to provide a clear and structured resource for the scientific community.
Quantitative Pharmacological and Pharmacokinetic Data
To date, specific IC50 values for this compound against a broad panel of kinases are not widely published. However, available data consistently indicate that it is substantially less potent than its parent compound, Dasatinib.
Table 1: Comparative Potency of Dasatinib and this compound
| Compound | Potency Relative to Dasatinib | Primary Target(s) | Remarks |
| Dasatinib | - | Bcr-Abl, Src | A potent inhibitor with IC50 values typically in the low nanomolar range.[2] |
| This compound | >10 times less potent | Bcr-Abl, Src | Considered a minor circulating metabolite with limited contribution to in vivo activity due to lower potency and exposure.[4][5] |
Table 2: Summary of Dasatinib Pharmacokinetics
| Parameter | Value | Reference |
| Time to Peak (Tmax) | 0.5 - 6 hours | [1] |
| Half-life (t1/2) | 3 - 5 hours | [6] |
| Metabolism | Primarily hepatic (CYP3A4, FMO3) | [2] |
| Major Circulating Metabolites | M4, M5, M6, M20, M24 | [2] |
Signaling Pathways
Dasatinib is known to inhibit multiple critical signaling pathways implicated in cancer cell proliferation, survival, and migration. The primary pathways affected include:
-
BCR-ABL Pathway: The constitutive activation of the BCR-ABL tyrosine kinase is the pathogenic driver in CML. Dasatinib directly inhibits this kinase, blocking downstream signaling.
-
SRC Family Kinases Pathway: SRC kinases are involved in a multitude of cellular processes, and their inhibition by Dasatinib contributes to its anti-cancer effects.[7]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Dasatinib has been shown to suppress this pathway in various cancer cells.[8][9]
-
MAPK/ERK Pathway: This pathway regulates cell growth and differentiation. Dasatinib's effect on this pathway can be context-dependent, with some studies showing inhibition and others demonstrating activation of p38 MAPK.[1][10][11]
-
STAT5 Pathway: STAT5 is a downstream effector of BCR-ABL and cytokine signaling, promoting cell survival and proliferation. Dasatinib effectively inhibits STAT5 phosphorylation.[12][13]
While the effects of the parent drug, Dasatinib, on these pathways are well-documented, there is a significant lack of research specifically investigating the modulatory effects of this compound. Given its reduced potency, it is hypothesized that any effects on these signaling cascades would be considerably weaker than those of Dasatinib.
Caption: Metabolic conversion of Dasatinib to this compound and its hypothesized weak inhibitory effect on downstream signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
In Vitro Generation of this compound
A whole-cell biocatalysis system using E. coli overexpressing human FMO3 is an effective method for producing this compound.[14]
Protocol: Whole-Cell Biocatalysis for this compound Production
-
Expression of Human FMO3: Transform E. coli (e.g., JM109 strain) with a suitable expression vector containing the human FMO3 gene (e.g., pJL2).
-
Cell Culture and Induction: Grow the transformed E. coli in a suitable medium (e.g., Terrific Broth) supplemented with ampicillin (B1664943) at 37°C. Induce FMO3 expression with IPTG at a final concentration of 0.1 mM and continue cultivation at a lower temperature (e.g., 25°C) for 24-48 hours.
-
Whole-Cell Biotransformation: Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 8.5).
-
Reaction Mixture: To the cell suspension, add Dasatinib (substrate), glucose (for NADPH regeneration), and glucose-6-phosphate dehydrogenase.
-
Incubation: Incubate the reaction mixture at 37°C with shaking for 24 hours.
-
Extraction and Purification: After the incubation, extract the this compound from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate). The organic phase can then be concentrated and the product purified using standard chromatographic techniques such as column chromatography or preparative HPLC.[15]
In Vitro Kinase Inhibition Assay
The potency of this compound against various kinases can be determined using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
-
Reagent Preparation: Prepare the kinase reaction buffer, the kinase of interest (e.g., Bcr-Abl, Src), the substrate (a suitable peptide), and ATP at their optimal concentrations. Prepare a serial dilution of this compound.
-
Kinase Reaction: In a 384-well plate, add the kinase, the substrate, and the various concentrations of this compound. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
ATP Detection: Add the Kinase Detection Reagent to convert the remaining ATP to a luminescent signal and incubate for 30 minutes at room temperature.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
The effect of this compound on the viability of cancer cell lines can be assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., K562 for CML) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: A logical workflow for the production and characterization of this compound.
Conclusion and Future Directions
This compound is a pharmacologically active metabolite of Dasatinib with significantly lower potency than the parent compound. Current evidence suggests that its contribution to the overall in vivo therapeutic effect of Dasatinib is not significant. However, its presence as a metabolite and a potential impurity in pharmaceutical preparations warrants a thorough understanding of its properties.
Future research should focus on obtaining definitive quantitative data, such as IC50 values for this compound against a comprehensive panel of kinases. Furthermore, studies investigating the specific effects of this metabolite on cancer cell signaling pathways, even if weak, would provide a more complete picture of its pharmacological profile. Such data will be invaluable for drug development professionals in optimizing therapeutic strategies and ensuring the quality and safety of Dasatinib formulations. The potential for this metabolite to have unique off-target effects, distinct from the parent drug, also remains an area for further exploration.
References
- 1. Activation of the p38 Map kinase pathway is essential for the antileukemic effects of dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential inhibition of T-cell receptor and STAT5 signaling pathways determines the immunomodulatory effects of dasatinib in chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent, transient inhibition of BCR-ABL with dasatinib 100 mg daily achieves rapid and durable cytogenetic responses and high transformation-free survival rates in chronic phase chronic myeloid leukemia patients with resistance, suboptimal response or intolerance to imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dasatinib induces apoptosis and autophagy by suppressing the PI3K/Akt/mTOR pathway in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dasatinib induces apoptosis and autophagy by suppressing the PI3K/Akt/mTOR pathway in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of the p38 Map Kinase Pathway is Essential for the Antileukemic Effects of Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dasatinib inhibits betacoronavirus replication in macrophages and attenuates pro-inflammatory mediators via SRC-MAPK pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dasatinib (BMS-354825) inhibits Stat5 signaling associated with apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential inhibition of T-cell receptor and STAT5 signaling pathways determines the immunomodulatory effects of dasatinib in chronic phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production of drug metabolites by human FMO3 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2011095125A1 - Synthesis methods and purification methods of dasatinib - Google Patents [patents.google.com]
- 16. Investigating the Role of JAK/STAT Pathway on Dasatinib-Induced Apoptosis for CML Cell Model K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
Dasatinib N-oxide and its Interaction with Tyrosine Kinases: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dasatinib (B193332) is a potent second-generation tyrosine kinase inhibitor (TKI) targeting a spectrum of kinases, most notably BCR-ABL and the SRC family kinases.[1][2][3] Its clinical efficacy in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is well-established.[1][4] The metabolism of Dasatinib is extensive, leading to several metabolites, including Dasatinib N-oxide (M5).[5][6][7] This technical guide provides an in-depth analysis of the interaction between Dasatinib and its N-oxide metabolite with tyrosine kinases. While comprehensive data exists for the parent compound, information specifically detailing the kinase interactions of this compound is limited. Current research suggests that this compound is a minor metabolite with significantly less pharmacological activity compared to Dasatinib.[6] This document will first explore the metabolic pathways leading to this compound, then delve into the detailed interactions of the parent drug with its target kinases and associated signaling pathways, and conclude with relevant experimental protocols for studying such interactions.
Metabolism of Dasatinib and the Formation of this compound
Dasatinib undergoes extensive metabolism in humans, primarily mediated by cytochrome P450 3A4 (CYP3A4).[7][8] Flavin-containing monooxygenase 3 (FMO3) is also involved in the formation of this compound.[5][7] The piperazine (B1678402) ring of Dasatinib is susceptible to oxidation, resulting in the formation of the N-oxide impurity.[9][10] this compound is one of several circulating metabolites, which also include hydroxylated and N-dealkylated products.[6] However, studies on the pharmacological activity of these metabolites have suggested that they do not contribute significantly to the in vivo efficacy of Dasatinib.[6]
Dasatinib Interaction with Tyrosine Kinases
Dasatinib is a multi-targeted inhibitor, binding to the ATP-binding site of numerous kinases.[2][11] This broad activity spectrum is responsible for both its therapeutic effects and some of its off-target effects.[12][13]
Target Kinases and Inhibitory Potency
The primary targets of Dasatinib include BCR-ABL, SRC family kinases (SRC, LCK, HCK, FYN, YES), c-KIT, ephrin A receptor (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[2][3] It is notably more potent than the first-generation TKI, imatinib, in inhibiting BCR-ABL.[3]
| Target Kinase | IC50 (nM) | Cell Line/Assay Condition | Reference |
| BCR-ABL | <1 | K562 | [14] |
| SRC | 0.5 | Recombinant enzyme | [1] |
| LCK | 1.1 | Recombinant enzyme | [1] |
| c-KIT | 5 | Recombinant enzyme | [1] |
| PDGFRβ | 28 | Recombinant enzyme | [1] |
| EphA2 | 16 | Recombinant enzyme | [1] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Signaling Pathways Modulated by Dasatinib
By inhibiting its target kinases, Dasatinib modulates several downstream signaling pathways crucial for cell proliferation, survival, and migration.
-
BCR-ABL Signaling: In CML cells, the constitutively active BCR-ABL fusion protein drives oncogenesis through pathways like RAS/MAPK, PI3K/AKT, and JAK/STAT. Dasatinib's inhibition of BCR-ABL effectively shuts down these pro-survival signals, leading to apoptosis of leukemic cells.[2]
-
SRC Family Kinase Signaling: SRC kinases are involved in a multitude of cellular processes, including cell adhesion, migration, and invasion.[1] Dasatinib's inhibition of SRC can reduce tumor growth and metastasis.[1]
-
Other Pathways: Dasatinib has been shown to inhibit the phosphorylation of STAT1, STAT3, ERK, and AKT in cytotoxic lymphocytes.[4][15]
Visualization of Dasatinib's Mechanism of Action
The following diagrams illustrate the key signaling pathways affected by Dasatinib.
Caption: Dasatinib inhibits multiple tyrosine kinases, blocking key downstream signaling pathways.
Experimental Protocols
Studying the interaction of compounds like Dasatinib and its metabolites with tyrosine kinases requires robust and well-defined experimental protocols.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the potency of an inhibitor against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Test compound (Dasatinib or this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Microplate reader (luminescence, fluorescence, or scintillation counter)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a microplate, add the assay buffer, the specific concentration of the recombinant kinase, and the substrate.
-
Inhibitor Addition: Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction using a stop solution (e.g., EDTA) or as specified by the detection kit.
-
Signal Detection: Add the detection reagent and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the inhibition percentage against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cellular Phosphorylation Assay (Western Blot)
This protocol is used to assess the effect of an inhibitor on the phosphorylation of a target kinase or its downstream substrates within a cellular context.
Objective: To determine if a compound inhibits a specific signaling pathway in intact cells.
Materials:
-
Cell line expressing the target kinase
-
Cell culture media and supplements
-
Test compound (Dasatinib or this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples for electrophoresis.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-SRC).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Signal Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the relative levels of phosphorylated and total protein.
Conclusion
Dasatinib is a powerful multi-targeted tyrosine kinase inhibitor with a well-characterized mechanism of action. Its N-oxide metabolite, while a known product of its metabolism and a potential impurity, is considered to have minimal pharmacological contribution to the overall activity of the drug. For researchers in drug development, understanding the detailed interactions of the parent compound with its target kinases and the downstream signaling pathways is crucial for optimizing therapeutic strategies and managing off-target effects. The experimental protocols provided herein offer a framework for the continued investigation of novel kinase inhibitors and their metabolites. Further research specifically focused on the kinase inhibitory profile of this compound would be beneficial to fully elucidate its pharmacological properties.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 4. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 8. emergencydrug.com [emergencydrug.com]
- 9. Investigational Study of this compound Impurity in Different Diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dasatinib - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Metabolic Pathway of Dasatinib to N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic transformation of Dasatinib (B193332), a multi-targeted tyrosine kinase inhibitor, into its N-oxide metabolite. Dasatinib is critical in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Understanding its metabolic fate is paramount for predicting drug efficacy, potential drug-drug interactions, and overall safety profiles. This document details the enzymatic pathways, quantitative metabolic data, and the experimental protocols used to elucidate these processes.
The Metabolic Landscape of Dasatinib
Dasatinib undergoes extensive metabolism in humans, primarily in the liver, before elimination.[3][4] The biotransformation is complex, involving multiple enzymatic systems and resulting in several metabolites. The primary routes of metabolism include oxidation, N-dealkylation, and conjugation.[5] While Cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for most of Dasatinib's oxidative metabolism, the formation of the N-oxide metabolite is unique.[6][7][8]
Primary Metabolic Pathways
In vivo and in vitro studies have identified five primary Phase I circulating metabolites: M4, M5, M6, M20, and M24.[5][9]
-
Hydroxylation (M20, M24): CYP3A4 is the main enzyme catalyzing the hydroxylation of Dasatinib.[7][9] The formation of M20 is a particularly efficient pathway.[7]
-
N-dealkylation (M4): This pathway is also predominantly mediated by CYP3A4.[7][9] The resulting M4 metabolite is pharmacologically active, with an in vitro potency similar to the parent drug, but it only constitutes about 5% of the Dasatinib area under the curve (AUC), suggesting a minor contribution to overall clinical activity.[1][5]
-
Alcohol Oxidation (M6): The hydroxyethyl (B10761427) side chain of Dasatinib can be oxidized to a carboxylic acid (M6) by a cytosolic oxidoreductase.[6][7]
-
N-oxidation (M5): The formation of Dasatinib N-oxide (M5) on the piperazine (B1678402) ring is primarily catalyzed by Flavin-containing monooxygenase 3 (FMO3).[6][7][9] While various CYP enzymes are also capable of this reaction, FMO3 is the principal contributor.[9]
The following diagram illustrates the major metabolic pathways of Dasatinib.
Quantitative Analysis of N-oxide Formation
This compound (M5) is generally considered a minor metabolite.[10] After oral administration of Dasatinib, metabolites contribute significantly to the total drug-related components in plasma.[4] Enzyme kinetic analyses performed using human liver microsomes (HLM) provide insight into the efficiency of each metabolic pathway. The formation of this compound (M5) follows Michaelis-Menten kinetics.[7][11]
The tables below summarize key quantitative data regarding the metabolism of Dasatinib, with a focus on the N-oxide metabolite.
Table 1: Enzyme Kinetics of Major Dasatinib Metabolites in Human Liver Microsomes
| Metabolite | Formation Pathway | Primary Enzyme | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (μL/min/mg protein) | Reference |
|---|---|---|---|---|---|---|
| M5 (N-oxide) | N-oxidation | FMO3 | 25 | 350 | 14 | [7] |
| M4 | N-dealkylation | CYP3A4 | 12 | 624 | 52 | [7] |
| M20 | Hydroxylation | CYP3A4 | 3.2 | 877 | 274 | [7] |
| M24 | Hydroxylation | CYP3A4 | 11 | 220 | 20 | [7] |
Data derived from in vitro experiments with human liver microsomes.
Table 2: In Vivo Plasma Exposure of Dasatinib and Its Metabolites in Humans
| Compound | Relation to Dasatinib | % of Total Radioactivity in Plasma (at 2h post-dose) | % of Parent AUC0-24 | Pharmacological Activity | Reference |
|---|---|---|---|---|---|
| Dasatinib | Parent Drug | 25% | 100% | Active | [4] |
| M5 (N-oxide) | Metabolite | - | Minor | Active | [4][10] |
| M4 | Metabolite | - | ~5% | Active (similar to parent) | [5] |
| M20 | Metabolite | - | ~45% | Not expected to be significant | [4][5] |
| M24 | Metabolite | - | ~25% | Not expected to be significant | [4][5] |
"-" indicates data not specified in the cited sources.
Experimental Protocols
The characterization of the Dasatinib to N-oxide pathway relies on a series of established in vitro drug metabolism experiments. These protocols are designed to identify the metabolites formed and pinpoint the specific enzymes responsible for their generation.
Workflow for Metabolite Identification and Enzyme Phenotyping
The general workflow involves incubating the drug with a metabolically competent system, analyzing the reaction mixture for new chemical entities, and then using specific tools to identify the catalyzing enzymes.
Protocol: In Vitro Metabolism in Human Liver Microsomes (HLM)
This protocol is a representative method for assessing the formation of this compound and other metabolites.[7][12][13]
Objective: To determine the metabolic profile of Dasatinib in a pooled human liver microsomal system.
Materials:
-
Dasatinib
-
Pooled Human Liver Microsomes (HLM), protein concentration ~20 mg/mL
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Water, LC-MS grade
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a master mix of phosphate buffer and the NADPH regenerating system.
-
Incubation Mixture: In a microcentrifuge tube, combine the buffer/NADPH master mix and HLM to a final protein concentration of 0.5-1.0 mg/mL. Pre-warm the mixture at 37°C for 5-10 minutes.
-
Initiate Reaction: Add Dasatinib (e.g., from a concentrated stock in DMSO) to the pre-warmed mixture to achieve a final substrate concentration (e.g., 1-10 µM). The final DMSO concentration should be ≤ 0.5%.
-
Incubation: Incubate the reaction mixture in a shaking water bath at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile. This precipitates the microsomal proteins.
-
Sample Preparation: Vortex the mixture vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the protein.
-
Analysis: Transfer the supernatant to a new tube or HPLC vial for LC-MS/MS analysis to identify and quantify Dasatinib and its metabolites, including the N-oxide.[14]
Protocol: Enzyme Phenotyping Using Recombinant Enzymes
This protocol helps to definitively identify the enzymes responsible for forming a specific metabolite.[7][11]
Objective: To determine the relative contribution of FMO3 and various CYP450 isoforms to the formation of this compound.
Materials:
-
Dasatinib
-
Recombinant human enzymes (e.g., FMO3, CYP3A4, and other relevant CYPs expressed in a system like baculovirus-infected insect cells)
-
Appropriate cofactors (NADPH for CYPs and FMOs)
-
Control microsomes (from the same expression system, without the target enzyme)
-
Other materials as listed in Protocol 3.2
Procedure:
-
Incubation Setup: Prepare separate incubation mixtures for each recombinant enzyme and a control. Each mixture should contain buffer, the specific enzyme (e.g., at a concentration of 10-50 pmol/mL), and the necessary cofactors.
-
Reaction: Pre-warm the mixtures at 37°C, then initiate the reaction by adding Dasatinib.
-
Incubation and Termination: Incubate for a fixed time (e.g., 30 minutes) and terminate the reaction with ice-cold acetonitrile, as described previously.
-
Analysis: Analyze the samples via LC-MS/MS. Compare the amount of this compound formed by each active enzyme against the control. A significantly higher formation rate in the presence of FMO3 would confirm it as a primary catalyst.[7][15]
Conclusion
The metabolic pathway of Dasatinib to its N-oxide form (M5) is a distinct process primarily mediated by the Flavin-containing monooxygenase 3 (FMO3), differentiating it from other major oxidative pathways which are dependent on CYP3A4.[7][9] While this compound is considered a minor but pharmacologically active metabolite, a complete understanding of its formation is crucial for a comprehensive safety and drug-drug interaction profile of Dasatinib.[4][10] The experimental protocols detailed in this guide, including incubations with human liver microsomes and recombinant enzymes followed by LC-MS/MS analysis, represent the standard approach for elucidating such metabolic pathways in drug development. This knowledge aids researchers and clinicians in optimizing therapeutic strategies and managing patient care.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 6. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the human enzymes involved in the oxidative metabolism of dasatinib: an effective approach for determining metabolite formation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A physiologically‐based pharmacokinetic precision dosing approach to manage dasatinib drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): a potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high‐performance liquid chromatography–Photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production of drug metabolites by human FMO3 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dasatinib, a potent tyrosine kinase inhibitor, has been investigated as a potential therapeutic agent for COVID-19, primarily due to its immunomodulatory and potential host-directed antiviral effects. This technical guide provides a comprehensive overview of Dasatinib and its main metabolite, Dasatinib N-oxide, in the context of COVID-19 research. While Dasatinib has shown activity in preclinical models by attenuating inflammatory responses, its direct antiviral efficacy against SARS-CoV-2 in some in-vitro studies has been contested. This compound, a major circulating metabolite, is generally considered to have insignificant pharmacological activity. This document details the current understanding of Dasatinib's mechanism of action, summarizes key preclinical and clinical data, provides relevant experimental protocols, and visualizes the implicated signaling pathways.
Introduction: Dasatinib and its N-oxide Metabolite
Dasatinib is a second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its mechanism of action involves the inhibition of multiple kinases, including BCR-ABL and Src family kinases. In the context of COVID-19, research has focused on its ability to modulate the host's inflammatory response, a key driver of severe disease.
Dasatinib undergoes extensive metabolism in humans, primarily mediated by cytochrome P450 3A4 (CYP3A4) and flavin-containing monooxygenase 3 (FMO3). One of its major metabolites is this compound (M5). However, studies on the pharmacological activity of Dasatinib's metabolites have suggested that they do not significantly contribute to its overall in vivo effects.
Mechanism of Action in the Context of Viral Infections and Inflammation
Dasatinib's potential utility in COVID-19 is thought to stem from its ability to inhibit host cell kinases that are involved in both viral life cycle processes and the inflammatory cascade. The primary target in this context is believed to be the Src family of kinases.
Modulation of the SRC-MAPK-NF-κB Signaling Pathway
Severe COVID-19 is characterized by a hyperinflammatory response, often termed a "cytokine storm." The SRC-MAPK-NF-κB signaling pathway is a critical regulator of pro-inflammatory cytokine production.[1] Upon viral infection, activation of this pathway can lead to an excessive release of inflammatory mediators. Dasatinib, by inhibiting Src kinases, can potentially dampen this inflammatory cascade.[1][2]
Figure 1: Proposed mechanism of Dasatinib's anti-inflammatory action in COVID-19 through inhibition of the SRC-MAPK-NF-κB signaling pathway.
Quantitative Data Summary
The in-vitro antiviral activity of Dasatinib against SARS-CoV-2 has yielded conflicting results. One study reported no significant antiviral efficacy, while another, using a murine hepatitis virus (MHV-3) model, suggested antiviral effects.
| Compound | Virus | Cell Line | Assay | Endpoint | Result | Citation |
| Dasatinib | SARS-CoV-2 | Vero-E6 | Inhibition Assay | EC50 | Inactive | [1] |
| Dasatinib | SARS-CoV-2 | Calu-3 | Inhibition Assay | EC50 | Inactive | [1] |
| Dasatinib | MERS-CoV | Vero E6 | Antiviral Activity | EC50 | Not specified | [3] |
| Dasatinib | SARS-CoV | Vero E6 | Antiviral Activity | EC50 | Not specified | [3] |
| Dasatinib | MHV-3 | RAW 264.7 | Viral Titer Reduction | PFU/mL | Significant reduction with 13.7 and 137 nM pre-treatment | [1][4] |
Table 1: Summary of in-vitro antiviral activity of Dasatinib against coronaviruses.
A phase II clinical trial (NCT04830735) was initiated to evaluate Dasatinib in patients with moderate to severe COVID-19. However, results from this trial have not yet been publicly reported.[5][6][7]
| Parameter | Arm I (Dasatinib) | Arm II (Placebo) |
| Primary Outcome Measures | ||
| Proportion of patients requiring intubation/ventilator support, rescue with tocilizumab, or dying | To be determined | To be determined |
| 1-month survival | To be determined | To be determined |
| Secondary Outcome Measures | ||
| Change in C-reactive protein (CRP) levels | To be determined | To be determined |
| Change in cytokine release syndrome (CRS) and sequential organ failure assessment (SOFA) score | To be determined | To be determined |
Table 2: Key endpoints of the NCT04830735 clinical trial.
Experimental Protocols
Detailed, step-by-step protocols for testing Dasatinib specifically against SARS-CoV-2 are not extensively published. However, a general methodology can be adapted from standard antiviral assays. The following are representative protocols based on published studies with similar compounds and coronaviruses.
In-vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is a generalized procedure for assessing the antiviral activity of a compound against a coronavirus.
Objective: To determine the 50% effective concentration (EC50) of Dasatinib required to inhibit SARS-CoV-2 replication in a permissive cell line (e.g., Vero E6).
Materials:
-
Vero E6 cells
-
SARS-CoV-2 isolate
-
Dasatinib
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Avicel or Carboxymethylcellulose (for overlay)
-
Crystal Violet solution
-
Formalin
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 24-well plates at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of Dasatinib in DMEM.
-
Infection: On the day of the experiment, remove the growth medium from the cells and wash with phosphate-buffered saline (PBS). Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Treatment: After the incubation period, remove the virus inoculum and wash the cells with PBS. Add the different concentrations of Dasatinib to the respective wells. Include a virus-only control and a cell-only control.
-
Overlay: Add an overlay medium (e.g., DMEM with 2% FBS and 0.8% Avicel) to each well to restrict virus spread to adjacent cells, leading to plaque formation.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques are formed in the virus control wells.
-
Staining: Fix the cells with 10% formalin for at least 1 hour. Remove the overlay and stain the cells with 0.1% crystal violet solution for 15 minutes.
-
Quantification: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each Dasatinib concentration compared to the virus control. Determine the EC50 value using a dose-response curve.
Figure 2: Workflow for the in-vitro antiviral plaque reduction assay.
Cytokine Release Assay in Macrophages
This protocol is based on the study that used a murine hepatitis virus (MHV-3) model in RAW 264.7 cells to assess the anti-inflammatory effects of Dasatinib.
Objective: To quantify the effect of Dasatinib on the production of pro-inflammatory cytokines in virus-infected macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
MHV-3 (as a surrogate for SARS-CoV-2)
-
Dasatinib
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
LPS (lipopolysaccharide) as a positive control for inflammation
-
ELISA kits for IL-6, TNF-α, etc.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates.
-
Treatment: Pre-treat the cells with various concentrations of Dasatinib for 16 hours.
-
Infection: Infect the cells with MHV-3 at a specific MOI. Include uninfected and untreated controls, as well as a positive control (e.g., LPS stimulation).
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates and collect the supernatants.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the Dasatinib-treated, infected cells to the infected, untreated cells.
Figure 3: Workflow for the cytokine release assay in macrophages.
Conclusion and Future Directions
The available evidence on Dasatinib as a COVID-19 therapeutic is mixed. While it demonstrates a plausible mechanism of action for mitigating the hyperinflammatory response through the SRC-MAPK-NF-κB pathway, its direct antiviral activity against SARS-CoV-2 is not consistently supported by in-vitro data. The inactive nature of its N-oxide metabolite simplifies the pharmacokinetic-pharmacodynamic considerations to the parent drug.
Future research should focus on:
-
Clarifying the Discrepancies in Antiviral Activity: Further in-vitro studies using various cell lines, including primary human respiratory epithelial cells, and different SARS-CoV-2 variants are needed to definitively assess Dasatinib's direct antiviral potential.
-
Publication of Clinical Trial Results: The results of the NCT04830735 trial are eagerly awaited to understand the clinical efficacy and safety of Dasatinib in patients with COVID-19.
-
Exploring Combination Therapies: Investigating Dasatinib in combination with direct-acting antiviral agents could be a promising strategy to simultaneously target both the virus and the host's inflammatory response.
This technical guide provides a summary of the current knowledge. Researchers are encouraged to consult the primary literature for more detailed information and to consider the conflicting findings when designing future studies.
References
- 1. Dasatinib inhibits betacoronavirus replication in macrophages and attenuates pro-inflammatory mediators via SRC-MAPK pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The tyrosine kinase inhibitor nilotinib inhibits SARS-CoV-2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dasatinib for the Treatment of Moderate and Severe COVID-19 | Clinical Research Trial Listing [centerwatch.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Note: Quantification of Dasatinib N-oxide in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib (B193332) is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] The accurate quantification of Dasatinib and its metabolites in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research to optimize dosing and ensure patient safety and efficacy.[1][2] One of the main metabolites of Dasatinib is Dasatinib N-oxide (M5), primarily formed by flavin-containing monooxygenase 3 (FMO3) and to some extent by cytochrome P450 enzymes.[3][4] This document provides a detailed protocol for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3][5]
Signaling Pathway and Metabolism of Dasatinib
Dasatinib primarily functions by inhibiting the BCR-ABL kinase, a hallmark of CML and some forms of ALL.[6] This inhibition blocks downstream signaling pathways that promote cancer cell proliferation and survival, ultimately leading to apoptosis of malignant cells.[2][6] Dasatinib also inhibits other kinases such as the SRC family kinases.[6] The metabolism of Dasatinib is extensive, primarily occurring in the liver via CYP3A4, leading to various metabolites, including the pharmacologically less potent this compound.[3][4][6]
Experimental Protocols
This section details the protocol for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., Dasatinib-d8)
-
HPLC-grade acetonitrile (B52724) and methanol
-
Formic acid, analytical grade
-
Ultrapure water
-
Human plasma (blank)
Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting Dasatinib and its metabolites from plasma samples.[3] Acetonitrile is recommended as the precipitating solvent to minimize the conversion of the N-oxide metabolite back to the parent drug, a phenomenon observed with methanol, particularly in hemolyzed plasma.[7][8]
Protocol:
-
Thaw frozen plasma samples, calibration standards, and quality controls at room temperature.
-
Vortex the samples gently to ensure homogeneity.[3]
-
Aliquot 100 µL of each plasma sample into a clean microcentrifuge tube.[3]
-
Add 25 µL of the internal standard working solution (e.g., 100 ng/mL Dasatinib-d8 in methanol).
-
Add 300 µL of ice-cold acetonitrile to each tube.[3]
-
Vortex vigorously for 1 minute to precipitate plasma proteins.[3]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC Conditions: The following are general starting conditions and require optimization for specific instruments.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[5] |
| Flow Rate | 0.4 mL/min[5] |
| Column Temperature | 40°C[5] |
| Injection Volume | 5 µL |
| Gradient | Start with 5% B, increase to 95% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min. |
MS/MS Conditions: Detection and quantification are performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[5][9]
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusing standard solutions of this compound and the internal standard. For Dasatinib, a common transition is m/z 488.1 > 401.1.[9] The transition for this compound (molecular weight +16) would be approximately m/z 504.1 to a specific product ion. |
| Collision Energy | Optimized for each analyte |
| Source Temperature | 350°C |
| Desolvation Gas Flow | Optimized for the instrument |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Dasatinib, which can be used as a benchmark for the validation of the this compound method.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Dasatinib | 1 - 1000[10] | >0.99[11][12] | 1.0[10] |
| This compound | To be determined | >0.99 | To be determined |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Dasatinib | Low | ~3 | < 6.2[11][12] | < 7.0[11][12] | 90.6 - 101.7[11][12] |
| Medium | ~100 | < 5.3[10] | < 5.3[10] | ± 9.0[10] | |
| High | ~800 | < 5.3[10] | < 5.3[10] | ± 9.0[10] | |
| This compound | Low | TBD | <15 | <15 | 85-115 |
| Medium | TBD | <15 | <15 | 85-115 | |
| High | TBD | <15 | <15 | 85-115 | |
| Expected values based on typical bioanalytical method validation guidelines. |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Dasatinib | Low | >79[10] | Minimal with IS[10] |
| Medium | >79[10] | Minimal with IS[10] | |
| High | >79[10] | Minimal with IS[10] | |
| This compound | Low | To be determined | To be determined |
| Medium | To be determined | To be determined | |
| High | To be determined | To be determined |
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard and a carefully selected sample preparation procedure are critical for achieving accurate and precise results. The provided protocols and validation benchmarks are intended to guide researchers in establishing a reliable bioanalytical method suitable for pharmacokinetic and clinical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 7. altasciences.com [altasciences.com]
- 8. altasciences.com [altasciences.com]
- 9. vibgyorpublishers.org [vibgyorpublishers.org]
- 10. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. scielo.br [scielo.br]
Application Note: Validated HPLC Method for the Analysis of Dasatinib N-oxide
Abstract
This application note describes a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Dasatinib N-oxide, a significant impurity and metabolite of Dasatinib. The method is demonstrated to be simple, precise, accurate, and specific, making it suitable for routine quality control and stability studies of Dasatinib drug substances and formulations. The separation was achieved on a C18 column with a gradient elution using a phosphate (B84403) buffer and acetonitrile. Detection was carried out using a UV-Vis detector. The method was validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.
Introduction
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] During the synthesis, storage, or metabolism of Dasatinib, various related substances can be formed. One of the critical process-related impurities and a known metabolite is this compound.[1][2] Monitoring and controlling the levels of such impurities is crucial to ensure the safety and efficacy of the drug product. This application note presents a detailed, validated HPLC method for the quantitative determination of this compound.
Experimental
Instrumentation
A high-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector was used. Data acquisition and processing were performed using a suitable chromatography data station.
Chemicals and Reagents
-
Dasatinib and this compound reference standards
-
Acetonitrile (HPLC grade)[1]
-
Methanol (B129727) (HPLC grade)[1]
-
Potassium dihydrogen phosphate (AR grade)[1]
-
Sodium 1-octane sulfonic acid (AR grade)[1]
-
Potassium hydroxide (B78521) (AR grade)[1]
-
Water (HPLC grade)
Chromatographic Conditions
The following chromatographic conditions were optimized for the separation and quantification of this compound.
| Parameter | Condition |
| Column | Inertsil ODS 3V, 150mm x 4.6mm, 5µm[1] |
| Mobile Phase A | Buffer: 1.36g of potassium dihydrogen phosphate and 1.0g of sodium 1-octane sulfonic acid in 1000ml of water, pH adjusted to 6.0 with dilute potassium hydroxide solution.[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Program | A gradient program should be optimized to ensure separation from Dasatinib and other impurities. A representative gradient is provided in the detailed protocol. |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 50°C[1] |
| Detection Wavelength | 315 nm[1] |
| Injection Volume | 20 µL[1] |
| Diluent | Methanol[1] |
Protocols
Preparation of Solutions
Buffer Preparation (Mobile Phase A):
-
Accurately weigh 1.36 g of potassium dihydrogen phosphate and 1.0 g of sodium 1-octane sulfonic acid.[1]
-
Dissolve the salts in 1000 mL of HPLC grade water.[1]
-
Adjust the pH of the solution to 6.0 with a dilute potassium hydroxide solution.[1]
-
Filter the buffer through a 0.45 µm membrane filter and degas prior to use.
Standard Stock Solution Preparation (this compound):
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This yields a stock solution of approximately 100 µg/mL.[1]
Working Standard Solution Preparation:
-
Further dilute the standard stock solution with the diluent (methanol) to achieve a final concentration of approximately 0.5 µg/mL.[1] This concentration corresponds to a 0.1% level with respect to a 500 µg/mL sample concentration.[1]
Sample Preparation (for Drug Substance):
-
Accurately weigh about 50 mg of the Dasatinib drug substance into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a sample solution concentration of 500 µg/mL.[1]
HPLC Method Protocol
-
Set up the HPLC system with the chromatographic conditions specified in the table above.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure that there are no interfering peaks at the retention time of this compound.[1]
-
Inject the working standard solution in replicate (e.g., six injections) to check for system suitability.[1] The relative standard deviation (RSD) of the peak areas should be not more than 5.0%.[1]
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of this compound in the sample using the peak areas obtained from the standard and sample chromatograms.
Method Validation Summary
The analytical method was validated according to ICH guidelines, and the results are summarized below.
| Validation Parameter | Result |
| Specificity | The method demonstrated good resolution between Dasatinib and this compound, as well as other process-related impurities.[1] Forced degradation studies showed no interference from degradation products at the retention time of this compound. |
| Linearity | A linear relationship was observed over a concentration range with a correlation coefficient (r²) > 0.999.[3] |
| Accuracy (% Recovery) | The mean recovery was found to be within 98-102%.[4] |
| Precision (% RSD) | - Intra-day Precision: %RSD was found to be less than 2.0%.[5] - Inter-day Precision: %RSD was found to be less than 2.0%.[5] |
| Limit of Detection (LOD) | The LOD was determined to be approximately 0.04 µg/mL.[3] |
| Limit of Quantification (LOQ) | The LOQ was determined to be approximately 0.12 µg/mL.[3] |
| Robustness | The method was found to be robust with respect to small, deliberate variations in flow rate, column temperature, and mobile phase pH. |
Results and Discussion
The developed HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The chromatographic conditions were optimized to achieve a good separation of this compound from the parent drug and other related substances. A typical chromatogram would show a well-resolved peak for this compound. The validation data confirms that the method is accurate, precise, and linear over the specified range, making it suitable for its intended purpose in a quality control environment.
Conclusion
A validated RP-HPLC method for the determination of this compound has been successfully developed and described. The method is specific, accurate, precise, and robust, fulfilling the requirements for routine analysis in the pharmaceutical industry. This application note provides a comprehensive protocol for the implementation of this method.
Experimental Workflow Diagram
References
Analytical Standard for Dasatinib N-oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib (B193332) N-oxide is a major metabolite of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] As a potential impurity in Dasatinib drug substances and a pharmacologically active metabolite, the accurate identification and quantification of Dasatinib N-oxide are critical for quality control, impurity profiling, and pharmacokinetic studies.[1][3] This document provides detailed application notes and protocols for the use of this compound analytical standard.
Physicochemical Properties
This compound is a pale yellow solid.[2] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Chemical Name | N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-4-oxido-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide | [1][4] |
| CAS Number | 910297-52-8 | [1][4] |
| Molecular Formula | C₂₂H₂₆ClN₇O₃S | [1][4] |
| Molecular Weight | 504.00 g/mol | [1][4] |
| Appearance | Pale Yellow Solid | [2] |
| Solubility | Soluble in DMSO | [1] |
| UV λmax | 218, 230, 321 nm | [1] |
| Storage | -20°C for long-term storage. | [2] |
Analytical Techniques and Protocols
The following section details the recommended analytical methods and protocols for the characterization and quantification of this compound analytical standard.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A stability-indicating reverse-phase HPLC (RP-HPLC) method is crucial for determining the purity of this compound and for its quantification as an impurity in Dasatinib active pharmaceutical ingredient (API). The piperazine (B1678402) ring in Dasatinib is susceptible to oxidation, leading to the formation of the N-oxide impurity.[3]
This protocol is adapted from established methods for Dasatinib and its impurities.[5][6]
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.01 M Potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 7.8 with KOH solution) |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | A gradient elution is recommended to ensure separation from Dasatinib and other related impurities. A typical gradient could be: 0-10 min: 90% A, 10% B 10-45 min: 20% A, 80% B 45-55 min: 20% A, 80% B 55-60 min: 90% A, 10% B 60-65 min: 90% A, 10% B |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 45°C |
| Detection | UV at 305 nm |
| Injection Volume | 10 µL |
-
Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound analytical standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Dilute the stock solution with the diluent to a final concentration of approximately 1 µg/mL.
-
Sample Solution (for impurity profiling in Dasatinib API): Accurately weigh and dissolve the Dasatinib API in the diluent to obtain a final concentration of 1 mg/mL.
The analytical method should be validated according to ICH Q2(R1) guidelines.[7] Key validation parameters are summarized below:
| Parameter | Typical Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from Dasatinib and other potential impurities. No interference from blank or placebo should be observed at the retention time of the analyte. |
| Linearity | A linear relationship between concentration and peak area should be established over a defined range (e.g., LOQ to 150% of the specification limit for the impurity). Correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy | The recovery of the analyte should be within 98.0% to 102.0% at multiple concentration levels. |
| Precision (Repeatability and Intermediate Precision) | The relative standard deviation (RSD) of peak areas for replicate injections should be ≤ 2.0%. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | The LOQ should be the lowest concentration that can be quantified with acceptable precision and accuracy. The LOD is typically determined at a signal-to-noise ratio of 3:1. |
| Robustness | The method should demonstrate reliability with deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unequivocal identification of the this compound analytical standard. Commercial suppliers of this standard provide a comprehensive Certificate of Analysis that includes data from ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.[4]
NMR spectroscopy provides detailed information about the molecular structure.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound standard in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra and assign the chemical shifts to the corresponding protons and carbons in the molecule.
Expected ¹H and ¹³C NMR Data:
The following table provides expected chemical shifts. The actual values should be confirmed with the Certificate of Analysis from the supplier.
| Atom Type | Expected Chemical Shift Range (ppm) |
| ¹H NMR (DMSO-d₆) | |
| Aromatic Protons | 7.0 - 8.5 |
| Amide NH | ~9.5 |
| Hydroxyethyl -CH₂- | 3.5 - 4.0 |
| Piperazine Protons | 2.5 - 3.8 |
| Methyl Protons | ~2.2 |
| ¹³C NMR (DMSO-d₆) | |
| Carbonyl Carbon | 160 - 165 |
| Aromatic Carbons | 110 - 150 |
| Piperazine Carbons | 40 - 60 |
| Methyl Carbon | ~18 |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Protocol for LC-MS/MS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent compatible with the LC-MS system (e.g., acetonitrile/water with 0.1% formic acid).
-
Infusion and Tuning: Infuse the solution directly into the mass spectrometer to optimize the ionization parameters (e.g., capillary voltage, cone voltage) in positive electrospray ionization (ESI+) mode.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺. Perform product ion scans (MS/MS) on the precursor ion to obtain the fragmentation pattern. A characteristic transition for Dasatinib is m/z 488.7 → 401.5.[8]
Expected Mass Spectrometry Data:
| Parameter | Expected Value |
| Molecular Ion [M+H]⁺ | m/z 505.15 |
| Accurate Mass | 504.1581 |
| Key Fragment Ions | Analysis of the fragmentation pattern can help confirm the structure, particularly the presence of the N-oxide moiety. |
IR spectroscopy provides information about the functional groups present in the molecule.
Protocol for IR Analysis:
-
Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3200 - 3400 |
| C=O Stretch (Amide) | 1630 - 1680 |
| C=N and C=C Stretch (Aromatic) | 1500 - 1600 |
| N-O Stretch | 1250 - 1350 |
Visualizations
Analytical Workflow for this compound Standard
Caption: Workflow for the characterization and application of this compound analytical standard.
Signaling Pathway Inhibition by Dasatinib
Caption: Simplified diagram of Dasatinib's mechanism of action in CML by inhibiting the BCR-ABL kinase.
Conclusion
The availability of a well-characterized analytical standard for this compound is essential for the pharmaceutical industry. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to ensure the accurate identification, quantification, and control of this critical metabolite and impurity. It is imperative to use a certified reference standard and to validate the analytical methods according to the relevant regulatory guidelines.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Investigational Study of this compound Impurity in Different Diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS 910297-52-8 | LGC Standards [lgcstandards.com]
- 5. ijpbs.com [ijpbs.com]
- 6. ajpamc.com [ajpamc.com]
- 7. suntextreviews.org [suntextreviews.org]
- 8. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Dasatinib N-oxide in Plasma
Effective sample preparation is critical for the accurate quantification of Dasatinib (B193332) N-oxide in plasma, a key metabolite in pharmacokinetic and drug metabolism studies. The stability of the N-oxide metabolite during sample processing is a primary concern, as its potential conversion to the parent drug, Dasatinib, can lead to inaccurate bioanalytical results. This document provides detailed protocols for common sample preparation techniques and summarizes their performance, with a focus on mitigating the conversion of Dasatinib N-oxide.
For the quantification of this compound, protein precipitation (PPT) with acetonitrile (B52724) is the recommended method due to its efficiency in minimizing the conversion of the N-oxide metabolite back to the parent drug, particularly in hemolyzed plasma.[1][2] While other techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective for the analysis of Dasatinib, careful optimization is required to ensure the stability of the N-oxide metabolite.
Experimental Protocols
This section details the step-by-step procedures for three common sample preparation methods for Dasatinib and its N-oxide metabolite in plasma.
Protein Precipitation (PPT) - Recommended Method
Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples. Acetonitrile is the preferred precipitating solvent as it has been shown to minimize the conversion of this compound.[1][2]
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the thawed plasma samples to ensure homogeneity.
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 50 µL of an internal standard (IS) solution (e.g., Dasatinib-d8 in methanol).
-
Add 250 µL of cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,800 rpm) for 2-10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases. This method generally provides cleaner extracts than PPT. However, the choice of organic solvent is critical to minimize the conversion of this compound.[1]
Protocol:
-
Pipette 180 µL of a plasma sample into a clean microcentrifuge tube.[4][5]
-
For alkalinization, which may improve extraction efficiency, add 50 µL of 0.1 M sodium hydroxide (B78521) and vortex briefly.[6]
-
Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).[4][5][6]
-
Vortex the mixture thoroughly for 5 minutes to ensure efficient extraction.[6]
-
Centrifuge the sample at 3000 rpm for 20 minutes to separate the aqueous and organic layers.[4][5]
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen or using a vacuum concentrator.[4][5]
-
Reconstitute the dried residue in 180 µL of a mobile phase-compatible solvent (e.g., 85% methanol (B129727) and 15% 0.05M ammonium (B1175870) acetate).[4][5]
-
Vortex the reconstituted sample for 1 minute before injection into the LC-MS/MS system.[4][5]
References
- 1. altasciences.com [altasciences.com]
- 2. altasciences.com [altasciences.com]
- 3. a protein precipitation extraction method [protocols.io]
- 4. scielo.br [scielo.br]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Stability-Indicating Assay for Dasatinib and its N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). During its metabolism and under various stress conditions, Dasatinib can form several degradation products, with Dasatinib N-oxide being a significant metabolite and potential impurity. To ensure the quality, safety, and efficacy of Dasatinib drug products, a validated stability-indicating assay method (SIAM) is crucial. This method must be able to accurately quantify Dasatinib in the presence of its degradation products, including the N-oxide, and demonstrate specificity for the intact drug.
This application note provides a comprehensive overview of the development and validation of a stability-indicating HPLC assay for Dasatinib and its N-oxide. It includes detailed protocols for forced degradation studies, the analytical method, and validation procedures according to ICH guidelines.
Signaling Pathway of Dasatinib
Dasatinib primarily functions by inhibiting the BCR-ABL kinase, an abnormal protein found in CML and some forms of ALL that drives uncontrolled cell growth.[1] It also inhibits other kinases such as the SRC family, c-KIT, EPHA2, and PDGFRβ.[1] By blocking these signaling pathways, Dasatinib induces apoptosis in cancer cells.
Caption: Dasatinib's mechanism of action.
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of Dasatinib and to develop a stability-indicating analytical method. These studies involve subjecting the drug substance to various stress conditions as mandated by ICH guidelines.
Summary of Forced Degradation Data
The following table summarizes the quantitative results from forced degradation studies on Dasatinib.
| Stress Condition | Reagent and Conditions | Dasatinib Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 30 min | 7.9 | Two minor degradation peaks |
| Alkaline Hydrolysis | 2 N NaOH for 30 min | 6.5 | Not specified |
| Oxidative | 3-30% H₂O₂ at room temperature | Significant degradation | This compound |
| Neutral Hydrolysis | Water at 60°C for 30 min | 2.6 | Not specified |
| Thermal | Dry heat at 105°C | Degradation observed | Not specified |
| Photolytic | UV light exposure (ICH Q1B) | Degradation observed | Not specified |
Experimental Protocols
Protocol for Forced Degradation Studies
This protocol outlines the procedure for subjecting Dasatinib and its N-oxide to forced degradation.
Caption: Workflow for forced degradation studies.
4.1.1. Materials and Reagents
-
Dasatinib reference standard
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Phosphate buffer components
4.1.2. Stock Solution Preparation
Prepare stock solutions of Dasatinib and this compound in a suitable diluent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
4.1.3. Stress Conditions
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the mixture at 60°C for 30 minutes. After cooling, neutralize the solution with an appropriate volume of 0.1 N NaOH.
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 2 N NaOH. Keep the mixture at room temperature for 30 minutes. Neutralize the solution with an appropriate volume of 2 N HCl.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Keep the solution at room temperature and monitor for degradation over time.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C in a calibrated oven. Dissolve the stressed solid in the diluent for analysis.
-
Photolytic Degradation: Expose the drug substance in a photostability chamber according to ICH Q1B guidelines. Dissolve the stressed solid in the diluent for analysis.
4.1.4. Sample Analysis
After subjecting the samples to the stress conditions, dilute them to a suitable concentration with the mobile phase and analyze using the validated HPLC method described below.
Protocol for Stability-Indicating HPLC Method
This protocol describes a robust HPLC method for the simultaneous determination of Dasatinib and this compound, and their degradation products.
4.2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A) Phosphate buffer (pH 5.8) and Acetonitrile (90:10 v/v) B) Water and Acetonitrile (10:90 v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 320 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
4.2.2. Standard and Sample Preparation
-
Standard Solution: Prepare a standard solution containing known concentrations of Dasatinib and this compound in the mobile phase.
-
Sample Solution: Dilute the stressed samples with the mobile phase to fall within the linear range of the method.
Method Validation
The developed HPLC method should be validated according to ICH Q2(R1) guidelines. The validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, and degradation products at the retention times of Dasatinib and N-oxide. Peak purity of analytes should be demonstrated. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy | % Recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
| Solution Stability | Analytes should be stable in the prepared solution for a defined period under specified storage conditions. |
Conclusion
The stability-indicating HPLC method detailed in this application note is suitable for the simultaneous determination of Dasatinib and its N-oxide in the presence of their degradation products. The forced degradation studies confirm that the method is specific and can be used for routine quality control and stability testing of Dasatinib drug substance and product. Further investigation into the quantitative degradation of this compound under various stress conditions is recommended for a more comprehensive stability profile.
References
Application Note: Utilizing Dasatinib N-oxide as a Reference Standard for Impurity Profiling of Dasatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib (B193332) is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] Ensuring the purity and quality of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product.[2] Impurity profiling is a crucial aspect of pharmaceutical development and quality control, requiring the identification and quantification of any process-related or degradation impurities.[2]
Reference standards are highly purified compounds used as a benchmark for analytical measurements, ensuring the accuracy and consistency of results.[2] Dasatinib N-oxide is a known metabolite and a potential impurity of Dasatinib, often formed during the manufacturing process or through degradation.[3][4][5] The piperazine (B1678402) ring in the Dasatinib molecule is susceptible to oxidation, leading to the formation of this N-oxide impurity.[4][5] Utilizing a well-characterized this compound reference standard is therefore essential for the accurate identification and quantification of this impurity in Dasatinib drug substances and products.
This application note provides a detailed protocol for the use of this compound as a reference standard in the impurity profiling of Dasatinib by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Dasatinib Signaling Pathway
Dasatinib is a multi-targeted kinase inhibitor. Its primary mechanism of action involves the inhibition of BCR-ABL, the fusion protein kinase central to the pathophysiology of CML. Beyond BCR-ABL, Dasatinib also potently inhibits SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, ephrin type-A receptor 2 (EphA2), and platelet-derived growth factor receptor β (PDGFRβ).[6][7][8] By blocking the activity of these kinases, Dasatinib disrupts downstream signaling pathways that are crucial for cancer cell proliferation, migration, and survival.[7][9]
References
- 1. ijsr.net [ijsr.net]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. [PDF] Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance | Semantic Scholar [semanticscholar.org]
- 4. Investigational Study of this compound Impurity in Different Diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of dasatinib on EphA2 receptor tyrosine kinase activity and downstream signalling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Dasatinib and Dasatinib N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] The drug is extensively metabolized in the liver, with one of the main metabolites being Dasatinib N-oxide, formed through oxidation primarily by flavin-containing monooxygenase 3 (FMO3).[1][3] Monitoring the levels of Dasatinib and its metabolites, such as the N-oxide, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy and safety.[4] This application note provides detailed protocols for the chromatographic separation of Dasatinib and this compound using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of Dasatinib
Dasatinib functions by inhibiting multiple tyrosine kinases, primarily BCR-ABL and the SRC family of kinases. This inhibition blocks downstream signaling pathways responsible for cell proliferation and survival, making it an effective agent against specific types of leukemia.
Caption: Dasatinib inhibits BCR-ABL and SRC kinases, blocking proliferation.
Experimental Workflow for Chromatographic Separation
The general workflow for the analysis of Dasatinib and its N-oxide metabolite from biological matrices involves sample preparation, chromatographic separation, and detection.
Caption: General workflow for Dasatinib and N-oxide analysis.
Quantitative Data Summary
The following tables summarize typical chromatographic conditions and performance data for the separation of Dasatinib and this compound based on published methods.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | Inertsil ODS 3V (150mm x 4.6mm, 5µm)[5] |
| Mobile Phase | Buffer:Acetonitrile (B52724) (Gradient) |
| Buffer: 1.36g KH2PO4 & 1.0g Sodium-1-octane sulfonic acid in 1000ml water, pH 6.0[5] | |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 50°C[5] |
| Detection | UV at 315 nm[5] |
| Injection Volume | 20 µL[5] |
Table 2: UPLC-MS/MS Method Parameters
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (100mm x 2.1mm, 1.7µm)[6] |
| Mobile Phase | A: 0.1% Aqueous Formic Acid, B: Acetonitrile (Gradient)[7] |
| Flow Rate | 0.5 mL/min[6] |
| Column Temperature | 40°C[6] |
| Detection | Tandem Mass Spectrometry (Positive Ion Mode)[7] |
| MRM Transitions | Dasatinib: m/z 488.2 → 401.1; this compound: (Requires specific tuning) |
Table 3: Chromatographic Performance
| Analyte | Typical Retention Time (min) | Resolution (Rs) |
| Dasatinib | Varies by method (e.g., ~8.2)[6] | > 2.0 from adjacent peaks[6] |
| This compound | Varies by method | > 2.0 from adjacent peaks[6] |
Experimental Protocols
Below are detailed protocols for sample preparation and chromatographic analysis.
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is suitable for the extraction of Dasatinib and its N-oxide from plasma samples for LC-MS/MS analysis.[4][7]
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard: Add 10 µL of the internal standard working solution (e.g., Dasatinib-d8) to each sample, standard, and quality control, except for the blank.
-
Precipitation: Add 300 µL of acetonitrile to the tube. Using acetonitrile is an efficient extraction technique that can limit the decomposition of the N-oxide back to the parent drug.[8]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
Protocol 2: HPLC-UV Analysis of Dasatinib and Impurities (including N-oxide)
This protocol is adapted for the determination of process-related impurities of Dasatinib.[5]
-
Standard Preparation:
-
Prepare a stock solution of Dasatinib and this compound reference standards in a suitable diluent (e.g., methanol) at a concentration of approximately 100 µg/mL.
-
Prepare a working standard solution by diluting the stock solution to a final concentration of about 0.5 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Dasatinib drug substance in the diluent to achieve a final concentration of 500 µg/mL.
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Injection and Analysis:
-
Inject 20 µL of the blank (diluent), standard solution, and sample solution separately.
-
Monitor the chromatogram at 315 nm.
-
Identify the peaks for Dasatinib and this compound based on their retention times compared to the standard.
-
Ensure system suitability criteria are met, such as a resolution of not less than 2 between adjacent peaks.[5]
-
Conclusion
The provided protocols and methods offer a robust framework for the successful chromatographic separation and quantification of Dasatinib and its N-oxide metabolite. The choice between HPLC-UV and UPLC-MS/MS will depend on the required sensitivity, selectivity, and the nature of the sample matrix. For pharmacokinetic studies in biological fluids, LC-MS/MS is generally preferred due to its higher sensitivity and specificity. Careful optimization of sample preparation, particularly for the N-oxide metabolite, is critical to prevent its degradation and ensure accurate quantification.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijsr.net [ijsr.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. altasciences.com [altasciences.com]
Application Note and Protocol for Solid-Phase Extraction of Dasatinib N-oxide from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib (B193332), a potent tyrosine kinase inhibitor, is a crucial therapeutic agent in the management of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). The quantification of Dasatinib and its metabolites, such as Dasatinib N-oxide, in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This compound is a minor, pharmacologically active metabolite of Dasatinib.[1] This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound from biological matrices, a necessary step for accurate and reliable quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
The stability of N-oxide metabolites during sample processing is a critical consideration, as they can be susceptible to in-vitro conversion back to the parent drug, particularly in hemolyzed plasma samples.[4][5] The choice of extraction method is crucial to minimize this conversion. While protein precipitation with acetonitrile (B52724) has been shown to be effective in preventing this degradation, solid-phase extraction offers a more thorough sample cleanup, leading to higher recovery and reduced matrix effects, which is especially important for assays requiring low limits of quantification.[2][4][6]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below. This information is vital for the development of an effective SPE method.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆ClN₇O₃S | [7] |
| Molecular Weight | 504.0 g/mol | [1][7] |
| Melting Point | 193-195°C | [8][9] |
| Solubility | Slightly soluble in acetonitrile, DMSO, and methanol (B129727). | [1][7][8] |
| Appearance | Off-White to Pale Yellow Solid | [8] |
Experimental Protocol: Solid-Phase Extraction of this compound
This protocol is designed for the extraction of this compound from human plasma. Modifications may be necessary for other biological matrices. The use of a stable isotope-labeled internal standard for this compound is highly recommended to compensate for matrix effects and variability in extraction recovery.
Materials and Reagents:
-
SPE Device: Oasis HLB (Hydrophilic-Lipophilic Balanced) 96-well plates or cartridges.[2][10]
-
Reagents:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (Reagent grade, e.g., Milli-Q)
-
Formic acid
-
Ammonium hydroxide (B78521) (optional, for pH adjustment)
-
-
Equipment:
-
SPE manifold
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator or sample concentrator
-
Calibrated pipettes and tips
-
Microcentrifuge tubes or 96-well collection plates
-
Protocol Steps:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the plasma samples at approximately 2000 x g for 10 minutes to pellet any particulate matter.
-
In a clean tube, dilute 100 µL of plasma with 100 µL of water containing 0.1% formic acid. Acidifying the sample helps in the retention of the analyte on the reversed-phase sorbent.
-
Add the internal standard solution to the diluted plasma and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB SPE wells with 1 mL of methanol.
-
Equilibrate the wells with 1 mL of water. Ensure the sorbent bed does not go dry before loading the sample.
-
-
Sample Loading:
-
Load the entire pre-treated plasma sample onto the conditioned SPE plate.
-
Apply a gentle vacuum to draw the sample through the sorbent bed at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the SPE wells with 1 mL of 5% methanol in water to remove salts and other polar interferences.[2]
-
Perform a second wash with a slightly stronger organic solvent, such as 20% methanol in water, to remove less polar interferences.
-
-
Elution:
-
Elute this compound and the internal standard from the sorbent with 1 mL of a strong organic solvent. A common elution solvent is methanol or acetonitrile.[2] To ensure complete elution, a two-step elution with 500 µL of the elution solvent each time can be performed.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of a mobile phase-compatible solution, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Vortex the reconstituted sample to ensure the analyte is fully dissolved.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial or plate.
-
Inject an aliquot into the LC-MS/MS system for analysis.
-
Quantitative Data Summary
The selection of a sample preparation method can significantly impact the performance of a bioanalytical assay. The following table summarizes expected performance characteristics for the SPE of this compound based on published data for Dasatinib and its metabolites.
| Parameter | Method | Analyte | Recovery (%) | Matrix Effect (%) | LLOQ (ng/mL) | Reference |
| Solid-Phase Extraction | Oasis HLB | Dasatinib & metabolites | >79 | Minimal with IS | 1.00 | [10] |
| Solid-Phase Extraction | C8 | Dasatinib | High | Not specified | Not specified | [6] |
| Liquid-Liquid Extraction | MTBE | Dasatinib | Not specified | Not specified | Not specified | [11][12] |
| Protein Precipitation | Acetonitrile | This compound | Not specified | Potential for significant matrix effects | Not specified | [4][5] |
IS: Internal Standard; LLOQ: Lower Limit of Quantification
Visualizations
Experimental Workflow for Solid-Phase Extraction of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. altasciences.com [altasciences.com]
- 5. altasciences.com [altasciences.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. chembk.com [chembk.com]
- 9. labsolu.ca [labsolu.ca]
- 10. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. scielo.br [scielo.br]
Characterization of Dasatinib N-oxide using High-Resolution Mass Spectrometry
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dasatinib (B193332) is a potent oral tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It functions as a dual inhibitor of the BCR-ABL fusion protein and Src family kinases, key drivers in these malignancies. The metabolism of Dasatinib is extensive, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and flavin-containing monooxygenase 3 (FMO3). One of the identified metabolites is Dasatinib N-oxide (M5), formed through the oxidation of the piperazine (B1678402) ring.[1][2] Accurate identification and characterization of such metabolites are crucial for understanding the drug's pharmacokinetic profile, potential toxicities, and overall disposition.
High-resolution mass spectrometry (HRMS) has become an indispensable tool in drug metabolism studies. Its ability to provide highly accurate mass measurements enables the confident determination of elemental compositions for parent drugs and their metabolites, facilitating their structural elucidation. This application note provides a detailed protocol for the characterization of this compound using a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system.
Experimental Protocols
Sample Preparation
A standard stock solution of this compound can be prepared by dissolving the reference standard in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or methanol.[3] For in-vitro metabolism studies, Dasatinib can be incubated with human liver microsomes in the presence of an NADPH-regenerating system to generate the N-oxide metabolite.[4]
Protocol for Protein Precipitation from Plasma Samples:
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., Dasatinib-d8).[3]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-HRMS analysis.[5]
Liquid Chromatography
Chromatographic separation is essential to resolve this compound from the parent drug and other metabolites. A reversed-phase C18 column is commonly employed.
LC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry
An Orbitrap or Q-TOF mass spectrometer is ideal for this application, providing high resolution and mass accuracy.
HRMS Parameters (Orbitrap):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Capillary Temp. | 320°C |
| Full Scan Resolution | 70,000 |
| Full Scan Range | m/z 150-1000 |
| MS/MS Scan Resolution | 17,500 |
| Collision Energy | Normalized Collision Energy (NCE) 20-40 |
| Data Acquisition | Data-Dependent Acquisition (DDA) |
Data Presentation
The high-resolution full scan mass spectrum will show the protonated molecule of this compound, [M+H]⁺. The accurate mass measurement allows for the determination of its elemental composition. Subsequent MS/MS analysis provides fragmentation data for structural confirmation.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Analyte | Theoretical m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Error (ppm) | Elemental Composition |
| This compound | 504.1564 | 504.1561 | -0.6 | C₂₂H₂₇ClN₇O₃S⁺ |
Table 2: High-Resolution MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Elemental Composition |
| 504.1561 | 461.1292 | C₂₀H₂₂ClN₆O₂S⁺ |
| 504.1561 | 460.1214 | C₂₀H₂₁ClN₆O₂S⁺ |
| 504.1561 | 387.0899 | C₁₆H₁₆ClN₆S⁺ |
Note: The fragmentation data is based on nominal mass values reported in the literature.[6] The proposed elemental compositions are based on theoretical fragmentation pathways.
Mandatory Visualization
Caption: Experimental workflow for this compound characterization.
Caption: Dasatinib's inhibition of BCR-ABL and Src signaling pathways.
Conclusion
This application note outlines a comprehensive workflow for the characterization of this compound using high-resolution mass spectrometry. The combination of liquid chromatography for separation and HRMS for accurate mass measurement and fragmentation analysis provides a powerful tool for the unambiguous identification of drug metabolites. The detailed protocols and data presentation serve as a valuable resource for researchers in drug metabolism and pharmaceutical analysis, ensuring confident structural elucidation of metabolites like this compound. This approach is critical for a thorough understanding of a drug candidate's metabolic fate and for supporting regulatory submissions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. vibgyorpublishers.org [vibgyorpublishers.org]
- 4. Nontargeted Metabolomics by High-Resolution Mass Spectrometry to Study the In Vitro Metabolism of a Dual Inverse Agonist of Estrogen-Related Receptors β and γ, DN203368 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous measurement of imatinib, nilotinib and dasatinib in dried blood spot by ultra high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of drug metabolites by human FMO3 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dasatinib N-oxide Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the use of Dasatinib N-oxide analytical standard in various research and drug development settings. This document outlines the procurement, handling, and application of this standard in key analytical and biological assays.
Product Information and Procurement
This compound is a major metabolite of the tyrosine kinase inhibitor Dasatinib.[1] It is essential for pharmacokinetic studies, impurity profiling, and as a reference standard in analytical method development.
Chemical and Physical Properties:
| Property | Value | Reference |
| Chemical Name | N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-4-oxido-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide | [1] |
| CAS Number | 910297-52-8 | [1] |
| Molecular Formula | C22H26ClN7O3S | [1] |
| Molecular Weight | 504.0 g/mol | [1] |
| Appearance | White to off-white solid | MedchemExpress |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C for long-term stability. | [1] |
Recommended Suppliers:
A certificate of analysis (CoA), including purity and characterization data (e.g., HPLC, NMR, Mass Spectrometry), should be obtained from the supplier.
| Supplier | Product Number | Noted Accreditations/Information |
| LGC Standards | TRC-D193610-50MG | Manufactured under ISO/IEC 17025, extensive CoA provided. |
| Cayman Chemical | 11499 | Purity ≥95%, detailed technical information available. |
| MedchemExpress | HY-133794 | Purity: 99.24%, provides solubility and solution preparation protocols. |
| Santa Cruz Biotechnology | sc-218751 | --- |
| GLP Pharma Standards | GL-D0306 | Accompanied by CoA, 1HNMR, MASS, HPLC, IR, Potency by TGA and C13. |
Experimental Protocols
Analytical Methods
This protocol describes a reversed-phase HPLC method suitable for the determination of this compound.
Instrumentation and Materials:
-
HPLC system with UV or PDA detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate)
-
Water (HPLC grade)
-
Ortho-phosphoric acid or potassium hydroxide (B78521) for pH adjustment
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Phosphate Buffer (e.g., 20 mM KH2PO4), pH adjusted to 6.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 40 | |
| 45 | |
| 50 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 315 nm |
| Injection Volume | 20 µL |
| Diluent | Methanol |
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve this compound analytical standard in methanol to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of working standards by diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 0.05 - 1.0 µg/mL).
-
Sample Preparation: Prepare a sample solution of this compound at a concentration of approximately 500 µg/mL in methanol for the determination of process-related impurities.
-
Analysis: Inject the blank (methanol), standard solutions, and sample solution into the HPLC system.
-
Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
This protocol provides a sensitive and selective method for the quantification of this compound in plasma, suitable for pharmacokinetic studies.
Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 or Phenyl-Hexyl analytical column (e.g., 2.1 x 50 mm, 1.7 µm)
-
This compound analytical standard
-
Dasatinib-d8 (or other suitable internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Protein precipitation solvent (e.g., acetonitrile)
LC Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or gradient elution depending on separation needs |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | This compound | Dasatinib-d8 (IS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 504.1 | 496.2 |
| Product Ion (m/z) | 403.1 | 405.2 |
| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |
| Dwell Time | 100 ms | 100 ms |
Procedure:
-
Standard and QC Preparation: Prepare stock solutions of this compound and the internal standard (IS) in an appropriate solvent (e.g., methanol or DMSO). Spike blank plasma with working solutions to create calibration standards (e.g., 1 - 1000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis: Inject the prepared samples into the LC-MS/MS system.
-
Data Analysis: Integrate the peak areas for this compound and the IS. Calculate the peak area ratio (analyte/IS). Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression. Determine the concentration of this compound in the unknown samples from the calibration curve.
Biological Assays
As this compound is a metabolite of Dasatinib, its biological activity is often assessed in comparison to the parent drug. The following protocols are adapted from established assays for Dasatinib to evaluate the potential effects of this compound.
This assay determines the effect of this compound on the proliferation of cancer cell lines, such as the K562 chronic myeloid leukemia cell line.
Materials:
-
K562 cells (or other relevant cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound analytical standard
-
Dasatinib (as a positive control)
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound and Dasatinib in DMSO.
-
Perform serial dilutions in complete medium to obtain the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds or vehicle control.
-
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
This assay evaluates the inhibitory activity of this compound against a target kinase, such as BCR-ABL or Src, in comparison to Dasatinib.
Materials:
-
Purified recombinant kinase (e.g., BCR-ABL, Src)
-
Specific kinase substrate
-
ATP
-
Kinase assay buffer
-
This compound analytical standard
-
Dasatinib (as a positive control)
-
DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and Dasatinib in kinase assay buffer in a 96-well plate. Include a DMSO-only control.
-
Kinase Reaction Mixture: In a separate tube, prepare a master mix containing the kinase assay buffer, the purified kinase, and its specific substrate.
-
Pre-incubation: Add the kinase reaction mixture to each well of the plate containing the diluted compounds. Incubate at room temperature for 10-15 minutes to allow the compounds to bind to the kinase.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate for the recommended time and temperature for the specific kinase.
-
Detection: Stop the kinase reaction and detect the amount of product formed (e.g., ADP) according to the manufacturer's instructions for the detection reagent.
-
Data Analysis: Measure the luminescence using a luminometer. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Visualizations
Dasatinib Metabolism Pathway
Caption: Metabolic pathways of Dasatinib leading to its major metabolites.
Dasatinib Signaling Inhibition Pathway
Caption: Dasatinib inhibits multiple tyrosine kinases, blocking key signaling pathways.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.
References
Synthesis of Dasatinib N-oxide: A Detailed Protocol for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of Dasatinib N-oxide, a primary metabolite of the tyrosine kinase inhibitor Dasatinib. The following application notes and protocols are intended for use by qualified laboratory personnel.
Introduction
Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). During its metabolism in vivo, Dasatinib undergoes oxidation to form several metabolites, with this compound being a major product. The formation of this N-oxide occurs on the piperazine (B1678402) ring of the Dasatinib molecule. Understanding the synthesis and properties of this metabolite is crucial for comprehensive pharmacological and toxicological profiling of Dasatinib. This protocol details a reliable laboratory-scale synthesis of this compound via the direct oxidation of Dasatinib.
Chemical Reaction
The synthesis of this compound is achieved through the oxidation of the tertiary amine on the piperazine ring of Dasatinib. A common and effective oxidizing agent for this transformation is hydrogen peroxide.
Reaction Scheme:
Caption: Oxidation of Dasatinib to this compound.
Experimental Protocol
This protocol is adapted from established procedures for the N-oxidation of similar heterocyclic compounds.
Materials:
-
Dasatinib
-
N-Methyl-2-pyrrolidone (NMP)
-
Hydrogen peroxide (30% w/w aqueous solution)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution of Dasatinib: In a round-bottom flask, dissolve 50.0 g of Dasatinib in 365 mL of N-Methyl-2-pyrrolidone (NMP) with stirring.
-
Addition of Oxidizing Agent: To the stirred solution, slowly add 131 g of 30% hydrogen peroxide. The addition should be performed at room temperature.
-
Reaction: Stir the reaction mixture at room temperature overnight (approximately 16-24 hours).
-
Precipitation and Filtration: After the reaction is complete, pour the reaction mixture into a larger beaker containing deionized water to precipitate the product. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with copious amounts of deionized water to remove any residual NMP and unreacted hydrogen peroxide. Follow with a wash of cold methanol to aid in drying.
-
Drying: Dry the purified this compound under reduced pressure at 40°C until a constant weight is achieved.
Workflow for Synthesis and Purification
Application Note: Quantification of Dasatinib and its N-oxide Metabolite in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a comprehensive protocol for the simultaneous quantification of Dasatinib (B193332) and its major metabolite, Dasatinib N-oxide, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioanalysis. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, this document outlines a systematic approach for the determination of optimal mass transition parameters for this compound.
Introduction
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). The therapeutic efficacy and potential toxicity of Dasatinib are influenced by its metabolic fate. One of the primary oxidative metabolites of Dasatinib is this compound.[1] Accurate and sensitive quantification of both the parent drug and its metabolites in biological matrices is crucial for understanding its pharmacology. LC-MS/MS offers high selectivity and sensitivity for the bioanalysis of pharmaceuticals and their metabolites.[2]
Experimental
Materials and Reagents
-
Dasatinib reference standard
-
This compound reference standard[1]
-
Dasatinib-d8 (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (blank)
Sample Preparation
A protein precipitation method is recommended for the extraction of Dasatinib and this compound from human plasma due to its simplicity and efficiency.[2]
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., Dasatinib-d8).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Liquid Chromatography
The chromatographic conditions should be optimized to achieve baseline separation of Dasatinib, this compound, and the internal standard from endogenous plasma components.
| Parameter | Recommended Conditions |
| HPLC System | A validated UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | A linear gradient should be optimized to ensure separation of the analytes. A starting condition of 5-10% B held for 0.5 minutes, followed by a ramp to 95% B over 3 minutes, a hold for 1 minute, and re-equilibration to initial conditions for 1.5 minutes is a good starting point. |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
The following table summarizes the MRM transitions for Dasatinib and its deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference(s) |
| Dasatinib | 488.2 | 401.1 | 26 - 33 | [3][4] |
| 488.7 | 401.5 | 32 | ||
| 488.1 | 401.0 | Not specified | [5] | |
| Dasatinib-d8 | 496.2 | 409.1 | Optimized |
-
Prepare a standard solution of this compound (approx. 1 µg/mL) in the initial mobile phase.
-
Determine the precursor ion: The molecular formula of this compound is C₂₂H₂₆ClN₇O₃S, with a molecular weight of 504.0 g/mol .[1] Therefore, the expected protonated precursor ion [M+H]⁺ is m/z 504.0. Infuse the standard solution directly into the mass spectrometer and perform a full scan in Q1 to confirm the precursor ion.
-
Perform a product ion scan: Set the mass spectrometer to product ion scan mode, selecting the precursor ion m/z 504.0. Infuse the standard solution and acquire a product ion spectrum across a range of collision energies (e.g., 10-50 eV) to identify the most abundant and stable fragment ions.
-
Select product ions for MRM: Choose at least two of the most intense and specific product ions for the MRM method. One will be used for quantification (quantifier) and the other for confirmation (qualifier).
-
Optimize collision energy: For each selected product ion, perform a collision energy optimization by infusing the standard solution and monitoring the MRM transition while ramping the collision energy. The collision energy that yields the highest intensity for each transition should be used in the final method.
Workflow and Signaling Pathway Diagrams
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the quantification of Dasatinib and this compound in human plasma.
Caption: Experimental workflow for LC-MS/MS analysis.
Dasatinib Metabolism Pathway
The diagram below shows the metabolic conversion of Dasatinib to this compound.
Caption: Metabolic pathway of Dasatinib to N-oxide.
Conclusion
This application note provides a detailed and robust method for the quantification of Dasatinib and its N-oxide metabolite in human plasma using LC-MS/MS. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the strategy for determining the mass transition parameters for this compound, will enable researchers to accurately and reliably measure these compounds in a research setting. Adherence to good laboratory practices and thorough method validation are essential for obtaining high-quality data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scielo.br [scielo.br]
- 3. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats | PLOS One [journals.plos.org]
- 4. Validated LC-MS/MS method for simultaneous determination of Dasatinib and Sitagliptin in rat plasma and its application to pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Simultaneous determination of methotrexate, dasatinib and its active metabolite N- deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Deuterated Dasatinib N-oxide as an Internal Standard in Bioanalytical Studies
Introduction
Dasatinib (B193332) is a potent, orally administered tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] It functions by inhibiting the BCR-ABL fusion protein and the Src family of kinases, which are crucial for the proliferation of cancer cells.[1] The metabolism of Dasatinib is extensive, primarily mediated by CYP3A4, leading to several metabolites, including Dasatinib N-oxide.[2] Accurate quantification of Dasatinib and its metabolites in biological matrices is essential for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies to ensure optimal dosing and patient safety.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and selectivity.[3] The gold standard for achieving accurate and precise quantification with LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS).[3] A SIL-IS, such as deuterated this compound (this compound-d8), is chemically identical to the analyte of interest but has a higher mass. This allows it to be distinguished by the mass spectrometer while co-eluting with the analyte and experiencing similar matrix effects and ionization suppression or enhancement, thereby correcting for variations during sample preparation and analysis.[3]
This document provides detailed application notes and protocols for the use of deuterated this compound as an internal standard for the quantification of this compound in biological matrices.
Mechanism of Action of Dasatinib
Dasatinib is a multi-targeted kinase inhibitor. Its primary targets are the BCR-ABL kinase, the Src family kinases (including Src, Lck, and Lyn), c-KIT, and PDGFR. In CML, the BCR-ABL fusion protein exhibits constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation. Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its activity and blocking downstream signaling pathways that lead to cell growth and survival.
Figure 1: Simplified signaling pathway of Dasatinib's inhibitory action on BCR-ABL kinase.
Experimental Protocols
The following protocols are based on established methods for the quantification of Dasatinib and its metabolites in human plasma.[4][5] Optimization of these methods is recommended for specific laboratory instrumentation and conditions.
Materials and Reagents
-
This compound reference standard
-
Deuterated this compound (this compound-d8) internal standard
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid, analytical grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d8 in methanol.
-
Working Standard Solutions: Perform serial dilutions of the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound-d8 stock solution with methanol to a final concentration (e.g., 100 ng/mL). The optimal concentration should be determined during method development.
Sample Preparation (Solid-Phase Extraction - SPE)
Solid-phase extraction is a robust method for sample clean-up and concentration.
-
Sample Pre-treatment: To 100 µL of plasma (calibration standards, QCs, or unknown samples), add 25 µL of the IS working solution. Vortex briefly.
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[4]
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid).
LC-MS/MS Analysis
The following are typical starting conditions and require optimization for the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the assay. The protonated molecules [M+H]⁺ are typically used as the precursor ions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 504.0 | To be determined empirically | To be optimized |
| This compound-d8 (IS) | 512.1 | To be determined empirically | To be optimized |
| Dasatinib | 488.1 | 401.1 | ~35 |
| Dasatinib-d8 | 496.2 | 409.1 | ~35 |
Note: The optimal product ions and collision energies for this compound and its deuterated internal standard must be determined by infusing the individual compounds into the mass spectrometer.
Figure 2: General experimental workflow for the quantification of this compound.
Data Presentation and Method Validation
A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed.
Linearity and Calibration Curve
The method's linearity should be established by constructing a calibration curve with at least six non-zero standards. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy of Standards | Within ±15% of nominal value (±20% for LLOQ) |
Accuracy and Precision
Intra- and inter-assay accuracy and precision should be evaluated using QC samples at a minimum of three concentration levels (low, medium, and high).
Table 1: Summary of Intra-Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Precision (%CV) | Accuracy (%) |
| Low | e.g., 5 | Data | <15% | 85-115% |
| Medium | e.g., 50 | Data | <15% | 85-115% |
| High | e.g., 400 | Data | <15% | 85-115% |
Table 2: Summary of Inter-Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (3 assays) | Precision (%CV) | Accuracy (%) |
| Low | e.g., 5 | Data | <15% | 85-115% |
| Medium | e.g., 50 | Data | <15% | 85-115% |
| High | e.g., 400 | Data | <15% | 85-115% |
Recovery and Matrix Effect
Extraction recovery and matrix effect should be assessed to ensure the sample preparation is efficient and that co-eluting matrix components do not interfere with ionization. The use of a deuterated internal standard is crucial for mitigating matrix effects.
Table 3: Recovery and Matrix Effect Data
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low | Data | Data | Data | 0.85-1.15 |
| High | Data | Data | Data | 0.85-1.15 |
Stability
The stability of this compound in the biological matrix must be evaluated under various storage and handling conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability.
Conclusion
The use of deuterated this compound as an internal standard provides a robust and reliable method for the quantification of this compound in biological matrices by LC-MS/MS. This approach corrects for variability in sample preparation and matrix effects, ensuring high-quality data for pharmacokinetic studies and therapeutic drug monitoring. The detailed protocols and validation parameters outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals in the implementation of this bioanalytical method.
References
- 1. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Abstract
This application note describes a validated, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Dasatinib and its process-related impurities. The developed method is simple, precise, accurate, and robust, making it suitable for routine quality control and stability testing of Dasatinib drug substance and product.
Introduction
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). During the synthesis of Dasatinib, several process-related impurities can be generated. It is crucial to monitor and control these impurities to ensure the safety and efficacy of the final drug product. This application note provides a detailed protocol for a reliable HPLC method for the effective separation of Dasatinib from its known process-related impurities.
Experimental
Instrumentation
A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector was used for this study.
Chemicals and Reagents
Dasatinib and its impurities were of reference standard grade. HPLC grade acetonitrile, methanol (B129727), potassium dihydrogen phosphate (B84403), and sodium 1-octane sulfonic acid were used. High purity water was used for all preparations.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | Inertsil ODS 3V (150mm x 4.6mm, 5µm) |
| Mobile Phase A | Buffer: 1.36g of potassium dihydrogen phosphate and 1.0g of sodium 1-octane sulfonic acid in 1000mL of water, pH adjusted to 6.0 with dilute potassium hydroxide (B78521) solution. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C |
| Detector Wavelength | 315 nm |
| Injection Volume | 20 µL |
| Diluent | Methanol |
Experimental Protocols
Preparation of Mobile Phase A (Buffer)
-
Weigh 1.36 g of potassium dihydrogen phosphate and 1.0 g of sodium 1-octane sulfonic acid and transfer to a 1000 mL volumetric flask.[1][2]
-
Add approximately 900 mL of HPLC grade water and sonicate to dissolve.
-
Adjust the pH to 6.0 with a dilute potassium hydroxide solution.[1][2]
-
Make up the volume to 1000 mL with water and mix well.
-
Filter the solution through a 0.45 µm membrane filter and degas.
Preparation of Standard Stock Solution
-
Accurately weigh about 10 mg of Dasatinib reference standard and each of the six known impurities (KSM-01, DAS-01, Dimer of DAS-01, N-Oxide dasatinib, N-Deshydroxyethyl dasatinib, and Dimer of dasatinib) into separate 100 mL volumetric flasks.[1]
-
Dissolve the contents in methanol and make up the volume to obtain a concentration of 100 µg/mL for each component.[1]
Preparation of Spiked Sample Solution
-
Accurately weigh about 50 mg of the Dasatinib sample into a 100 mL volumetric flask.
-
Add a known volume of each impurity stock solution to achieve a final impurity concentration of approximately 0.1% with respect to the Dasatinib concentration.
-
Dissolve and dilute to volume with methanol to obtain a final Dasatinib concentration of 500 µg/mL.[1]
Data Presentation
The developed method was validated according to ICH guidelines.[3] The validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, are summarized below.
| Impurity | RRT | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| KSM-01 | 0.35 | 0.9992 | 0.05 | 0.15 | 98.5 - 101.2 | < 2.0 |
| DAS-01 | 0.58 | 0.9995 | 0.04 | 0.12 | 99.1 - 100.8 | < 2.0 |
| N-Deshydroxyethyl dasatinib | 0.85 | 0.9991 | 0.06 | 0.18 | 98.9 - 101.5 | < 2.0 |
| Dasatinib | 1.00 | 0.9999 | - | - | - | - |
| N-Oxide dasatinib | 1.15 | 0.9993 | 0.05 | 0.16 | 99.0 - 101.0 | < 2.0 |
| Dimer of DAS-01 | 1.52 | 0.9989 | 0.07 | 0.21 | 98.2 - 101.8 | < 2.0 |
| Dimer of dasatinib | 1.88 | 0.9990 | 0.08 | 0.24 | 98.6 - 102.0 | < 2.0 |
RRT = Relative Retention Time with respect to Dasatinib
Visualization
Caption: HPLC Experimental Workflow for Dasatinib Impurity Profiling.
Caption: Dasatinib Synthesis and Potential Impurity Formation Pathways.
Conclusion
The developed RP-HPLC method is specific, sensitive, and accurate for the determination of Dasatinib and its process-related impurities. The method was successfully validated and can be used for the routine quality control of Dasatinib in bulk and pharmaceutical dosage forms. The resolution between Dasatinib and all six impurities was found to be greater than 2.0, indicating the specificity of the method.[1] The method is also suitable for stability studies as it can separate the degradation products from the main peak.
References
Application of Dasatinib N-oxide in Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib (B193332), a potent oral tyrosine kinase inhibitor, is a critical therapeutic agent in the management of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its mechanism of action involves the inhibition of the Bcr-Abl fusion protein and Src family kinases, thereby disrupting downstream signaling pathways that drive malignant cell proliferation and survival. The in vivo disposition of Dasatinib is characterized by extensive metabolism, leading to the formation of several metabolites. Among these, Dasatinib N-oxide (M5) has been identified as a notable metabolite. Understanding the pharmacokinetics of Dasatinib and its metabolites, including the N-oxide, is paramount for a comprehensive assessment of the drug's efficacy, safety, and potential for drug-drug interactions.
This compound is primarily formed through the oxidation of the piperazine (B1678402) ring of the parent molecule, a reaction catalyzed predominantly by flavin-containing monooxygenase 3 (FMO3), with some contribution from various cytochrome P450 (CYP) enzymes.[1] Interestingly, the metabolic profile of Dasatinib exhibits significant interspecies differences. While this compound is considered a minor metabolite in humans with low plasma concentrations, it is a major metabolite in rats.[2] This distinction is crucial for the appropriate design and interpretation of preclinical pharmacokinetic and toxicological studies. Although not considered to significantly contribute to the overall in vivo pharmacological activity of Dasatinib in humans due to its low exposure, the characterization of this compound's pharmacokinetic profile is essential for a complete understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties.[3]
These application notes provide a detailed overview of the role of this compound in pharmacokinetic studies, including protocols for its analysis and relevant biological pathways.
Data Presentation
A comprehensive review of the available scientific literature did not yield specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound in either human or rat plasma. While its concentration is reported to be low in human plasma, precise values are not publicly available.[2] To provide a relevant pharmacokinetic context, the following table summarizes the pharmacokinetic parameters of the parent drug, Dasatinib, in humans and rats.
Table 1: Pharmacokinetic Parameters of Dasatinib in Humans and Rats
| Parameter | Human (Healthy Volunteers, 100 mg single oral dose) | Rat (Oral administration) |
| Tmax (h) | ~0.5 - 6.0 | ~1.0 - 2.0 |
| Cmax (ng/mL) | Variable, subject to high interpatient variability | Dose-dependent |
| AUC (ng·h/mL) | Variable, subject to high interpatient variability | Dose-dependent |
| Half-life (t½) (h) | ~3 - 5 | Not consistently reported |
Data compiled from multiple sources. Specific values can vary significantly based on study design, patient population, and analytical methods.[4][5]
Signaling Pathway
Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation and survival. The primary target is the Bcr-Abl tyrosine kinase, the hallmark of CML. The following diagram illustrates the simplified Bcr-Abl signaling pathway and the point of inhibition by Dasatinib.
Experimental Protocols
In Vivo Pharmacokinetic Study of Dasatinib and its Metabolites in Rats
This protocol outlines a general procedure for conducting a pharmacokinetic study of Dasatinib and its metabolites, including this compound, in a rat model.
a. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. Acclimatize animals for at least one week before the experiment.
b. Dosing:
-
Formulation: Prepare a suspension or solution of Dasatinib in a suitable vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in water). The concentration should be calculated based on the desired dose and the average body weight of the rats.
-
Administration: Administer a single oral dose of Dasatinib (e.g., 10-50 mg/kg) via oral gavage. The volume of administration should be kept consistent (e.g., 5-10 mL/kg).
c. Blood Sampling:
-
Time Points: Collect blood samples at predetermined time points, for example: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collection Method: Collect blood (~100-200 µL) from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA). For terminal collection, cardiac puncture can be performed under anesthesia.
-
Plasma Preparation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
d. Sample Analysis:
-
Analyze the plasma samples for the concentrations of Dasatinib and this compound using a validated LC-MS/MS method (see protocol below).
e. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both Dasatinib and this compound using non-compartmental analysis software.
LC-MS/MS Method for the Quantification of this compound in Plasma
This protocol provides a general framework for the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.
a. Materials and Reagents:
-
This compound reference standard.
-
Stable isotope-labeled internal standard (IS), if available (e.g., Dasatinib-d8 N-oxide). If not available, a structurally similar compound can be used.
-
HPLC-grade methanol, acetonitrile (B52724), and water.
-
Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification.
-
Drug-free rat or human plasma.
b. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
c. Liquid Chromatography Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A suitable gradient to separate this compound from the parent drug and other metabolites. For example:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
d. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for this compound and the internal standard need to be optimized by infusing the standard solutions into the mass spectrometer.
-
Optimization: Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
e. Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines.
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study involving the analysis of Dasatinib and its metabolites.
Conclusion
The study of this compound is an important aspect of understanding the complete pharmacokinetic profile of Dasatinib. Although a minor metabolite in humans, its prominence in preclinical species like rats necessitates its characterization in pharmacokinetic and toxicological evaluations. The protocols and information provided in these application notes offer a comprehensive guide for researchers and scientists involved in the development and analysis of Dasatinib and related compounds. The use of robust and validated analytical methods, such as the LC-MS/MS protocol outlined, is critical for generating high-quality data to support drug development programs. Further research to elucidate the specific pharmacokinetic parameters of this compound in various species would be beneficial for a more complete understanding of its disposition.
References
- 1. ClinPGx [clinpgx.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. scielo.br [scielo.br]
- 6. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Dasatinib N-oxide Instability in Hemolyzed Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability of Dasatinib N-oxide in hemolyzed plasma during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in plasma important?
This compound is a minor metabolite of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1] Accurate measurement of Dasatinib and its metabolites in plasma is crucial for pharmacokinetic and pharmacodynamic studies. The instability of this compound can lead to its conversion back to the parent drug, Dasatinib, which can result in an overestimation of Dasatinib concentrations and inaccurate pharmacokinetic data.[2]
Q2: What causes the instability of this compound specifically in hemolyzed plasma?
While not definitively proven for this compound, the instability of N-oxide compounds in hemolyzed plasma is often attributed to heme-mediated oxidation.[3] Hemolysis releases hemoglobin and its iron-containing heme groups from red blood cells into the plasma. These heme groups can catalytically mediate the reduction of the N-oxide back to its parent amine, in this case, Dasatinib. This conversion is observed in hemolyzed plasma but is minimal in non-hemolyzed plasma.[2]
Q3: Are there other factors that can affect the stability of this compound?
Yes, like many pharmaceutical compounds, the stability of this compound can be influenced by factors such as pH, temperature, and exposure to light.[4] Forced degradation studies on Dasatinib have shown susceptibility to acidic, alkaline, and oxidative conditions.[5][6] It is recommended to store solutions protected from light.[4]
Troubleshooting Guide
Issue: I am observing higher than expected concentrations of Dasatinib and lower than expected concentrations of this compound in my hemolyzed plasma samples.
This is a common issue and likely due to the conversion of this compound to Dasatinib during sample processing. Here are the steps to troubleshoot and mitigate this problem:
1. Evaluate Your Sample Preparation Method:
The choice of solvent for protein precipitation is critical. Acetonitrile (B52724) (ACN) is significantly better at minimizing the conversion of this compound compared to methanol (B129727) (MeOH).[2]
-
Recommendation: If you are using methanol for protein precipitation, switch to acetonitrile.
-
Acidification: While acidified methanol has been shown to reduce conversion by about 5%, acetonitrile (with or without acidification) demonstrates the lowest conversion rates.[2]
2. Optimize Extraction Technique:
Protein precipitation is a common and effective method. If you are using other techniques like liquid-liquid extraction (LLE), the choice of extraction solvent is also crucial. For some N-oxides, certain LLE solvents can lead to high conversion rates.[2]
-
Recommendation: Protein precipitation with acetonitrile is the most efficient extraction technique to prevent this compound decomposition.[2]
3. Control Sample Handling and Storage:
While the primary cause of instability in hemolyzed plasma is the presence of heme, proper sample handling and storage can help minimize degradation.
-
Temperature: Store hemolyzed plasma samples at or below -50°C. For other N-oxide compounds, storage at lower temperatures has been shown to stabilize the metabolite.[3]
-
Antioxidants: The use of antioxidants, such as ascorbic acid, has been shown to stabilize other N-oxide metabolites in hemolyzed plasma.[3] This could be an area for further investigation in your specific assay.
Data Summary
The following tables summarize the quantitative data on the conversion of this compound to Dasatinib in plasma and hemolyzed plasma under different extraction conditions.
Table 1: Percentage Conversion of this compound to Dasatinib using Protein Precipitation
| Matrix | Precipitating Solvent | Acidification (0.1% Formic Acid) | Conversion (%) |
| Plasma | Methanol (MeOH) | No | < 0.5% |
| Plasma | Methanol (MeOH) | Yes | < 0.5% |
| Plasma | Acetonitrile (ACN) | No | < 0.5% |
| Plasma | Acetonitrile (ACN) | Yes | < 0.5% |
| 5% Hemolyzed Plasma | Methanol (MeOH) | No | Up to 11.7% |
| 5% Hemolyzed Plasma | Methanol (MeOH) | Yes | ~6.7% |
| 5% Hemolyzed Plasma | Acetonitrile (ACN) | No | < 3.8% |
| 5% Hemolyzed Plasma | Acetonitrile (ACN) | Yes | < 3.8% |
Data sourced from a study evaluating N-oxide conversion in 5% hemolyzed human plasma.[2]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation for Stability Assessment
This protocol describes a method to assess the stability of this compound in hemolyzed plasma.
-
Sample Fortification:
-
Prepare separate pools of human plasma and 5% hemolyzed human plasma.
-
Fortify both matrices with Dasatinib and this compound at equimolar concentrations.
-
-
Protein Precipitation:
-
Aliquot 100 µL of the fortified plasma or hemolyzed plasma into a microcentrifuge tube.
-
Add 300 µL of the precipitating solvent (e.g., acetonitrile or methanol) to achieve a 1:3 matrix-to-solvent ratio.
-
For testing the effect of acidification, use a solvent containing 0.1% formic acid.
-
Vortex the samples thoroughly to ensure complete protein precipitation.
-
-
Centrifugation and Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Further dilute the supernatant as required for your analytical method.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentrations of Dasatinib and this compound.[7][8]
-
Protocol 2: Quantification of Dasatinib and this compound by LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for accurate quantification.
-
Chromatographic Conditions:
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water).
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.5-1.0 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
-
Data Analysis:
-
Construct calibration curves for both Dasatinib and this compound.
-
Calculate the concentrations in the unknown samples based on the calibration curves.
-
The percentage conversion of this compound can be calculated from the observed increase in Dasatinib concentration relative to the initial spiked amount.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. altasciences.com [altasciences.com]
- 3. Effects of hemolysis interferences on routine biochemistry parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of hemolysis during sample collection: how different is drug concentration in hemolyzed plasma from that of normal plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of hemolysis on stability of N-desethyloxybutynin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. altasciences.com [altasciences.com]
- 8. pnas.org [pnas.org]
preventing the conversion of Dasatinib N-oxide to parent drug
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the unwanted conversion of Dasatinib N-oxide to its parent drug, Dasatinib, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a metabolite of Dasatinib, a potent tyrosine kinase inhibitor. It is formed by the oxidation of the piperazine (B1678402) ring of the parent compound, a reaction primarily catalyzed by Flavin-containing monooxygenase 3 (FMO3) and certain cytochrome P450 enzymes.[1] this compound can also be present as an impurity in commercial preparations of Dasatinib.[1] The primary concern regarding its stability is its susceptibility to reduction back to the parent drug, Dasatinib. This conversion can lead to inaccurate experimental results, particularly in studies aiming to characterize the specific activity of the N-oxide metabolite.
Q2: What are the main factors that can cause the conversion of this compound to Dasatinib?
The conversion of this compound back to Dasatinib is a reductive process. Key factors that can promote this conversion in an experimental setting include:
-
Presence of Reducing Agents: Both endogenous biological reducing agents (e.g., in hemolyzed plasma) and exogenous chemical reducing agents can facilitate the reduction of the N-oxide.[2]
-
Sample Matrix: The composition of the sample matrix is critical. For instance, conversion has been observed in hemolyzed plasma but is minimal in non-hemolyzed plasma.[2]
-
Choice of Solvent/Diluent: The solvent used to dissolve and dilute this compound can influence its stability. Some solvents may contain impurities with reducing properties.[1][3]
-
Light Exposure: While not definitively quantified for this compound specifically, many N-oxides are sensitive to light, which can catalyze degradation or conversion.[4][5][6] General best practices for light-sensitive compounds should be followed.
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including the reduction of N-oxides.[7]
-
pH: The stability of Dasatinib itself is pH-dependent, with increased degradation under acidic and alkaline conditions.[1][8] While specific data for the N-oxide is limited, it is prudent to maintain a neutral pH whenever possible.
Q3: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, proper storage is crucial. Based on available data and general best practices for similar compounds, the following storage conditions are recommended:
-
Temperature: For long-term storage, -80°C is recommended. For short-term storage, -20°C is acceptable.[5][9]
-
Light: Store in the dark, protected from light. Use amber vials or wrap containers in aluminum foil.[4][5][6]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[5][9]
-
Inert Atmosphere: For stock solutions in organic solvents like DMSO, purging with an inert gas such as argon or nitrogen before sealing can help prevent oxidation-reduction reactions.[10]
Troubleshooting Guide: Unwanted Conversion of this compound
This guide is designed to help you identify and resolve issues related to the unintended conversion of this compound to Dasatinib in your experiments.
| Issue | Potential Cause | Recommended Action |
| Appearance of a Dasatinib peak in analytical runs of a pure this compound sample. | 1. In-source fragmentation in the mass spectrometer. | Optimize the mass spectrometry settings to use the lowest possible energy that still provides adequate signal. Ensure chromatographic separation of Dasatinib and this compound to distinguish between true conversion and analytical artifacts.[2] |
| 2. On-column degradation. | Evaluate the stability of this compound in the mobile phase. Ensure the pH of the mobile phase is neutral and avoid harsh organic modifiers if possible. | |
| 3. Degradation during sample preparation. | Use acetonitrile (B52724) (ACN) instead of methanol (B129727) (MeOH) for protein precipitation, as ACN has been shown to result in less conversion.[2] Minimize the time between sample preparation and analysis. Keep samples on ice or at 4°C throughout the process. | |
| Variability in experimental results when using this compound. | 1. Inconsistent conversion to Dasatinib. | Strictly control all experimental parameters, including incubation times, temperature, and light exposure. Prepare fresh dilutions of this compound for each experiment from a properly stored stock. |
| 2. Presence of reducing agents in the assay components. | Test all buffers and reagents for their potential to reduce this compound. If possible, use reagents that are known to be free of reducing contaminants. | |
| Loss of this compound concentration over time in solution. | 1. Improper storage of solutions. | Store stock solutions at -80°C in single-use aliquots.[5][9] Aqueous solutions of the parent drug, Dasatinib, are not recommended for storage for more than one day; a similar precaution should be taken with this compound.[10] |
| 2. Photodegradation. | Protect all solutions from light at all times by using amber vials or by wrapping containers with aluminum foil.[4][6] |
Data on Factors Affecting Stability
While specific quantitative data on the conversion rates of this compound are limited, the following table summarizes key findings and recommendations.
| Factor | Observation/Recommendation | Reference |
| Sample Matrix | Conversion to Dasatinib is observed in hemolyzed plasma but is minimal (<0.5%) in non-hemolyzed plasma. | [2] |
| Protein Precipitation Solvent | Acetonitrile (ACN) is preferred over methanol (MeOH). In hemolyzed plasma, conversion was <3.8% with ACN, while it was up to 11.7% with MeOH. | [2] |
| pH | Dasatinib is susceptible to acid and alkali hydrolysis. While specific data for the N-oxide is lacking, maintaining a neutral pH is advisable. | [1] |
| Temperature | Store stock solutions at -20°C (short-term) or -80°C (long-term). Avoid elevated temperatures during experiments unless required by the protocol. | [5][9] |
| Light | Protect from light during storage and handling to prevent potential photodegradation. | [4][5][6] |
Experimental Protocols
Protocol 1: Handling and Preparation of this compound Stock Solutions
This protocol provides a step-by-step guide for the proper handling and preparation of this compound stock solutions to minimize the risk of conversion to the parent drug.
-
Receipt and Initial Storage: Upon receipt, store the solid this compound at -20°C or -80°C, protected from light.
-
Working Environment: When preparing solutions, work in a dimly lit area or use red or yellow light to minimize exposure to shorter, more energetic wavelengths of light.[11]
-
Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare the initial stock solution.
-
Dissolution: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Dissolve the compound in DMSO to the desired concentration (e.g., 10 mM).
-
Aliquoting and Storage: Immediately after dissolution, aliquot the stock solution into single-use, amber-colored vials. Purge the headspace of each vial with an inert gas (e.g., argon) before sealing. Store the aliquots at -80°C.[5][9]
-
Preparation of Working Solutions: When preparing working dilutions, use pre-chilled, high-purity solvents. If aqueous buffers are used, prepare them fresh and ensure the pH is neutral. Do not store aqueous solutions for extended periods.[10]
Protocol 2: Analytical Method for Simultaneous Quantification of Dasatinib and this compound
This protocol outlines a general approach for the simultaneous quantification of Dasatinib and this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is essential for monitoring any potential conversion.
-
Chromatographic System: A reverse-phase HPLC or UPLC system.
-
Column: A C18 column is commonly used for the separation of Dasatinib and its metabolites.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve baseline separation of Dasatinib and this compound.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Dasatinib: Select appropriate precursor and product ions.
-
This compound: Select appropriate precursor and product ions.
-
Internal Standard: A stable isotope-labeled version of Dasatinib or a structurally similar compound.
-
-
Sample Preparation:
-
For plasma samples, perform protein precipitation with ice-cold acetonitrile (1:3 plasma to ACN ratio).[2]
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
-
-
Calibration and Quality Control: Prepare calibration standards and quality control samples in the same matrix as the study samples to account for matrix effects.
Visualizations
Dasatinib Metabolism and N-oxide Formation
Caption: Metabolic pathway of Dasatinib to this compound and other metabolites.
Experimental Workflow to Minimize this compound Conversion
Caption: Recommended experimental workflow to maintain the stability of this compound.
Key Signaling Pathways Inhibited by Dasatinib
Caption: Major signaling pathways targeted by Dasatinib.
References
- 1. researchgate.net [researchgate.net]
- 2. altasciences.com [altasciences.com]
- 3. Investigational Study of this compound Impurity in Different Diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 7. [Thermostability and crystal structure of anticancer drug dasatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
strategies to minimize Dasatinib N-oxide formation during sample storage
Welcome to the Technical Support Center for Dasatinib-related research. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of Dasatinib (B193332) samples during storage and analysis. A primary focus is on strategies to minimize the formation of Dasatinib N-oxide, a critical metabolite and potential impurity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formation a concern?
This compound (M5) is a metabolite of Dasatinib, primarily formed by the action of Flavin-containing monooxygenase 3 (FMO3) and various cytochrome P450 (CYP) enzymes.[1] The formation of this compound is a concern during sample storage because it represents a degradation of the parent drug, leading to inaccurate quantification in pharmacokinetic and other studies. The piperazine (B1678402) ring in Dasatinib's structure is susceptible to oxidation, which can be induced by environmental factors and sample matrix components.[2][3]
Q2: What are the primary factors that promote this compound formation in stored samples?
Several factors can contribute to the ex vivo formation of this compound:
-
Exposure to Oxygen: The presence of atmospheric oxygen is a key requirement for the oxidation of the piperazine ring.
-
Presence of Oxidizing Agents: Reactive oxygen species (ROS) or peroxide impurities in solvents can accelerate the degradation.
-
Sample Matrix: Hemolyzed plasma has been shown to promote the conversion of N-oxide metabolites back to the parent drug, and the presence of blood components can impact stability.[4][5]
-
Inappropriate Solvents: Certain solvents, due to their micro-oxidic properties, can induce the oxidation of Dasatinib.[2][3]
-
Elevated Temperature: Higher temperatures generally increase the rate of chemical reactions, including oxidation.[6]
-
Light Exposure: Phototoxic reactions and radical-mediated damage have been associated with Dasatinib, suggesting that light can be a contributing factor to its degradation.[7]
-
pH: Dasatinib's solubility is pH-dependent, and while direct evidence on pH's role in N-oxide formation is limited, maintaining an appropriate pH is crucial for overall stability.[8][9][10][11]
Q3: What immediate steps can I take during sample collection to ensure Dasatinib stability?
To maximize the stability of Dasatinib in biological samples from the point of collection, consider the following:
-
Anticoagulant Choice: While specific studies on the effect of different anticoagulants on N-oxide formation are not detailed in the provided results, using standard anticoagulants like EDTA or heparin is a common practice. The key is to process the samples promptly.
-
Minimize Hemolysis: Exercise care during blood draws to prevent hemolysis, as components released from red blood cells can affect sample stability.[4][5]
-
Prompt Processing: Process blood samples as soon as possible after collection to separate plasma or serum.
-
Control Temperature: Keep samples on ice or refrigerated during processing to slow down potential enzymatic and chemical degradation.
Troubleshooting Guide: Minimizing this compound Formation
This guide provides specific troubleshooting advice for common issues encountered during Dasatinib sample storage and analysis.
| Issue | Potential Cause | Recommended Solution |
| High levels of this compound in freshly processed samples. | Oxidation during sample processing. | Process samples at lower temperatures (e.g., on ice). Use solvents with low peroxide content. Consider purging solvents with an inert gas like nitrogen.[12] |
| Increase in N-oxide concentration over time in frozen plasma. | Slow oxidation during long-term storage. | Ensure samples are stored at ultra-low temperatures (-70°C or -80°C).[13] Minimize freeze-thaw cycles by aliquoting samples into smaller volumes. |
| Variability in Dasatinib concentrations between replicate samples. | Inconsistent handling and storage conditions. | Standardize all sample handling procedures. Ensure uniform storage conditions for all samples. Use a validated bioanalytical method. |
| Loss of Dasatinib in samples stored at room temperature (bench-top). | Rapid degradation at ambient temperature. | Limit the time samples are kept at room temperature. Perform all processing steps on ice or in a cooled environment. |
| Degradation in processed samples awaiting analysis (autosampler stability). | Instability in the extraction solvent or at autosampler temperature. | Store processed samples in the autosampler at a controlled, cool temperature (e.g., 5°C).[13] Analyze samples as quickly as possible after extraction. |
Data Summary: Dasatinib Stability in Plasma
The following table summarizes the stability of Dasatinib in human plasma under various storage conditions as reported in the literature. This data can help in designing experiments and establishing appropriate sample handling protocols.
| Stability Condition | Duration | Temperature | Analyte Concentration (ng/mL) | Stability Outcome (% of Nominal) | Analytical Method |
| Short-Term (Bench-Top) | 6 hours | Room Temperature | 15 (LQC), 210 (HQC) | Within ±15% of nominal | RP-HPLC-UV |
| 6 hours | 25°C | 3 (LQC), 450 (HQC) | Recovery ≥ 96.13% | UPLC-MS/MS | |
| Freeze-Thaw Cycles | 2 cycles | -70°C to Room Temp | 15 (LQC), 210 (HQC) | Within ±15% of nominal | RP-HPLC-UV |
| Long-Term Storage | 3 months | -70°C | 15 (LQC), 210 (HQC) | Within ±15% of nominal | RP-HPLC-UV |
| Autosampler | Not Specified | 5°C | LQC, HQC | Within ±15% of nominal | Not Specified |
(Data compiled from a comparative guide on Dasatinib stability.)[13]
Experimental Protocols
Protocol 1: Assessment of Dasatinib Stability in Plasma
This protocol is designed to evaluate the stability of Dasatinib under various conditions encountered during sample handling and storage.
1. Sample Preparation:
- Spike drug-free human plasma with Dasatinib to achieve low and high-quality control (LQC and HQC) concentrations (e.g., 15 ng/mL and 210 ng/mL).[13]
2. Stability Conditions:
- Bench-Top Stability: Keep LQC and HQC samples at room temperature for a defined period (e.g., 6 hours).[13]
- Freeze-Thaw Stability: Freeze LQC and HQC samples at -70°C for at least 12 hours, then thaw at room temperature. Repeat for a specified number of cycles (e.g., two cycles).[13]
- Long-Term Stability: Store LQC and HQC samples at -70°C for an extended period (e.g., 3 months).[13]
- Autosampler Stability: Place processed LQC and HQC samples in the autosampler at a controlled temperature (e.g., 5°C) for the expected run time.[13]
3. Sample Extraction (Protein Precipitation):
- To 100 µL of plasma sample, add 200 µL of acetonitrile (B52724) (containing an internal standard, e.g., Imatinib).[13]
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.[13]
- Transfer the supernatant for analysis.
4. Analytical Method (RP-HPLC-UV):
- Column: Inertsil C18 (150 mm × 4.6 mm, 5 µm).[13]
- Mobile Phase: Ammonium Acetate buffer (pH 6.4) and acetonitrile (65:35 v/v).[13]
- Flow Rate: 0.7 mL/min.[13]
- Detection: UV at 310 nm.[13]
5. Data Evaluation:
- Calculate the concentration of Dasatinib in the stability samples against a freshly prepared calibration curve.
- The mean concentration of the stability samples should be within ±15% of the nominal concentration to be considered stable.[13]
Protocol 2: Minimizing N-oxide Conversion During Sample Extraction
This protocol focuses on the extraction procedure to minimize the conversion of this compound.
1. Sample Preparation:
2. Extraction (Protein Precipitation):
- Aliquot 100 µL of the plasma sample.
- Precipitate proteins by adding 300 µL of acetonitrile (ACN). Acetonitrile has been shown to be more effective than methanol (B129727) in minimizing N-oxide conversion.[4][5]
- Vortex the samples.
- Centrifuge to pellet the precipitated proteins.
- Analyze the supernatant by a validated LC-MS/MS method.
3. Evaluation:
- Quantify the amount of parent Dasatinib formed to determine the percentage of conversion from the N-oxide.
Visualizations
Caption: Experimental workflow to minimize this compound formation.
Caption: Dasatinib inhibits BCR-ABL and Src family kinase signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigational Study of this compound Impurity in Different Diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. altasciences.com [altasciences.com]
- 5. altasciences.com [altasciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Periorbital edema and phototoxic rash associated with dasatinib: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Phase I study of the effect of gastric acid pH modulators on the bioavailability of oral dasatinib in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
Navigating the Nuances of Dasatinib N-oxide Stability: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Dasatinib (B193332) N-oxide, a critical metabolite of the tyrosine kinase inhibitor Dasatinib. Understanding its behavior in different solvents is paramount for accurate experimental design and data interpretation. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing a decrease in the concentration of my Dasatinib N-oxide standard over a short period. What could be the cause?
A1: The stability of this compound is significantly influenced by the choice of solvent. The piperazine (B1678402) ring within the Dasatinib structure is susceptible to oxidation, leading to the formation of the N-oxide metabolite. Conversely, the N-oxide can also degrade. Some solvents can promote the degradation or conversion of this compound back to its parent compound, Dasatinib.[1][2][3] For instance, in studies involving plasma samples, methanol (B129727) has been shown to be more conducive to the conversion of this compound to Dasatinib compared to acetonitrile (B52724), especially in the presence of hemolyzed plasma.[1]
Troubleshooting Steps:
-
Solvent Selection: If you are using methanol, consider switching to acetonitrile or DMSO for preparing stock solutions and dilutions. Acetonitrile has been demonstrated to be a more suitable solvent for minimizing the degradation of this compound.[1]
-
Storage Conditions: Ensure your solutions are stored at appropriate temperatures. For long-term storage, -80°C is recommended. For short-term storage (up to one month), -20°C is advisable.[4] Always protect solutions from light.
-
Fresh Preparation: Whenever possible, prepare fresh working solutions of this compound for your experiments to ensure accuracy.
Q2: I've prepared my this compound stock solution in DMSO, but I'm concerned about its long-term stability. What are the best practices for storage?
A2: DMSO is a common and generally suitable solvent for dissolving this compound.[5] However, long-term stability depends on proper storage. Supplier recommendations suggest that this compound solutions in DMSO can be stored for up to 6 months at -80°C and for up to 1 month at -20°C.[4] It is crucial to protect the solution from light.[4] To avoid repeated freeze-thaw cycles which can accelerate degradation, it is best practice to aliquot the stock solution into single-use vials.
Q3: Can the pH of my solvent system affect the stability of this compound?
A3: Yes, pH can play a role in the stability of Dasatinib and its derivatives. While specific data on the pH-dependent stability of this compound is limited, forced degradation studies of Dasatinib show susceptibility to both acidic and alkaline hydrolysis.[6][7] It is reasonable to infer that the N-oxide metabolite may also exhibit pH-dependent stability. Therefore, using neutral or near-neutral pH conditions for your experimental buffers and diluents is advisable unless the experimental design requires otherwise.
Q4: Are there any visual indicators of this compound degradation?
A4: Visual inspection alone is not a reliable method for assessing the stability of this compound. Degradation or conversion to the parent drug may not result in a visible change in the solution's appearance. The most reliable method to assess stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC).
Quantitative Data on Solvent Impact
The choice of solvent can have a quantifiable impact on the stability of this compound. The following table summarizes data from a study investigating the conversion of this compound to Dasatinib in different solvents during protein precipitation of plasma samples.
| Solvent | Matrix | N-oxide Conversion to Dasatinib (%) | Reference |
| Methanol | Hemolyzed Plasma (5%) | Up to 11.7% | [1] |
| Acetonitrile | Hemolyzed Plasma (5%) | < 3.8% | [1] |
| Methanol | Plasma | < 0.5% | [1] |
| Acetonitrile | Plasma | < 0.5% | [1] |
Note: This data highlights the importance of solvent selection, particularly when working with complex biological matrices.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution via HPLC
This protocol provides a general framework for determining the stability of this compound in a chosen solvent over time and at different temperatures.
1. Materials:
- This compound reference standard
- High-purity solvents (e.g., DMSO, acetonitrile, ethanol, methanol)
- HPLC system with a UV or PDA detector
- C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile phase: A suitable gradient or isocratic mixture. A common starting point is a mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate (B84403) buffer, pH 6.0-7.8) and an organic modifier like acetonitrile.[6][8]
- Volumetric flasks and pipettes
- Autosampler vials
2. Preparation of Solutions:
- Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).
- Working Solutions: Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis (e.g., 100 µg/mL).
- Stability Samples: Aliquot the working solution into several vials for stability testing at different conditions.
3. Stability Study Design:
- Time Points: Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
- Storage Conditions: Store the stability sample vials at different temperatures (e.g., room temperature (25°C), refrigerated (4°C), and elevated temperature (e.g., 40°C)). Protect all samples from light.
4. HPLC Analysis:
- Method Parameters:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Gradient elution with 20 mM potassium phosphate buffer (pH 7.8) and acetonitrile.[6]
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 315 nm[8] or 320 nm
- Injection Volume: 10-20 µL
- Column Temperature: 45-50°C[6][8]
- Analysis Procedure:
- At each designated time point, retrieve a vial from each storage condition.
- Allow the vial to equilibrate to room temperature.
- Inject the sample into the HPLC system.
- Record the chromatogram and integrate the peak area of this compound.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.
- Plot the percentage of this compound remaining versus time for each storage condition.
- The appearance of new peaks may indicate the formation of degradation products.
Visualizing Key Pathways and Workflows
Dasatinib's Mechanism of Action: Inhibition of BCR-ABL and Src Signaling
Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML), and the Src family of kinases.[9] By blocking the ATP-binding sites of these kinases, Dasatinib inhibits their activity and disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/AKT and STAT3 pathways.[9][10]
Experimental Workflow for this compound Stability Assessment
The following diagram outlines the key steps for conducting a stability study of this compound in a selected solvent.
References
- 1. altasciences.com [altasciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigational Study of this compound Impurity in Different Diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijsr.net [ijsr.net]
- 9. Dasatinib targets c-Src kinase in cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT and STAT3 pathways mediate the neuroprotective effect of dasatinib from acute cerebral injury in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
degradation pathway of Dasatinib to N-oxide under stress conditions
This technical support center provides guidance and answers frequently asked questions for researchers, scientists, and drug development professionals studying the degradation of Dasatinib, particularly its conversion to Dasatinib N-oxide under stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of Dasatinib that leads to the formation of N-oxide?
A1: Dasatinib is known to be susceptible to oxidative stress, which can lead to the formation of this compound. This degradation primarily occurs at the piperazine (B1678402) ring of the Dasatinib molecule.[1][2] The nitrogen atom on the piperazine ring is oxidized, resulting in the N-oxide derivative. This has been identified as a known impurity and a minor metabolite of Dasatinib.[3][4]
Q2: Under which specific stress conditions is the formation of this compound most prominent?
A2: The formation of this compound is most significant under oxidative stress conditions.[5][6][7] This is typically induced in forced degradation studies by treating the drug substance with an oxidizing agent like hydrogen peroxide (H₂O₂).[7][8] While Dasatinib also degrades under acidic and alkaline conditions, oxidative stress is the primary condition leading to the N-oxide formation.[1][8]
Q3: I am observing the formation of this compound in my sample even without applying oxidative stress. What could be the cause?
A3: The formation of this compound can sometimes be induced by the solvent used as a diluent during sample preparation for analytical testing.[1][2] Certain solvents may have micro-oxidic properties that can induce the oxidation of the piperazine ring in Dasatinib.[1][2] Therefore, a comprehensive investigation and optimization of the diluent are crucial to prevent unintended N-oxide generation during analysis.[1]
Q4: Are there validated analytical methods available for the separation and quantification of Dasatinib and its N-oxide degradation product?
A4: Yes, several stability-indicating analytical methods have been developed and validated for the determination of Dasatinib in the presence of its degradation products, including the N-oxide. These methods primarily include High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV or mass spectrometric detection.[5][6][7][8][9][10] These methods are capable of effectively separating the parent drug from its degradation products.[11]
Troubleshooting Guides
Problem 1: Poor separation between Dasatinib and this compound peaks in HPLC analysis.
-
Possible Cause 1: Suboptimal mobile phase composition.
-
Possible Cause 2: Inappropriate column selection.
-
Possible Cause 3: Incorrect pH of the mobile phase.
Problem 2: Inconsistent or low recovery of this compound during sample preparation.
-
Possible Cause 1: Instability of the N-oxide in the extraction solvent.
-
Troubleshooting Step: Evaluate the stability of this compound in your chosen solvent. It has been noted that N-oxide metabolites can sometimes be unstable during sample processing.[12]
-
-
Possible Cause 2: Inefficient extraction method.
-
Troubleshooting Step: Optimize your sample extraction procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be evaluated for better recovery.[13]
-
-
Possible Cause 3: Adsorption to labware.
-
Troubleshooting Step: Use silanized glassware or low-adsorption microcentrifuge tubes to minimize the loss of the analyte due to adsorption.
-
Quantitative Data Summary
The following table summarizes the degradation of Dasatinib observed under various stress conditions as reported in different studies.
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 1N HCl | 30 min at 80°C | Not Specified | [8] |
| Alkaline Hydrolysis | 1N NaOH | 30 min at 80°C | Not Specified | [8] |
| Oxidative | 30% H₂O₂ | 30 min at 80°C | Not Specified | [8] |
| Acid Hydrolysis | 0.1 N HCl | 30 min at 60°C | 7.9% | [8] |
| Alkaline Hydrolysis | 2 N NaOH | 30 min | 6.5% | [8] |
| Neutral Hydrolysis | Water | 30 min at 60°C | 2.6% | [8] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Dasatinib under Oxidative Stress
This protocol outlines a typical procedure for inducing the degradation of Dasatinib to its N-oxide form using hydrogen peroxide.
-
Preparation of Dasatinib Stock Solution: Prepare a stock solution of Dasatinib in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.
-
Stress Condition Application:
-
To 1 mL of the Dasatinib stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature or a slightly elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). The exact temperature and duration may need to be optimized based on the desired level of degradation.[8]
-
-
Sample Neutralization and Dilution:
-
After the incubation period, neutralize the sample if necessary.
-
Dilute the stressed sample with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).
-
-
Analysis: Analyze the sample using a validated stability-indicating HPLC or UPLC method to separate and quantify Dasatinib and its degradation products, including this compound.[7][8]
Visualizations
Degradation Pathway of Dasatinib to N-oxide
Caption: Oxidative degradation of Dasatinib to this compound.
Experimental Workflow for Forced Degradation Study
References
- 1. researchgate.net [researchgate.net]
- 2. Investigational Study of this compound Impurity in Different Diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. academic.oup.com [academic.oup.com]
- 7. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chesci.com [chesci.com]
- 9. ijsr.net [ijsr.net]
- 10. Analytical Method Development and Validation of Dasatinib in its Pharmaceutical Dosage Form by UPLC with Forced Degradation Studies - IJPRS [ijprs.com]
- 11. [PDF] A Novel Stability Indicating Assay Method Development and Validation of Dasatinib Tablets Formulations | Semantic Scholar [semanticscholar.org]
- 12. altasciences.com [altasciences.com]
- 13. benchchem.com [benchchem.com]
optimizing diluent to limit Dasatinib N-oxide generation in drug product analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the diluent to limit the generation of Dasatinib N-oxide during drug product analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in drug product analysis?
This compound is a major metabolite and a potential impurity in commercial preparations of Dasatinib.[1] It forms due to the oxidation of the piperazine (B1678402) ring in the Dasatinib molecule.[2][3] This impurity is a concern during drug product analysis because its in-situ formation can lead to an overestimation of the impurity levels, potentially affecting the accuracy of stability and release testing.
Q2: What are the primary factors contributing to the formation of this compound during analysis?
The formation of this compound during analysis is primarily influenced by:
-
Diluent Choice: The solvent used to dissolve and dilute the drug product can have "micro oxidic properties" that promote oxidation.[2][3]
-
Presence of Oxidizing Agents: Trace amounts of peroxides in solvents or exposure to atmospheric oxygen can lead to the formation of the N-oxide impurity.
-
Physical Stress: The application of physical stress, such as sonication, during sample preparation can induce the oxidation reaction, especially in certain diluents.
-
pH of the Diluent: Dasatinib's solubility is pH-dependent, and the pH of the diluent can affect its stability.[2][3]
Q3: What is the recommended diluent to minimize this compound formation?
Based on investigational studies, a diluent composition of 20:80 (v/v) mixture of 0.01 N HCl and methanol has been found to be suitable for minimizing the formation of this compound during the analysis of drug product samples.[4]
Q4: Can antioxidants be used to prevent the formation of this compound?
While the use of antioxidants has been proposed as a general strategy to prevent oxidation in solvents, specific studies on the use of antioxidants in Dasatinib analysis diluents are not widely available in the reviewed literature. However, it is a plausible approach that could be explored during method development.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Dasatinib and provides potential solutions to limit the generation of the N-oxide impurity.
| Problem | Potential Cause | Suggested Solution |
| High levels of this compound observed in freshly prepared samples. | The chosen diluent is promoting oxidation. | Switch to a more suitable diluent, such as a 20:80 (v/v) mixture of 0.01 N HCl and methanol.[4] |
| Inconsistent N-oxide levels between replicate preparations. | The duration and intensity of sonication during sample preparation may be variable. | Standardize the sonication time and power. Minimize sonication time as much as possible while ensuring complete dissolution. |
| Increasing N-oxide levels over time in the autosampler. | The sample is degrading in the analytical solution. | Evaluate the stability of the sample in the chosen diluent over the expected analysis time. If necessary, reduce the analysis run time or prepare samples in smaller batches. |
| Peak tailing or poor peak shape for Dasatinib or its impurities. | The pH of the mobile phase or diluent is not optimal for the analyte. | Adjust the pH of the mobile phase to be within the optimal range for the column and analyte. Ensure the diluent is compatible with the mobile phase to avoid on-column peak distortion. |
| Unexpected impurity peaks. | Degradation of Dasatinib due to other factors like light or temperature. | Protect samples from light and maintain a controlled temperature during preparation and analysis. |
Experimental Protocols
Protocol 1: Diluent Optimization Study
This protocol outlines a systematic approach to selecting an appropriate diluent to minimize the in-situ formation of this compound.
Objective: To evaluate the impact of different diluents on the formation of this compound in a drug product sample under simulated analytical conditions.
Materials:
-
Dasatinib drug product
-
Dasatinib reference standard
-
This compound reference standard
-
HPLC grade solvents: Methanol, Acetonitrile, Water
-
0.1 N Hydrochloric Acid (HCl)
-
HPLC system with UV or PDA detector
Procedure:
-
Prepare a stock solution of the Dasatinib drug product: Accurately weigh a portion of the powdered drug product and dissolve it in a suitable solvent to achieve a known concentration (e.g., 1 mg/mL).
-
Prepare different diluent compositions for evaluation:
-
Diluent A: Methanol
-
Diluent B: Acetonitrile
-
Diluent C: 50:50 (v/v) Acetonitrile:Water
-
Diluent D: 20:80 (v/v) 0.01 N HCl:Methanol
-
-
Sample Preparation: For each diluent, prepare sample solutions from the stock solution at the target analytical concentration.
-
Stress Condition (Sonication): Subject a set of samples in each diluent to sonication for a defined period (e.g., 30 minutes) to simulate physical stress during sample preparation.
-
Time-Point Analysis: Analyze the samples in each diluent at different time points (e.g., 0, 2, 4, 8, and 24 hours) to assess the stability of Dasatinib in the solution.
-
HPLC Analysis: Analyze all prepared samples using a validated stability-indicating HPLC method capable of separating Dasatinib from its N-oxide and other impurities.
-
Data Analysis: Quantify the amount of this compound in each sample. Compare the results across the different diluents and conditions to identify the diluent that results in the lowest formation of the N-oxide impurity.
Data Presentation
Table 1: Hypothetical Results of a Diluent Optimization Study
| Diluent Composition | Sonication | Time Point (hours) | This compound (%) |
| Methanol | No | 0 | 0.05 |
| 24 | 0.15 | ||
| Yes | 0 | 0.10 | |
| 24 | 0.25 | ||
| Acetonitrile | No | 0 | 0.04 |
| 24 | 0.10 | ||
| Yes | 0 | 0.08 | |
| 24 | 0.18 | ||
| 50:50 Acetonitrile:Water | No | 0 | 0.06 |
| 24 | 0.20 | ||
| Yes | 0 | 0.12 | |
| 24 | 0.35 | ||
| 20:80 0.01N HCl:Methanol | No | 0 | <0.02 |
| 24 | <0.05 | ||
| Yes | 0 | <0.03 | |
| 24 | <0.06 |
Note: The data in this table is illustrative and intended to demonstrate how to present the results of a diluent optimization study. Actual results may vary.
Visualizations
Caption: Experimental workflow for diluent optimization to minimize this compound formation.
Caption: Chemical relationship between Dasatinib and its N-oxide impurity.
References
Technical Support Center: Bioanalysis of N-Oxide Metabolites
Welcome to the technical support center for the bioanalysis of N-oxide metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the bioanalysis of N-oxide metabolites?
A1: The bioanalysis of N-oxide metabolites presents several key challenges, primarily stemming from their inherent chemical instability. These challenges include:
-
Chemical and Metabolic Instability: N-oxide metabolites can be unstable and revert to the parent drug in vivo and during sample handling and analysis.[1][2] This back-conversion can be influenced by factors such as temperature, pH, and the presence of reducing agents in the biological matrix.[3]
-
In-Source Conversion: A significant issue is the degradation of N-oxides back to the parent compound within the mass spectrometer's ion source, a phenomenon known as in-source conversion or fragmentation.[4][5] This can lead to an overestimation of the parent drug concentration and an underestimation of the N-oxide metabolite.
-
Matrix Effects: Like many bioanalytical methods, the quantification of N-oxide metabolites is susceptible to matrix effects.[6][7] Co-eluting endogenous components from the biological sample can interfere with the ionization of the analyte, causing ion suppression or enhancement and affecting the accuracy and precision of the results.[6][8]
-
Chromatographic Separation: Achieving adequate chromatographic separation between the N-oxide metabolite and the parent drug is crucial to mitigate interference from in-source conversion.[4]
-
Distinguishing Isomers: Differentiating N-oxide metabolites from isomeric hydroxylated compounds can be difficult using standard mass spectrometry techniques alone.[9][10][11]
Q2: My N-oxide metabolite seems to be converting back to the parent drug. What could be the cause and how can I prevent this?
A2: Back-conversion of N-oxide metabolites is a common problem. The primary causes include:
-
Sample Matrix: The biological matrix itself can facilitate reduction. For instance, hemolyzed plasma has been shown to significantly increase the conversion of N-oxides to the parent drug compared to regular plasma.[4]
-
Sample Preparation: The choice of solvent and extraction technique can impact stability. For example, using methanol (B129727) for protein precipitation can lead to a higher conversion rate compared to acetonitrile (B52724).[4]
-
Ion Source Conditions: High temperatures and the type of ionization source in the mass spectrometer can induce thermal degradation. Atmospheric pressure chemical ionization (APCI) sources are more prone to causing in-source conversion than electrospray ionization (ESI) sources.[5][9]
To prevent back-conversion, consider the following strategies:
-
Optimize Sample Preparation: Protein precipitation with acetonitrile is often a more suitable technique for minimizing N-oxide decomposition.[4]
-
Control Ion Source Temperature: Use the lowest effective ion source temperature to minimize thermal degradation.[5]
-
Select the Appropriate Ionization Source: Employ an ESI source instead of an APCI source to reduce in-source conversion.[5]
-
pH Control: Maintaining a neutral or slightly acidic pH during sample preparation and analysis can improve the stability of some N-oxides.[3][12]
Q3: How can I differentiate between an N-oxide metabolite and a hydroxylated isomer?
A3: Distinguishing between N-oxides and hydroxylated isomers can be achieved through specific mass spectrometry techniques. While ESI-MS/MS may not always provide clear differentiation, atmospheric pressure chemical ionization (APCI) can be very informative.[9][11] Under APCI-MS conditions, N-oxides typically produce a characteristic neutral loss of an oxygen atom ([M+H-O]+), which is not observed for hydroxylated metabolites.[9][11] Additionally, chemical derivatization or selective reduction using reagents like titanium(III) chloride (TiCl₃), which selectively reduces N-oxides back to the parent amine, can be used to confirm the identity of the N-oxide metabolite.[3][13][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Overestimation of Parent Drug Concentration | In-source conversion of the N-oxide metabolite back to the parent drug.[4][5] | 1. Ensure complete chromatographic separation of the parent drug and the N-oxide metabolite.[4]2. Lower the ion source temperature on the mass spectrometer.[5]3. Switch from an APCI source to an ESI source if possible.[5] |
| Low or No Detectable N-Oxide Metabolite | Degradation of the N-oxide during sample collection, storage, or preparation.[1][3] | 1. Process samples immediately after collection and store them at low temperatures (e.g., -80°C).[12]2. Use acetonitrile instead of methanol for protein precipitation.[4]3. Evaluate the stability of the N-oxide in the biological matrix under different storage conditions (bench-top, freeze-thaw cycles).[15] |
| Poor Reproducibility and Accuracy | Significant matrix effects (ion suppression or enhancement).[6][8] | 1. Improve sample cleanup using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[16]2. Optimize chromatographic conditions to separate the analyte from co-eluting matrix components.[8]3. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[16] |
| Inconsistent Peak Shapes for N-Oxide | Suboptimal chromatographic conditions or interaction with the analytical column. | 1. Optimize the mobile phase composition and gradient.[16]2. Consider using a different column chemistry.[16]3. Ensure the pH of the mobile phase is compatible with the analyte's stability.[3] |
Quantitative Data Summary
The choice of extraction solvent can significantly impact the stability of N-oxide metabolites, particularly in hemolyzed plasma.
Table 1: N-Oxide Conversion Percentage with Different Extraction Methods [4]
| Compound | Matrix | Extraction Method | Solvent | Conversion to Parent Drug (%) |
| Bupivacaine N-oxide | Hemolyzed Plasma | Protein Precipitation | Methanol | 100% |
| Bupivacaine N-oxide | Hemolyzed Plasma | Protein Precipitation | Acetonitrile | < 5% |
| Bupivacaine N-oxide | Plasma | Protein Precipitation | Methanol or Acetonitrile | < 1% |
| Dasatinib N-oxide | Hemolyzed Plasma | Protein Precipitation | Methanol | up to 11.7% |
| This compound | Hemolyzed Plasma | Protein Precipitation | Acetonitrile | < 3.8% |
| Pramoxine N-oxide | Hemolyzed Plasma | Liquid-Liquid Extraction | MTBE:Hexane (4:1) | 78% |
| Pramoxine N-oxide | Hemolyzed Plasma | Liquid-Liquid Extraction | Chlorobutane | 25% |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation
This protocol is a general guideline for the extraction of N-oxide metabolites from plasma samples using protein precipitation, optimized to minimize back-conversion.
-
Sample Aliquoting: In a microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Dilution (Optional): The supernatant may be further diluted with a reconstitution solution if necessary.
-
LC-MS/MS Analysis: Inject an aliquot of the final extract into the LC-MS/MS system for analysis.
Protocol 2: In Vitro Metabolic Stability Assessment
This protocol outlines a general method for assessing the stability of an N-oxide metabolite in a biological matrix.
-
Materials: N-oxide metabolite stock solution, blank biological matrix (e.g., plasma, liver microsomes), appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4), and quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Incubation Setup:
-
In a microcentrifuge tube, add the biological matrix.
-
Spike the matrix with the N-oxide metabolite stock solution to achieve the desired final concentration.
-
-
Incubation: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Termination: At each time point, transfer an aliquot of the incubation mixture to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Vortex and centrifuge the samples as described in Protocol 1.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the N-oxide metabolite at each time point.
-
Data Analysis: Plot the percentage of the remaining N-oxide metabolite against time to determine its stability.
Visualizations
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. medipol.edu.tr [medipol.edu.tr]
- 3. benchchem.com [benchchem.com]
- 4. altasciences.com [altasciences.com]
- 5. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. eijppr.com [eijppr.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Selective reduction of N-oxides to amines: application to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
addressing in-source fragmentation of Dasatinib N-oxide in mass spectrometry
Welcome to the technical support center for the mass spectrometric analysis of Dasatinib N-oxide. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to in-source fragmentation and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
A1: In-source fragmentation is a phenomenon where a molecule fragments within the ion source of the mass spectrometer before it reaches the mass analyzer.[1] For this compound, this is a significant concern because it can readily lose its oxygen atom, a process known as deoxygenation, to form the parent Dasatinib molecule.[2] This can lead to an underestimation of the this compound concentration and an overestimation of the Dasatinib concentration in a sample.[2]
Q2: What are the primary factors that cause in-source fragmentation of this compound?
A2: The primary causes of in-source fragmentation for N-oxide compounds like this compound are elevated temperatures within the ion source and high voltages applied to the ion optics, such as the cone voltage or declustering potential.[1][3] These conditions can impart enough energy to the molecule to cause it to fragment.
Q3: Can in-source fragmentation of this compound be completely eliminated?
A3: While it may not be possible to completely eliminate in-source fragmentation in all situations, it can be significantly minimized by optimizing the mass spectrometer's source parameters.[3] The goal is to find a balance where the ionization of this compound is efficient, but the energy imparted to the molecule is not high enough to cause significant fragmentation.
Q4: How can I differentiate between Dasatinib present in my sample and Dasatinib formed from in-source fragmentation of the N-oxide?
A4: The most effective way to distinguish between the two is through chromatographic separation.[4] A well-developed liquid chromatography (LC) method should be able to resolve Dasatinib and this compound, so they enter the mass spectrometer at different times. This allows for their individual quantification, even if some in-source fragmentation of the N-oxide occurs.
Q5: What is the expected fragmentation pattern of Dasatinib?
A5: The product ion spectrum of Dasatinib characteristically shows fragment ions at m/z 319 and 347.[5] These fragments correspond to the loss of the 2-chloro-6-methylphenyl ring through cleavage on either side of the amide bond's carboxyl group.[5] Understanding the fragmentation of the parent drug is useful when assessing the mass spectrum for the presence of the in-source fragment.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High abundance of Dasatinib peak when analyzing a pure this compound standard. | In-source fragmentation of this compound. | 1. Reduce the Cone Voltage (or equivalent parameter): This is the most critical parameter for controlling in-source fragmentation.[6] Gradually decrease the voltage in small increments (e.g., 5-10 V) and monitor the ratio of the this compound parent ion to the Dasatinib fragment ion. 2. Lower the Source Temperature: High temperatures can cause thermal degradation of the N-oxide.[1] Reduce the source temperature in increments (e.g., 10-20 °C) to the lowest value that still allows for efficient desolvation of the solvent. |
| Poor sensitivity for this compound. | Suboptimal ionization conditions or analyte degradation. | 1. Optimize Ion Source Parameters: Infuse a standard solution of this compound and systematically adjust parameters like capillary voltage, nebulizer gas pressure, and desolvation temperature to maximize the signal of the parent ion.[7] 2. Check Sample Stability: N-oxides can be unstable in certain sample matrices or during sample preparation.[4] Ensure that your sample preparation workflow is optimized to minimize degradation. |
| Inconsistent and non-reproducible results for this compound. | Fluctuations in ion source conditions or sample degradation. | 1. Ensure System Stability: Allow the mass spectrometer to equilibrate fully before starting your analytical run. 2. Review Sample Handling: Maintain consistent timing and temperature throughout your sample preparation process. 3. Use an Internal Standard: A stable isotope-labeled internal standard for this compound is ideal for correcting for variability. |
| Presence of unexpected adducts in the mass spectrum. | Contamination from solvents, glassware, or the sample matrix. | 1. Use High-Purity Solvents and Reagents: Ensure all components of your mobile phase and sample diluent are LC-MS grade. 2. Utilize Polypropylene (B1209903) Labware: Glassware can be a source of sodium and other ions that form adducts. Using polypropylene tubes and vials can minimize this. |
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage and Source Temperature to Minimize In-Source Fragmentation
This protocol describes a systematic approach to optimizing the cone voltage (also known as fragmentor voltage or declustering potential) and source temperature to minimize the in-source fragmentation of this compound.
1. Initial Setup:
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
2. Cone Voltage Optimization (at a constant, moderate source temperature):
-
Set the source temperature to a moderate starting value (e.g., 300 °C).
-
Begin with a relatively high cone voltage (e.g., 50 V).
-
Acquire a full scan mass spectrum and record the intensities of the protonated this compound parent ion (m/z 504.1) and the Dasatinib fragment ion (m/z 488.1).
-
Decrease the cone voltage in increments of 5-10 V (e.g., 50 V, 40 V, 30 V, 20 V, 10 V).
-
At each voltage setting, allow the signal to stabilize and then record the intensities of the parent and fragment ions.
-
Calculate the ratio of the fragment ion intensity to the parent ion intensity at each cone voltage.
-
Select the cone voltage that provides good parent ion intensity with the lowest fragment-to-parent ion ratio.
3. Source Temperature Optimization (at the optimized cone voltage):
-
Set the cone voltage to the optimized value determined in the previous step.
-
Start with a relatively high source temperature (e.g., 400 °C).
-
Acquire a full scan mass spectrum and record the intensities of the parent and fragment ions.
-
Decrease the source temperature in increments of 20-25 °C (e.g., 400 °C, 375 °C, 350 °C, 325 °C, 300 °C).
-
At each temperature, allow the system to equilibrate and then record the ion intensities.
-
Calculate the fragment-to-parent ion ratio at each temperature.
-
Choose the lowest source temperature that maintains good signal intensity and efficient desolvation while minimizing fragmentation.
4. Final Verification:
-
With the optimized cone voltage and source temperature, re-infuse the this compound standard to confirm the results.
-
It is also advisable to analyze a Dasatinib standard to ensure that the chosen conditions still provide adequate sensitivity for the parent drug if it is also a target analyte.
Data Presentation: Illustrative Impact of Source Parameters on In-Source Fragmentation
The following tables provide an illustrative example of the expected trends when optimizing the cone voltage and source temperature. The values presented are for demonstration purposes to guide method development, as the optimal settings will be instrument-dependent.
Table 1: Effect of Cone Voltage on the In-Source Fragmentation of this compound (Illustrative Data)
| Cone Voltage (V) | Parent Ion Intensity (this compound, m/z 504.1) | Fragment Ion Intensity (Dasatinib, m/z 488.1) | Fragment to Parent Ion Ratio (%) |
| 50 | 5.0 x 10^5 | 2.5 x 10^5 | 50.0% |
| 40 | 7.5 x 10^5 | 1.5 x 10^5 | 20.0% |
| 30 | 9.0 x 10^5 | 4.5 x 10^4 | 5.0% |
| 20 | 8.5 x 10^5 | 8.5 x 10^3 | 1.0% |
| 10 | 6.0 x 10^5 | < 6.0 x 10^2 | < 0.1% |
Table 2: Effect of Source Temperature on the In-Source Fragmentation of this compound (at an Optimized Cone Voltage of 20V - Illustrative Data)
| Source Temperature (°C) | Parent Ion Intensity (this compound, m/z 504.1) | Fragment Ion Intensity (Dasatinib, m/z 488.1) | Fragment to Parent Ion Ratio (%) |
| 400 | 7.0 x 10^5 | 1.4 x 10^5 | 20.0% |
| 375 | 7.8 x 10^5 | 7.8 x 10^4 | 10.0% |
| 350 | 8.5 x 10^5 | 2.5 x 10^4 | 2.9% |
| 325 | 8.2 x 10^5 | 8.2 x 10^3 | 1.0% |
| 300 | 7.5 x 10^5 | < 7.5 x 10^2 | < 0.1% |
Visualizations
Caption: Troubleshooting workflow for addressing unexpected Dasatinib signals.
Caption: In-source fragmentation of this compound to Dasatinib.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. altasciences.com [altasciences.com]
- 5. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. gmi-inc.com [gmi-inc.com]
improving recovery of Dasatinib N-oxide during sample extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the recovery of Dasatinib (B193332) N-oxide during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is Dasatinib N-oxide and why is its recovery a concern?
A1: this compound is a metabolite of Dasatinib, a tyrosine kinase inhibitor used in cancer therapy.[1][2][3] Accurate measurement of this metabolite is crucial for comprehensive pharmacokinetic studies. However, this compound can be unstable during sample extraction and analysis, potentially leading to inaccurate quantification due to degradation or back-conversion to the parent drug, Dasatinib.[4][5]
Q2: What are the main factors affecting the stability and recovery of this compound during sample extraction?
A2: Several factors can influence the stability and recovery of this compound:
-
Sample Matrix: The composition of the biological matrix (e.g., plasma vs. hemolyzed plasma) can significantly impact stability.[4]
-
Extraction Solvent: The choice of organic solvent for protein precipitation is critical, as some solvents can promote the conversion of the N-oxide back to the parent drug.[4][6]
-
pH: Dasatinib's solubility is highly pH-dependent, which can indirectly affect extraction efficiency.[6][7][8][9] While direct information on the pH stability of the N-oxide is limited in the provided results, pH is a critical parameter to control for the parent compound.
-
Temperature: N-oxides can be susceptible to thermal degradation.[10] While not explicitly detailed for this compound in the search results, it is a general consideration for this class of compounds.
-
Oxidative Conditions: The piperazine (B1678402) ring in Dasatinib is susceptible to oxidation, leading to the formation of the N-oxide impurity.[6][7] Conversely, reducing conditions during extraction could potentially lead to the loss of the N-oxide.
Q3: I am observing low recovery of this compound. What are the likely causes?
A3: Low recovery of this compound is often attributed to its conversion back to Dasatinib during sample processing.[4] This is particularly problematic in hemolyzed plasma samples. The choice of protein precipitation solvent is a primary contributor to this issue.[4] Additionally, suboptimal extraction pH and temperature could also play a role.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction of this compound.
Issue 1: Low Recovery and/or High Variability in this compound Quantification
-
Possible Cause 1: Back-conversion to Dasatinib.
-
Recommendation: The choice of protein precipitation solvent is crucial. Acetonitrile (B52724) (ACN) has been shown to be more effective at minimizing the conversion of this compound to Dasatinib compared to methanol (B129727) (MeOH), especially in hemolyzed plasma.[4] Acidifying the precipitation solvent with 0.1% formic acid may also help reduce conversion when using MeOH.[4]
-
-
Possible Cause 2: Suboptimal Extraction Conditions.
Issue 2: Formation of this compound Impurity During Sample Preparation
-
Possible Cause: Oxidative Stress.
-
Recommendation: The solvents used as diluents can have micro-oxidic properties that induce the formation of the N-oxide.[6][7] It is important to use high-purity, fresh solvents. If this compound is an impurity and not the target analyte, optimizing the diluent to limit its formation is necessary.[6][7]
-
Data Summary
The following table summarizes the quantitative data on the conversion of this compound to Dasatinib under different extraction conditions in plasma and hemolyzed plasma.
| Matrix | Protein Precipitation Solvent | Acidification (0.1% Formic Acid) | This compound Conversion (%) |
| Plasma | Methanol (MeOH) | No | < 0.5 |
| Plasma | Methanol (MeOH) | Yes | < 0.5 |
| Plasma | Acetonitrile (ACN) | No | < 0.5 |
| Plasma | Acetonitrile (ACN) | Yes | < 0.5 |
| Hemolyzed Plasma | Methanol (MeOH) | No | up to 11.7 |
| Hemolyzed Plasma | Methanol (MeOH) | Yes | ~5% reduction from non-acidified |
| Hemolyzed Plasma | Acetonitrile (ACN) | No | < 3.8 |
| Hemolyzed Plasma | Acetonitrile (ACN) | Yes | < 3.8 |
Data extracted from a study on in-process stabilization of N-oxide metabolites.[4]
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Analysis
This protocol is designed to minimize the back-conversion of this compound.
-
Sample Preparation:
-
Thaw plasma or hemolyzed plasma samples on ice.
-
Fortify samples with this compound and an appropriate internal standard.
-
-
Protein Precipitation:
-
Add three volumes of cold acetonitrile (ACN) to one volume of the plasma sample (1:3 ratio).
-
Vortex the samples thoroughly to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at a sufficient speed and duration to obtain a clear supernatant (e.g., 10,000 x g for 10 minutes at 4°C).
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube for further analysis or evaporation and reconstitution.
-
-
Analysis:
Visualizations
Dasatinib Metabolism
References
- 1. ClinPGx [clinpgx.org]
- 2. [PDF] Metabolism and Disposition of Dasatinib after Oral Administration to Humans | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. altasciences.com [altasciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Investigational Study of this compound Impurity in Different Diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase I study of the effect of gastric acid pH modulators on the bioavailability of oral dasatinib in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
troubleshooting poor peak shape for Dasatinib N-oxide in HPLC
This guide provides troubleshooting solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Dasatinib N-oxide, with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
A1: The primary cause of peak tailing for this compound, a compound with basic functional groups, is the interaction between the analyte and acidic silanol (B1196071) groups on the surface of traditional silica-based HPLC columns.[1][2] These secondary interactions cause a portion of the analyte to be retained longer, resulting in an asymmetrical peak with a "tail."
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor in the analysis of ionizable compounds like this compound.[3][4][5][6] The pH dictates the ionization state of both the analyte and the stationary phase's residual silanol groups. If the pH is too close to the analyte's pKa, a mix of ionized and unionized forms can exist, leading to peak distortion, splitting, or tailing.[5] For basic compounds, operating at a low pH (e.g., pH < 3) can protonate the silanol groups, reducing unwanted secondary interactions and improving peak shape.[2] Conversely, using a higher pH can suppress the ionization of the basic analyte, which may also improve peak shape.[6][7]
Q3: Can my sample solvent or concentration affect the peak shape?
A3: Yes. Injecting a sample dissolved in a solvent that is much stronger than your mobile phase can cause peak distortion, including fronting or splitting.[8][9][10] Additionally, injecting too high a concentration of the analyte can lead to column overload, which manifests as peak fronting or tailing.[1][8][10][11]
Q4: My peak is split. What are the likely causes?
A4: Split peaks can result from several issues.[8] Common causes include a partially blocked column frit, a void in the column packing material, or injecting the sample in a solvent significantly different from the mobile phase.[8][12] It can also occur if the mobile phase pH is too close to the analyte's pKa, causing the presence of both ionized and non-ionized forms.[3][5]
Troubleshooting Poor Peak Shape
This section provides a systematic approach to diagnosing and resolving specific peak shape problems.
Issue 1: Peak Tailing
Peak tailing occurs when the latter half of the peak is broader than the front half.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | 1. Adjust Mobile Phase pH: Lower the pH to < 3 using a suitable buffer (e.g., phosphate (B84403), formate) to protonate silanol groups.[2] 2. Use an End-Capped Column: Employ a highly deactivated, end-capped C18 column to minimize available silanol groups.[1] 3. Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help mask residual silanol interactions.[1] |
| Column Overload | 1. Dilute the Sample: Reduce the sample concentration by a factor of 5 to 10 and reinject. If the peak shape improves, overload was the likely cause.[1][13] 2. Reduce Injection Volume: Decrease the volume of sample injected onto the column. |
| Column Contamination/Damage | 1. Use a Guard Column: Protect the analytical column from strongly retained impurities that can cause active sites.[14] 2. Flush the Column: Reverse-flush the column (if permitted by the manufacturer) to remove contamination from the inlet frit.[2] |
| Analyte-Metal Interaction | 1. Use a Chelating Agent: Add a weak chelating agent like EDTA to the mobile phase to prevent interactions with trace metals in the system or column.[15] |
Issue 2: Peak Fronting
Peak fronting is characterized by a leading edge that is less steep than the trailing edge.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Sample Overload | 1. Reduce Sample Concentration: Dilute the sample and reinject.[10][11] 2. Decrease Injection Volume: Inject a smaller volume of the sample.[9] |
| Poor Sample Solubility | 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.[10][11] Avoid using solvents much stronger than the mobile phase (e.g., 100% Acetonitrile). |
| Column Collapse/Degradation | 1. Verify Column Operating Conditions: Ensure the mobile phase pH and temperature are within the column manufacturer's recommended range.[8][14] 2. Replace the Column: If the packing bed has collapsed, the column will need to be replaced. |
Issue 3: Split or Shouldered Peaks
This appears as a single peak divided into two or a "shoulder" on the main peak.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Injection Solvent Mismatch | 1. Prepare Sample in Mobile Phase: Dissolve the sample in the mobile phase. If solubility is an issue, use the weakest possible solvent.[8] |
| Partially Blocked Frit/Column Void | 1. Filter Samples: Ensure all samples and mobile phases are properly filtered. 2. Use an In-line Filter: Install an in-line filter before the column. 3. Reverse-Flush Column: Disconnect the column from the detector and flush in the reverse direction to dislodge particulates from the inlet frit.[2] If a void has formed, the column may need replacement.[12] |
| Co-elution | 1. Adjust Mobile Phase: Modify the mobile phase composition (organic ratio, pH) to improve the resolution between the analyte and the interfering compound. |
| Mobile Phase pH near Analyte pKa | 1. Adjust pH: Move the mobile phase pH at least 1.5-2 units away from the analyte's pKa to ensure a single ionic form predominates.[5][6] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Low pH)
This protocol describes the preparation of a common mobile phase used to improve the peak shape of basic compounds.
-
Buffer Preparation (20 mM Potassium Phosphate):
-
Weigh 2.72 g of potassium dihydrogen phosphate (KH2PO4) and transfer it to a 1000 mL beaker.[16]
-
Add approximately 950 mL of HPLC-grade water and stir until fully dissolved.
-
Adjust the pH to 3.0 using orthophosphoric acid.
-
Transfer the solution to a 1000 mL volumetric flask and add water to the mark.
-
-
Mobile Phase Preparation:
-
Mix the prepared buffer with HPLC-grade acetonitrile (B52724) in the desired ratio (e.g., 85:15 v/v Buffer:Acetonitrile).[16]
-
Degas the final mobile phase for at least 5 minutes using an ultrasonic bath or vacuum filtration.[16]
-
Filter the mobile phase through a 0.45 µm filter before use.
-
Protocol 2: Sample Dilution and Solvent Matching Test
This test helps determine if peak shape issues are caused by sample overload or an inappropriate injection solvent.
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare Test Samples:
-
Sample A (Current Method): Dilute the stock solution to your current working concentration using your current sample solvent.
-
Sample B (Diluted): Prepare a 1:10 dilution of Sample A using your current sample solvent.
-
Sample C (Solvent Match): Dilute the stock solution to your current working concentration using the initial mobile phase as the diluent.
-
-
Analysis:
-
Inject Sample A and record the chromatogram.
-
Inject Sample B. If the peak tailing/fronting is significantly reduced, the issue is likely sample overload.
-
Inject Sample C. If the peak shape is significantly improved compared to Sample A, the issue is an injection solvent mismatch.
-
Visual Troubleshooting Guides
Below are diagrams to assist in understanding and resolving peak shape issues.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Caption: Effect of mobile phase pH on analyte-silanol interactions.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. moravek.com [moravek.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. agilent.com [agilent.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 11. chemtech-us.com [chemtech-us.com]
- 12. uhplcs.com [uhplcs.com]
- 13. benchchem.com [benchchem.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 16. ijrpc.com [ijrpc.com]
Technical Support Center: Managing Matrix Effects in the LC-MS/MS Analysis of Dasatinib N-oxide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Dasatinib (B193332) N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Dasatinib N-oxide?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components from the biological sample matrix (e.g., plasma, serum).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][3] Common causes of matrix effects include endogenous substances like phospholipids (B1166683) and exogenous compounds.[1][2]
Q2: What is the most effective way to compensate for matrix effects?
A2: The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of this compound, is considered the gold standard for mitigating matrix effects in LC-MS/MS bioanalysis.[1] A SIL-IS is chemically and physically almost identical to the analyte, so it co-elutes and experiences similar ionization suppression or enhancement.[1] This allows it to compensate for variations throughout the analytical process, including extraction efficiency and matrix effects, leading to more accurate and precise quantification.[1] Dasatinib-d8 is commonly used for the analysis of Dasatinib and would be a suitable starting point for sourcing a similar standard for its N-oxide.[1][4]
Q3: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?
A3: The most common sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][5][6]
-
Protein Precipitation (PPT): A simple and fast method, but it may result in less clean extracts, potentially leading to more significant matrix effects.[1]
-
Liquid-Liquid Extraction (LLE): Generally provides cleaner samples than PPT by selectively extracting the analyte into an immiscible organic solvent, thereby reducing interferences.[1][6]
-
Solid-Phase Extraction (SPE): Often considered the most effective technique for producing clean extracts by utilizing a solid sorbent to selectively isolate the analyte.[1][5] SPE is ideal for assays requiring the lowest limits of quantification due to its high recovery and minimal matrix effects.[5]
Q4: Can this compound convert back to Dasatinib during sample preparation?
A4: Yes, studies have shown that N-oxide metabolites can be unstable and convert back to the parent drug under certain conditions. For instance, the conversion of this compound to Dasatinib has been observed in hemolyzed plasma.[7] The choice of extraction technique and solvent can significantly impact this stability. Protein precipitation with acetonitrile (B52724) has been shown to be more effective at minimizing this conversion compared to methanol (B129727).[7]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Signal Intensity / Ion Suppression | 1. Significant matrix effects from co-eluting endogenous components (e.g., phospholipids).[1][8] 2. Sub-optimal sample preparation leading to a "dirty" extract.[1] 3. Inefficient ionization of this compound. | 1. Improve Sample Cleanup: Switch to a more rigorous sample preparation technique like SPE or LLE to better remove interfering matrix components.[1][5][6] 2. Chromatographic Optimization: Adjust the LC gradient to better separate this compound from the regions where matrix effects are most pronounced.[1] 3. Use a SIL-IS: Employ a stable isotope-labeled internal standard for this compound to compensate for signal suppression.[1] |
| High Variability in Quality Control (QC) Samples | 1. Inconsistent matrix effects between different lots of biological matrix.[1] 2. Variable recovery during sample preparation.[9] 3. Inconsistent addition of the internal standard. | 1. Enhance Sample Preparation: A more robust sample cleanup method like SPE can reduce lot-to-lot variability in matrix effects.[1] 2. Internal Standard: The use of a SIL-IS is crucial for correcting for variations in recovery and matrix effects.[1] 3. Automate Liquid Handling: Use automated liquid handlers for precise and consistent addition of the internal standard. |
| Poor Peak Shape (e.g., Tailing, Splitting) | 1. Interference from matrix components co-eluting with this compound.[1] 2. Issues with the analytical column (e.g., contamination, degradation). 3. Inappropriate mobile phase composition. | 1. Optimize Sample Preparation: Improve the cleanup procedure to remove interfering substances.[1] 2. Column Maintenance: Use a guard column and ensure the analytical column is properly conditioned and not overloaded. Consider washing the column with a strong solvent. 3. Mobile Phase Adjustment: Modify the mobile phase pH or organic solvent composition to improve peak shape. |
| Inaccurate Quantification (Bias) | 1. Uncorrected matrix effects leading to ion suppression or enhancement.[1] 2. Conversion of this compound to Dasatinib during sample processing, especially in hemolyzed samples.[7] 3. Degradation of the analyte or internal standard in stock/working solutions or in the processed sample. | 1. Method Validation: Thoroughly validate the method for matrix effects using multiple lots of matrix.[1] The use of a SIL-IS is highly recommended.[1] 2. Optimize Extraction for Stability: For potentially hemolyzed samples, use protein precipitation with acetonitrile to minimize the conversion of the N-oxide.[7] 3. Stability Assessment: Perform comprehensive stability studies of this compound in the biological matrix and in solution under different storage conditions.[10] |
Quantitative Data Summary
The following table summarizes representative data on extraction recovery and matrix effects for Dasatinib using different sample preparation methods. While specific data for this compound may vary, this provides a useful comparison of the techniques.
| Sample Preparation Method | Analyte | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction | Dasatinib | 88.88 | 88.71 - 94.19 | [11] |
| Solid-Phase Extraction | Dasatinib | >79 | Minimal | [10] |
| Protein Precipitation | Dasatinib | 79.77 - 85.17 | Not specified | [12] |
Note: Matrix Effect (%) is often calculated as the ratio of the analyte response in the presence of matrix to the response in a neat solution. A value close to 100% indicates minimal matrix effect.
Experimental Protocols
Protein Precipitation (PPT)
This method is quick and simple but may result in a less clean sample compared to LLE and SPE.[1]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.[1]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[1]
Caption: Protein Precipitation (PPT) Workflow.
Liquid-Liquid Extraction (LLE)
LLE generally provides a cleaner sample extract than PPT, leading to reduced matrix effects.[5]
-
To a 180 µL plasma sample aliquot, add 20 µL of the internal standard solution.[1]
-
Briefly vortex the sample.
-
Add 2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[1]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.[1]
-
Centrifuge at 3000 rpm for 20 minutes at 18°C.[1]
-
Carefully transfer the upper organic layer to a new clean tube.[1]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Solid-Phase Extraction (SPE)
SPE is a highly effective method for removing matrix interferences and providing the cleanest extracts.[1][5]
-
Conditioning: Condition a C8 or Oasis HLB SPE column/plate with 1 mL of methanol followed by 1 mL of water.[1][5]
-
Loading: Dilute plasma samples with Milli-Q water or an acidic solution and apply them to the conditioned SPE sorbent.[1][5]
-
Washing: Wash the sorbent with water and then with 5% methanol in water to remove plasma proteins and other interferences.[1][5]
-
Elution: Elute this compound and the internal standard with two portions of methanol or another strong organic solvent.[1][5]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a mobile phase-compatible solution.[5]
-
Injection: Inject an aliquot into the LC-MS/MS system.[5]
Caption: Solid-Phase Extraction (SPE) Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. altasciences.com [altasciences.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. impactfactor.org [impactfactor.org]
avoiding oxidation of Dasatinib to N-oxide during formulation
Welcome to the technical support center for Dasatinib (B193332) formulation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidation of Dasatinib to its N-oxide metabolite during formulation.
Frequently Asked Questions (FAQs)
Q1: What is Dasatinib N-oxide and why is it a concern during formulation?
This compound is a primary oxidative degradation product of Dasatinib.[1][2] The oxidation typically occurs at the piperazine (B1678402) ring of the Dasatinib molecule.[3][4] The formation of this N-oxide is a critical concern as it represents a chemical instability of the active pharmaceutical ingredient (API), leading to the formation of an impurity that can impact the quality, safety, and efficacy of the final drug product. Regulatory guidelines require the monitoring and control of such impurities.[5]
Q2: What are the primary factors that promote the oxidation of Dasatinib to N-oxide?
Several factors can contribute to the oxidation of Dasatinib during formulation and analysis:
-
Oxidizing Agents: Exposure to oxidizing agents, such as hydrogen peroxide (H2O2), is a direct cause of N-oxide formation.[6][7]
-
Solvents: Certain solvents, particularly those with "micro oxidic properties" or those containing peroxide impurities (e.g., propylene (B89431) glycol), can induce the oxidation of the piperazine ring.[3][4][8]
-
Environmental Oxygen: Atmospheric oxygen can also contribute to the formation of the N-oxide impurity, especially during processing and storage.[8]
-
pH: Dasatinib is susceptible to degradation under acidic and alkaline conditions, which can create an environment conducive to oxidation.[3][9]
-
Excipient Interactions: Reactive impurities or degradation products from excipients can potentially lead to the oxidation of Dasatinib. For instance, reactive oxidative species generated from Maillard reactions between reducing sugars in excipients and the drug molecule can be a source of oxidation.[10]
Q3: What strategies can be employed to minimize or prevent the formation of this compound?
To mitigate the formation of this compound, the following strategies are recommended:
-
Antioxidant Usage: Incorporating antioxidants into the formulation can help prevent oxidative degradation. Treating solvents with antioxidants before use has been shown to be effective.[8]
-
Solvent Selection and Control: Careful selection of solvents is crucial. Using high-purity solvents with low peroxide content is recommended.[8] Optimizing the diluent for analytical preparations is also important to prevent oxidation during testing.[3][4]
-
Inert Atmosphere: Manufacturing and packaging under an inert atmosphere (e.g., nitrogen) can minimize exposure to environmental oxygen.[8]
-
Excipient Compatibility Studies: Thoroughly screen excipients for their compatibility with Dasatinib to avoid those that may promote oxidation.[10][11][12]
-
Formulation Technology: Advanced formulation techniques, such as creating amorphous solid dispersions (ASDs), can enhance the stability of Dasatinib.[13][14][15] Embedding amorphous Dasatinib in a polymer matrix can improve its physical stability and may protect it from oxidative degradation.[13]
-
pH Control: Maintaining an optimal pH during formulation where Dasatinib is most stable can help reduce degradation.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to this compound formation during your experiments.
Issue: Higher than expected levels of this compound detected in the formulation.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for high this compound levels.
Experimental Protocols
Protocol 1: HPLC Method for Quantification of Dasatinib and N-oxide Impurity
This protocol is based on reverse-phase HPLC methods described for the analysis of Dasatinib and its impurities.[1][3][5]
Objective: To separate and quantify Dasatinib and its N-oxide impurity in a drug product.
Materials:
-
HPLC system with UV or PDA detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Phosphate Buffer (e.g., 20 mM potassium phosphate, pH adjusted)
-
Mobile Phase B: Acetonitrile and/or Methanol (B129727)
-
Diluent: A suitable solvent determined to not induce oxidation (e.g., a mixture of methanol and acetonitrile).
-
Dasatinib reference standard
-
This compound reference standard
-
Sample of Dasatinib formulation
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 265 nm or 305 nm[1][3] |
| Injection Volume | 20 µL |
| Sample Concentration | Prepare sample solution to a concentration of approximately 500 µg/mL of Dasatinib in diluent.[5] |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases as specified. Degas the mobile phases before use.
-
Standard Solution Preparation: Accurately weigh and dissolve Dasatinib and this compound reference standards in the diluent to prepare stock solutions. Further dilute to a working concentration (e.g., 0.5 µg/mL for the impurity).[5]
-
Sample Solution Preparation: Accurately weigh a portion of the Dasatinib formulation and dissolve it in the diluent to achieve the target concentration. Sonicate if necessary to ensure complete dissolution.
-
Chromatographic Analysis:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a blank (diluent), followed by the standard solutions and then the sample solutions.
-
Run the gradient program to elute Dasatinib and its N-oxide. The N-oxide is expected to elute before Dasatinib.[5]
-
-
Data Analysis:
-
Identify the peaks for Dasatinib and this compound based on their retention times from the standard chromatograms.
-
Calculate the amount of this compound in the sample using the peak area and the concentration of the standard.
-
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Protocol 2: Forced Degradation Study for Dasatinib
Objective: To assess the stability of Dasatinib and its propensity to form the N-oxide under oxidative stress conditions.
Materials:
-
Dasatinib API or formulation
-
Hydrogen Peroxide (H2O2), 30%
-
Hydrochloric Acid (HCl), 5 N
-
Sodium Hydroxide (NaOH), 5 N
-
Purified Water
-
Heating equipment (water bath or oven)
-
Validated stability-indicating HPLC method (as per Protocol 1)
Procedure:
-
Sample Preparation: Prepare stock solutions of Dasatinib in a suitable diluent.
-
Stress Conditions:
-
Oxidative Degradation: Treat the Dasatinib solution with 30% H2O2 and incubate at a controlled temperature (e.g., 70°C for 2 hours).[6]
-
Acid Hydrolysis: Add 5 N HCl to the Dasatinib solution and heat (e.g., 70°C for 4 hours).[6]
-
Alkaline Hydrolysis: Add 5 N NaOH to the Dasatinib solution and heat (e.g., 70°C for 2 hours).[6]
-
Neutral Hydrolysis: Mix the Dasatinib solution with water and heat (e.g., 70°C for 2 hours).[6]
-
Control Sample: Keep a Dasatinib solution at room temperature, protected from light.
-
-
Sample Neutralization: After the specified stress period, cool the samples and neutralize the acidic and alkaline solutions.
-
Analysis: Dilute the stressed samples to the target concentration and analyze using the validated HPLC method to determine the extent of degradation and the amount of N-oxide formed.
Data Presentation
Table 1: Example Results from a Forced Degradation Study
| Stress Condition | % Degradation of Dasatinib | % N-oxide Formed (Area %) |
| Control | < 0.1% | Not Detected |
| 5 N HCl, 70°C, 4h | Significant | Low |
| 5 N NaOH, 70°C, 2h | Significant | Low |
| 30% H2O2, 70°C, 2h | High | Major Degradant |
| Water, 70°C, 2h | Stable | Not Detected |
Note: The values in this table are illustrative and will vary based on specific experimental conditions.
Visualization of Dasatinib Oxidation Pathway
Caption: Chemical pathway of Dasatinib oxidation to N-oxide.
References
- 1. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigational Study of this compound Impurity in Different Diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsr.net [ijsr.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2017134615A1 - Solid state forms of dasatinib and processes for their preparation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Understanding drug-excipient compatibility: oxidation of compound A in a solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid [drug-dev.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dasatinib N-oxide Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dasatinib N-oxide. The information addresses potential stability issues related to pH in solution-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
While extensive stability data for this compound is not widely published, information from its parent compound, Dasatinib, provides strong indicators. The primary stability concerns for Dasatinib and its N-oxide metabolite in solution are degradation under acidic, alkaline, and oxidative conditions.[1][2] The piperazine (B1678402) ring in Dasatinib is susceptible to oxidation, which can lead to the formation of the N-oxide impurity.[1][3] Therefore, it is crucial to control the pH and minimize exposure to oxidizing agents during experiments.
Q2: How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is expected to be pH-dependent, with increased degradation anticipated at both low and high pH values.[2] Dasatinib itself shows significant degradation under both acidic and alkaline stress conditions.[1][4] Given that this compound is a metabolite formed through oxidation, its stability profile is likely to be influenced by pH in a similar manner to the parent drug.
Q3: I am observing unexpected degradation of my this compound sample in solution. What could be the cause?
Unexpected degradation of this compound can stem from several factors related to the solution's pH and composition:
-
Acidic or Alkaline Conditions: As with Dasatinib, exposure to strong acidic or alkaline environments can lead to the degradation of this compound.[1][2][4]
-
Oxidative Stress: The presence of oxidizing agents in your solution or diluent can promote further oxidation or degradation of the N-oxide.[1]
-
Solvent Properties: The choice of solvent can influence stability. Some solvents may have micro-oxidic properties that can induce oxidation reactions.[1][3]
Q4: What are the recommended storage conditions for this compound solutions?
To ensure the stability of this compound in solution, it is recommended to:
-
Prepare fresh solutions whenever possible.
-
If storage is necessary, use a neutral pH buffer.
-
Store solutions at low temperatures (-20°C or -80°C) to slow down potential degradation reactions.[2]
-
Protect solutions from light to prevent photolytic degradation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Appearance of unknown peaks in chromatogram | Degradation of this compound due to inappropriate pH. | - Verify the pH of your sample and mobile phase. - Adjust the pH to a more neutral range if your experimental design allows. - Perform a forced degradation study to identify potential degradation products. |
| Loss of this compound concentration over time | Instability of the compound in the chosen solvent or buffer at a specific pH. | - Prepare fresh solutions before each experiment. - If using a buffer, ensure its pH is within a stable range for the compound. - Evaluate the stability of this compound in different solvents to identify a more suitable one. |
| Inconsistent analytical results | pH-mediated degradation of this compound during sample preparation or analysis. | - Standardize the pH of all solutions used in the analytical workflow. - Minimize the time between sample preparation and analysis. - Consider using a pH-controlled autosampler if available. |
Experimental Protocols
Forced Degradation Study to Evaluate pH-Dependent Stability
This protocol is based on methodologies used for the forced degradation of Dasatinib and can be adapted for this compound.
Objective: To assess the stability of this compound in acidic, alkaline, and neutral aqueous solutions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 2 N
-
Purified water
-
pH meter
-
Heating block or water bath
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) and then dilute it with the respective stressor solution (0.1 N HCl, 2 N NaOH, or water) to achieve the desired final concentration.
-
Acidic Hydrolysis:
-
Mix the this compound solution with 0.1 N HCl.
-
Incubate the solution at 60°C for 30 minutes.[4]
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of NaOH.
-
Dilute the sample with the mobile phase to the appropriate concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix the this compound solution with 2 N NaOH.
-
Incubate the solution at room temperature for 30 minutes.[4]
-
After incubation, neutralize the solution with an appropriate amount of HCl.
-
Dilute the sample with the mobile phase to the appropriate concentration for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Mix the this compound solution with purified water.
-
Incubate the solution at 60°C for 30 minutes.[4]
-
After incubation, cool the solution to room temperature.
-
Dilute the sample with the mobile phase to the appropriate concentration for HPLC analysis.
-
-
Analysis:
-
Analyze the stressed samples along with an unstressed control sample by a validated stability-indicating HPLC method.
-
Monitor for the appearance of degradation peaks and the decrease in the peak area of this compound.
-
Data on pH-Dependent Degradation of Dasatinib
While specific quantitative data for this compound is limited in the public domain, the following table summarizes the degradation of the parent compound, Dasatinib, under different pH conditions, which can serve as a reference.
| Condition | Stress Agent | Temperature | Time | Degradation (%) | Observations | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 60°C | 30 min | 7.9% | Two minor degradation peaks were formed. | [4] |
| Alkaline Hydrolysis | 2 N NaOH | Room Temp | 30 min | 6.5% | - | [4] |
| Neutral Hydrolysis | Water | 60°C | 30 min | 2.6% | A single degradation peak was observed. | [4] |
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the pH-dependent stability of a pharmaceutical compound like this compound.
References
Technical Support Center: Accurate Quantification of N-Oxide Metabolites
Welcome to the technical support center for the analysis of N-oxide metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common stability and analytical challenges encountered during the quantification of these labile molecules.
Frequently Asked Questions (FAQs)
Q1: What are N-oxide metabolites, and why are they challenging to quantify?
N-oxide metabolites are products of Phase I metabolism of drugs containing tertiary amine or aromatic nitrogen functionalities.[1] These metabolites can be pharmacologically active, sometimes even more so than the parent drug.[1] However, they are often unstable and can revert to the parent drug ex vivo, a process known as back-conversion or reduction.[1][2] This instability can occur during sample collection, storage, and analysis, leading to an overestimation of the parent drug's concentration and an underestimation of the metabolite's concentration.[2][3]
Q2: What are the primary factors that contribute to the instability of N-oxide metabolites?
Several factors can influence the stability of N-oxide metabolites:
-
Sample Matrix: The biological matrix can significantly impact stability. For instance, N-oxides are notoriously less stable in hemolyzed plasma compared to non-hemolyzed plasma.[3][4]
-
pH: N-oxide metabolites are generally more stable in neutral to slightly acidic conditions (pH 3-6).[5][6] They can degrade significantly under alkaline conditions.[7]
-
Temperature: Higher temperatures can accelerate the degradation of N-oxide metabolites.[8] It is crucial to keep samples cold during processing and store them at ultra-low temperatures.[5][9]
-
Extraction Solvents and Methods: The choice of organic solvent for protein precipitation or liquid-liquid extraction can dramatically affect the stability of N-oxides.[3][4]
-
Light Exposure: Some N-oxides are sensitive to light and can undergo photodegradation.[5][8]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to the degradation of sensitive analytes like N-oxides.[5][9]
Q3: How should I store my biological samples to ensure the stability of N-oxide metabolites?
Proper storage is critical for accurate quantification. Here are some best practices:
-
Ultra-Low Temperature Storage: For long-term stability, store biological samples (e.g., plasma, urine) at -70°C or -80°C immediately after collection.[5][9]
-
Minimize Freeze-Thaw Cycles: It is highly recommended to aliquot samples into smaller, single-use volumes before freezing.[5][9] This prevents the need for repeated freeze-thaw cycles if multiple analyses are required.
-
Protect from Light: Store samples in amber vials or wrap containers in aluminum foil to protect them from light, especially if the compound is known to be light-sensitive.[5][8]
Q4: Can I add stabilizers or antioxidants to my samples?
The addition of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, has been proposed as a strategy to prevent oxidative degradation.[5][8] However, this approach must be thoroughly validated to ensure that the chosen antioxidant does not interfere with the analytical method (e.g., cause ion suppression or enhancement in LC-MS/MS analysis).[5][8]
Troubleshooting Guides
Issue 1: Low recovery or decreasing peak area of the N-oxide metabolite over time.
| Potential Cause | Recommended Solution |
| Degradation in Solution | The N-oxide may be reverting to its parent amine or other degradants.[7] Verify the stability of your analytical standards by preparing a fresh standard in a solvent known to promote stability, such as acetonitrile (B52724), and re-analyzing.[7] Ensure that the pH of your solutions is neutral or slightly acidic.[7] Store all stock solutions and processed samples at ≤ -20°C.[7] |
| Adsorption to Labware | The analyte might be adsorbing to the surface of containers or tubing.[7] Use silanized glass vials or low-adsorption polypropylene (B1209903) tubes to minimize this effect.[7] |
Issue 2: Overestimation of the parent drug concentration.
| Potential Cause | Recommended Solution |
| Back-Conversion During Sample Preparation | The N-oxide metabolite is reducing back to the parent drug, particularly in hemolyzed plasma.[3][4] During protein precipitation, use acetonitrile (ACN) instead of methanol (B129727) (MeOH), as ACN has been shown to be more effective at minimizing this conversion.[3][4][5] For liquid-liquid extraction, carefully select the organic solvent, as some can promote significant back-conversion.[3][4] |
| In-Source Fragmentation/Degradation (LC-MS/MS) | N-oxide metabolites can be thermally labile and may convert to the parent drug in the high-temperature environment of the mass spectrometer's ion source.[8] Use an electrospray ionization (ESI) source, which generally operates at lower temperatures than an atmospheric pressure chemical ionization (APCI) source.[8] Optimize ion source parameters, such as temperature, to minimize in-source conversion.[8] Ensure chromatographic separation of the N-oxide from the parent drug.[3] |
Issue 3: Inconsistent results between analytical runs.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Variations in time, temperature, or light exposure between sample batches can lead to variability.[7] Follow a strict, standardized, and well-documented protocol for all sample preparation steps.[7] |
| Stock Solution Degradation | The primary stock solution of the N-oxide metabolite may have degraded over time.[7] Prepare stock solutions fresh on the day of use or conduct a thorough stability assessment of the stock solution under defined storage conditions.[7] |
| Matrix Effects | Components in the biological matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to inconsistent results.[9] Employ a robust sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.[5] The use of a stable isotope-labeled internal standard for the N-oxide metabolite is highly recommended to compensate for matrix effects and variability in extraction recovery.[5] |
Experimental Protocols
Protocol 1: Protein Precipitation for N-Oxide Metabolite Stabilization
This protocol is a general guideline for minimizing the back-conversion of N-oxide metabolites during sample preparation, based on studies showing the superiority of acetonitrile in this context.[3][4]
-
Sample Thawing: Thaw frozen plasma or serum samples on ice or at a controlled low temperature (e.g., 4°C).
-
Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (ACN) to the plasma sample.
-
Vortexing: Vortex the mixture thoroughly for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., <40°C).
-
Reconstitution: Reconstitute the residue in the mobile phase used for your LC-MS/MS analysis.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system for analysis.
Protocol 2: Stability Assessment of N-Oxide in an Analytical Solvent
This protocol outlines a method to evaluate the stability of an N-oxide metabolite in a chosen solvent over time.[7]
-
Preparation of Stock Solution: Accurately weigh approximately 1 mg of the N-oxide metabolite reference standard and dissolve it in the chosen analytical solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.[7]
-
Preparation of Working Solution: From the stock solution, prepare a working solution of 1 µg/mL in the same solvent.[7]
-
Stability Study Setup:
-
Aliquot the 1 µg/mL working solution into multiple amber vials and seal them tightly.[7]
-
Designate specific time points for analysis (e.g., 0, 2, 4, 8, 24, and 48 hours).[7]
-
Store the vials under the desired temperature condition (e.g., room temperature, 4°C), protected from light.[7]
-
Prepare a "Time 0" sample for immediate analysis.[7]
-
-
LC-MS/MS Analysis:
-
At each designated time point, analyze one vial from storage.[7]
-
Inject the sample into a validated LC-MS/MS system.
-
-
Data Analysis:
-
Calculate the peak area of the N-oxide metabolite at each time point.[7]
-
Normalize the peak area at each subsequent time point against the peak area at Time 0 to determine the percentage of the compound remaining.[7]
-
Plot the percentage of the compound remaining versus time to visualize the degradation profile.[7]
-
Data Presentation
Table 1: Effect of Protein Precipitation Solvent on N-Oxide Back-Conversion in Hemolyzed Plasma [3][4]
| N-Oxide Metabolite | Protein Precipitation Solvent | Conversion to Parent Drug (%) in Hemolyzed Plasma |
| Bupivacaine N-oxide | Acetonitrile (ACN) | < 5% |
| Bupivacaine N-oxide | Methanol (MeOH) | 100% |
| Dasatinib N-oxide | Acetonitrile (ACN) | < 3.8% |
| This compound | Methanol (MeOH) | up to 11.7% |
Table 2: Effect of Liquid-Liquid Extraction (LLE) Solvent on Pramoxine N-oxide Back-Conversion in Hemolyzed Plasma [3][4]
| LLE Solvent | Conversion to Parent Drug (%) in Hemolyzed Plasma |
| MTBE:Hexane (4:1) | 78% |
| Chlorobutane | 25% |
| Chlorobutane:MTBE (4:1) | 25% |
Visualizations
Caption: Factors contributing to the back-conversion of N-oxide metabolites.
Caption: Recommended workflow for stabilizing N-oxide metabolites.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altasciences.com [altasciences.com]
- 4. altasciences.com [altasciences.com]
- 5. benchchem.com [benchchem.com]
- 6. pH-dependent changes of nitric oxide, peroxynitrite, and reactive oxygen species in hepatocellular damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Dasatinib N-oxide Measurement
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Dasatinib (B193332) N-oxide measurements.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in my Dasatinib N-oxide measurements?
High variability in this compound quantification can stem from multiple factors throughout the experimental workflow. The primary sources include pre-analytical issues like sample quality (e.g., hemolysis), improper sample preparation techniques, instability of the N-oxide metabolite during storage and handling, and the analytical method itself. Dasatinib's piperazine (B1678402) ring is susceptible to oxidation, which can lead to the artificial formation of the N-oxide impurity during analysis if not controlled.[1][2] Furthermore, the N-oxide can be unstable under certain conditions and convert back to the parent drug, Dasatinib.[3]
Q2: My this compound concentrations are unexpectedly low, while the parent Dasatinib concentrations seem elevated. What is happening?
This issue strongly suggests the conversion of this compound back to the parent drug during sample processing.[3] This phenomenon is particularly pronounced in hemolyzed plasma samples. The choice of protein precipitation solvent is critical; using methanol (B129727) can lead to significant conversion of the N-oxide to the parent drug in hemolyzed plasma.[3] To mitigate this, switching to acetonitrile (B52724) as the precipitation solvent is highly recommended, as it has been shown to be the most effective technique for preventing this conversion.[3]
Another potential cause is in-source fragmentation within the mass spectrometer, where the N-oxide metabolite degrades to the parent drug.[3] It is crucial to ensure complete chromatographic separation of this compound from Dasatinib to prevent this from affecting the quantification of the parent drug.[3]
Q3: What are the best practices for sample collection and handling to ensure this compound stability?
To maintain the integrity of this compound in biological samples, particularly plasma, careful handling is essential.
-
Avoid Hemolysis: Hemolysis can promote the conversion of N-oxide back to the parent drug.[3] Proper blood collection techniques are crucial.
-
Temperature Control: Once collected, plasma samples should be processed and frozen promptly. Studies have shown that Dasatinib and its active metabolites are stable in human plasma for at least 22 hours at room temperature, but minimizing time on the bench is best practice.[4]
-
Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles. While analytes have been shown to be stable for at least six cycles, minimizing them reduces the risk of degradation.[4]
Q4: I am developing an LC-MS/MS method. How can I prevent the artificial formation of this compound during analysis?
Artificial formation of this compound can occur due to the oxidative properties of solvents used as diluents in the analytical method.[2] The piperazine ring in the Dasatinib molecule is susceptible to this oxidation.[1][2] A comprehensive investigation to optimize the diluent is recommended to limit this N-oxide generation.[2] Consider using diluents with minimal oxidative potential and ensure all solvents are of high purity and handled properly to avoid contamination with oxidizing agents.
Q5: What are the recommended storage conditions for this compound standards and biological samples?
Proper storage is critical for the stability of both the analytical standard and the metabolite in biological matrices.
-
Analytical Standards: The solid form of this compound should be stored at -20°C, where it is stable for at least four years.[5] Stock solutions prepared in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6]
-
Biological Samples: Human plasma samples containing Dasatinib and its metabolites have been found to be stable for at least 123 days when stored at -20°C.[4]
Data Summary
Table 1: Stability of Dasatinib and its Active Metabolites in Human Plasma
| Stability Condition | Duration | Temperature | Analyte Stability | Reference |
| Bench-Top Stability | At least 22 hours | Room Temperature | Stable | [4] |
| Freeze-Thaw Cycles | At least 6 cycles | -20°C to Room Temp. | Stable | [4] |
| Long-Term Storage | At least 123 days | -20°C | Stable | [4] |
Table 2: Effect of Protein Precipitation Solvent on N-oxide Conversion in Plasma
| Sample Matrix | Precipitating Solvent | This compound Conversion to Parent Drug | Reference |
| Plasma (non-hemolyzed) | Methanol (MeOH) | < 0.5% | [3] |
| Plasma (non-hemolyzed) | Acetonitrile (ACN) | < 0.5% | [3] |
| Hemolyzed Plasma (5%) | Methanol (MeOH) | Up to 11.7% | [3] |
| Hemolyzed Plasma (5%) | Acetonitrile (ACN) | < 3.8% | [3] |
| Hemolyzed Plasma (5%) | Acidified MeOH (0.1% Formic Acid) | Reduced by ~5% (compared to MeOH alone) | [3] |
Experimental Protocols & Troubleshooting Workflows
Protocol 1: Recommended Sample Preparation for this compound Analysis in Plasma
This protocol is designed to minimize the conversion of this compound to the parent drug, particularly in potentially hemolyzed samples. The use of Acetonitrile is critical.[3]
Materials:
-
Plasma samples (patient samples, calibration standards, quality controls)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., Dasatinib-d8)
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge capable of >10,000 rpm
Methodology:
-
Thaw Samples: Thaw frozen plasma samples to room temperature. Vortex gently to ensure homogeneity.
-
Aliquot: Transfer 100 µL of each plasma sample into a clean microcentrifuge tube.
-
Add Internal Standard: Add the appropriate volume of internal standard working solution to each sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of ACN to plasma is crucial for efficient protein removal.
-
Vortex: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials, being careful not to disturb the protein pellet.
-
Injection: Inject an appropriate volume of the supernatant into the LC-MS/MS system for analysis.
Caption: Recommended protein precipitation workflow for plasma samples.
Visualizations
Dasatinib Metabolism
Dasatinib is metabolized in the liver, with the N-oxide metabolite (M5) formed through oxidation. This reaction is primarily catalyzed by Flavin-containing monooxygenase 3 (FMO3), with some contribution from Cytochrome P450 (CYP) enzymes.[7]
Caption: Simplified metabolic pathway of Dasatinib to this compound.
Troubleshooting Guide
Use this decision tree to diagnose and resolve common issues leading to variability in this compound measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigational Study of this compound Impurity in Different Diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. altasciences.com [altasciences.com]
- 4. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ClinPGx [clinpgx.org]
Validation & Comparative
A Pharmacokinetic Comparison: Dasatinib vs. Dasatinib N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the tyrosine kinase inhibitor Dasatinib and its metabolite, Dasatinib N-oxide. The information is supported by experimental data to aid in research and drug development.
Executive Summary
Dasatinib is an orally administered tyrosine kinase inhibitor that undergoes rapid absorption and metabolism. One of its identified metabolites is this compound (M5). Based on available human pharmacokinetic data, Dasatinib is the major circulating component in plasma following oral administration. While this compound is formed, its plasma concentrations in humans are generally low, and it is considered a minor metabolite with exposures that are not expected to contribute significantly to the overall in vivo pharmacological activity of Dasatinib. The primary metabolites in terms of exposure are M20 and M24.
Data Presentation: Pharmacokinetic Parameters
A direct quantitative comparison of the pharmacokinetic parameters for Dasatinib and this compound is challenging due to the low plasma concentrations of the N-oxide metabolite in humans. However, based on available data from human mass balance studies and other pharmacokinetic investigations, the following table summarizes the key parameters for Dasatinib. Information on this compound is qualitative, reflecting its minor contribution to the overall exposure.
| Parameter | Dasatinib | This compound (M5) |
| Maximum Plasma Concentration (Cmax) | High inter-patient variability (70-80%) | Low plasma concentrations observed |
| Time to Cmax (Tmax) | Rapidly absorbed, ranging from 0.5 to 6 hours | Data not available, expected to be formed post-absorption of Dasatinib |
| Area Under the Curve (AUC) | High inter-patient variability (40-54%) | Represents a minor fraction of the total radioactivity; not considered to contribute significantly to in vivo activity |
| Elimination Half-life (t1/2) | Approximately 3-5 hours | Data not available |
| Metabolism | Primarily by CYP3A4 and FMO3 | Formed via oxidation of Dasatinib, primarily by FMO3 |
| Excretion | Primarily in feces (85%), with less than 4% in urine | Excreted as a metabolite of Dasatinib |
Experimental Protocols
The pharmacokinetic data for Dasatinib and its metabolites are typically generated from clinical studies involving oral administration of the drug to healthy volunteers or patients. A representative experimental design is a human mass balance study.
Human Mass Balance Study Protocol
Objective: To determine the absorption, metabolism, and excretion of Dasatinib in humans.
Methodology:
-
Study Population: A small cohort of healthy male subjects.
-
Dosing: Administration of a single oral dose of [14C]-labeled Dasatinib (e.g., 100 mg).
-
Sample Collection: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals post-dose) to characterize the plasma concentration-time profile. Urine and feces are collected for an extended period (e.g., 10 days) to determine the routes and extent of excretion.
-
Sample Analysis:
-
Total Radioactivity: Plasma, urine, and feces are analyzed for total radioactivity using liquid scintillation counting.
-
Metabolite Profiling: Plasma, urine, and feces samples are pooled and subjected to extraction and chromatographic separation (e.g., HPLC) followed by detection using radiometric and mass spectrometric methods (e.g., LC-MS/MS) to identify and quantify Dasatinib and its metabolites.
-
-
Pharmacokinetic Analysis: Plasma concentration-time data for Dasatinib and its metabolites are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
Bioanalytical Method: LC-MS/MS for Simultaneous Quantification
Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of Dasatinib and this compound in human plasma.
Methodology:
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove proteins and other interfering substances.
-
Chromatography: Separation of Dasatinib, this compound, and an internal standard is achieved using a reverse-phase HPLC or UPLC system with a suitable analytical column. A gradient or isocratic mobile phase is used for elution.
-
Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Validation: The method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.
Visualizations
Dasatinib Metabolism Pathway
Caption: Simplified metabolic pathway of Dasatinib.
Experimental Workflow for Pharmacokinetic Analysis
A Comparative Guide to Dasatinib N-oxide Certified Reference Material for Quality Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dasatinib (B193332) N-oxide certified reference material (CRM) with other relevant impurities used in the quality control of Dasatinib. It includes a summary of available reference materials, detailed experimental protocols for their analysis, and visual representations of key chemical relationships and analytical workflows.
Comparison of Dasatinib Certified Reference Materials
For robust quality control of Dasatinib, various certified reference materials are utilized to identify and quantify impurities. Dasatinib N-oxide, a major metabolite and potential impurity, is a critical reference material for this purpose. It is also known as USP Dasatinib Related Compound A.[1][2] Another significant process-related impurity is N-Deshydroxyethyl dasatinib. The table below compares these key reference materials.
| Feature | This compound | N-Deshydroxyethyl dasatinib |
| Synonyms | Dasatinib M5 metabolite, USP Dasatinib Related Compound A | Dasatinib N-Deshydroxyethyl Impurity, USP Dasatinib Related Compound B |
| CAS Number | 910297-52-8 | 910297-51-7 |
| Molecular Formula | C22H26ClN7O3S | C20H22ClN7OS |
| Molecular Weight | 504.0 g/mol | 444.0 g/mol |
| Typical Use | Identification and quantification of the N-oxide impurity and metabolite. | Identification and quantification of the N-deshydroxyethyl process impurity. |
| Availability | Commercially available from multiple suppliers as a certified reference material. | Available as a reference standard for pharmaceutical analysis. |
Experimental Protocols
Accurate quantification of Dasatinib and its impurities is crucial for ensuring the safety and efficacy of the drug product. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods suitable for the analysis of Dasatinib and its related compounds, including this compound.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is designed for the separation and quantification of Dasatinib and its process-related impurities.
1. Instrumentation:
-
HPLC system with a UV detector
-
Column: Inertsil ODS 3V, 150mm x 4.6mm, 5µm particle size[3]
-
Data acquisition and processing software
2. Reagents and Materials:
-
Potassium dihydrogen phosphate (B84403)
-
Sodium-1-octane sulfonic acid
-
Potassium hydroxide (B78521) solution
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Dasatinib, this compound, and other relevant impurity reference standards
3. Chromatographic Conditions: [3]
-
Mobile Phase:
-
Buffer: Dissolve 1.36g of potassium dihydrogen phosphate and 1.0g of sodium-1-octane sulphonic acid in 1000ml of water. Adjust pH to 6.0 with dilute potassium hydroxide solution.
-
The specific gradient elution program using the buffer and an organic solvent like acetonitrile/methanol would need to be optimized for the specific column and instrument.
-
-
Flow Rate: 1.0 mL/minute
-
Column Temperature: 50°C
-
Detection Wavelength: 315 nm
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution containing a mixture of Dasatinib and all relevant impurities (including this compound) at a concentration of approximately 100 µg/mL in a suitable diluent (e.g., methanol).
-
Working Standard Solution: Dilute the standard stock solution to a final concentration of about 0.5 µg/mL (representing 0.1% of the sample concentration).
-
Sample Solution: Prepare a solution of the Dasatinib drug substance at a concentration of 500 µg/mL in the diluent.
5. System Suitability:
-
Inject the standard solution in replicate (e.g., six times).
-
The resolution between Dasatinib and its closest eluting impurity should be not less than 2.0.
-
The relative standard deviation (RSD) for the peak areas of the impurities from the replicate injections should be not more than 5.0%.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Plasma
This method provides high sensitivity and selectivity for the quantification of Dasatinib and its metabolites in biological matrices.
1. Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Analytical Column: A suitable C18 or phenyl-hexyl column
-
Mass spectrometer capable of multiple reaction monitoring (MRM)
2. Reagents and Materials:
-
Dasatinib and this compound reference standards
-
Stable isotope-labeled internal standard (e.g., Dasatinib-d8)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Human plasma
3. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Dasatinib: m/z 488.1 → 401.1
-
This compound: Specific transition to be determined by direct infusion.
-
Dasatinib-d8 (IS): Specific transition to be determined.
-
4. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add 200 µL of acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
5. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Dasatinib and this compound into blank plasma.
-
The concentration range should cover the expected therapeutic or experimental levels.
Visualizations
Chemical Relationship of Dasatinib and this compound
Caption: Formation of this compound from Dasatinib.
Analytical Workflow for Dasatinib Impurity Profiling
Caption: Workflow for HPLC-based impurity analysis of Dasatinib.
References
- 1. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijsr.net [ijsr.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the impurity profiling of Dasatinib, with a specific focus on Dasatinib N-oxide and other related substances. The information presented is supported by experimental data from published studies to assist in the development and validation of robust analytical methods for quality control and stability testing.
Comparison of Analytical Methods for Dasatinib Impurity Profiling
Effective impurity profiling is critical to ensure the safety and efficacy of Dasatinib. Various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), have been developed and validated for the separation and quantification of process-related impurities and degradation products. A key degradation product of concern is this compound, which can form under oxidative stress.[1]
Below is a comparative summary of different HPLC and UPLC methods reported for the analysis of Dasatinib and its related substances.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Chromatographic Technique | RP-HPLC[2] | RP-HPLC[1] | UPLC[3] | RP-HPLC[4] |
| Column | Kinetex C18 (150 x 4.6 mm, 5 µm)[2] | Sunniest C18 (250 x 4.6 mm, 5 µm)[1] | Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)[3] | Hypersil BDS C18 (150 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | A: 1.36 g/L KH2PO4 in water (pH 7.8 with KOH) B: Acetonitrile (Gradient)[2] | A: 20 mM Ammonium Acetate (pH 5.0) B: Methanol:Buffer:Acetonitrile (90:5:5 v/v/v) (Gradient)[1] | Triethyl amine buffer (pH 6.0) and Acetonitrile (30:70 v/v)[3] | Phosphate buffer and Acetonitrile (85:15 v/v)[4] |
| Flow Rate | 0.9 mL/min[2] | 1.2 mL/min[1] | 0.8 mL/min[3] | 1.1 mL/min[4] |
| Detection Wavelength | 305 nm[2] | 310 nm[1] | 322 nm[3] | 300 nm[4] |
| Column Temperature | 45°C[2] | 35°C[1] | Not Specified | Not Specified |
| Run Time | 65 min[2] | Not Specified | 2.5 min[3] | Not Specified |
Forced Degradation Studies of Dasatinib
Forced degradation studies are essential to establish the stability-indicating nature of analytical methods and to identify potential degradation products that could arise during storage or administration. Dasatinib has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
| Stress Condition | Reagents and Conditions | Major Degradation Products Identified | Reference |
| Acidic Hydrolysis | 1 N HCl, reflux at 70°C for 5.0 h | Unknown impurity with m/z 521.11 | [2] |
| Alkaline Hydrolysis | 2 N NaOH for 30 min | Degradation observed | |
| Oxidative Degradation | Not specified | This compound | [2] |
| Photolytic Degradation | Not specified | Degradation observed | [2] |
| Thermal Degradation | Not specified | Degradation observed | [2] |
This compound has been identified as a significant degradation product under oxidative conditions and is also a known metabolite.[2][5][6] Its chemical name is 4-(6-((5-((2-chloro-6-methylphenyl) carbamoyl) thiazol-2-yl) amino)-2-methylpyrimidin-4-yl)-1-(2-hydroxyethyl) piperazine (B1678402) 1-oxide.[2]
Experimental Protocols
Sample Preparation for Impurity Profiling
A stock solution of Dasatinib is typically prepared by dissolving the substance in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or methanol. For the analysis of related substances, a sample concentration of around 1 mg/mL is commonly used. Working standards of known impurities, including this compound, are prepared in the same diluent.
Forced Degradation Study Protocol
Forced degradation studies are conducted by exposing a solution of Dasatinib (e.g., 1 mg/mL) to various stress conditions as mandated by ICH guidelines:
-
Acidic hydrolysis: The drug solution is treated with an acid (e.g., 1 N HCl) and may be heated to accelerate degradation.
-
Alkaline hydrolysis: The drug solution is treated with a base (e.g., 0.1 N NaOH).
-
Oxidative degradation: The drug solution is treated with an oxidizing agent (e.g., 3-30% hydrogen peroxide).
-
Thermal degradation: The drug substance is exposed to dry heat.
-
Photolytic degradation: The drug substance is exposed to UV and visible light.
Samples are withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.
LC-MS/MS Method for Identification of Impurities
For the structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.
-
Chromatographic separation: An HPLC or UPLC system is used to separate the impurities from the parent drug and from each other.
-
Mass spectrometric detection: A mass spectrometer, often a triple quadrupole or a high-resolution mass spectrometer (HRMS), is coupled to the LC system.[2] Electrospray ionization (ESI) in the positive ion mode is commonly used for Dasatinib and its impurities. The precursor ion ([M+H]+) for Dasatinib is typically observed at m/z 488.03, with a major product ion at m/z 400.92.[7] For this compound, the molecular formula is C22H26ClN7O3S with a molecular weight of 504.0.[6]
Visualizations
References
- 1. brjac.com.br [brjac.com.br]
- 2. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Method Development and Validation of Dasatinib in its Pharmaceutical Dosage Form by UPLC with Forced Degradation Studies - IJPRS [ijprs.com]
- 4. ijrpc.com [ijrpc.com]
- 5. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Analytical Methods for Dasatinib N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Dasatinib (B193332) N-oxide, a minor but important metabolite of the tyrosine kinase inhibitor Dasatinib.[1] Accurate measurement of this metabolite is crucial for understanding the overall metabolism and disposition of Dasatinib in vivo.[2] This document outlines key performance characteristics of various analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Dasatinib and its N-oxide Metabolite
Dasatinib is a potent oral medication used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[3][4] It is extensively metabolized in the liver, primarily by CYP3A4, to form several metabolites.[5] Dasatinib N-oxide (M5) is formed through oxidation, a reaction primarily catalyzed by Flavin-containing monooxygenase 3 (FMO3) with some contribution from various cytochrome P450 enzymes.[3] While considered a minor metabolite, its characterization and quantification are essential for comprehensive pharmacokinetic and drug metabolism studies.[1]
A significant challenge in the analysis of this compound is its potential for in-process conversion back to the parent drug, Dasatinib, particularly in hemolyzed plasma samples.[6][7] This instability necessitates careful optimization of sample preparation and extraction procedures to ensure accurate quantification.[6][7]
Comparative Analysis of Analytical Methods
The primary analytical techniques for the quantification of Dasatinib and its metabolites, including the N-oxide, are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Dasatinib Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Inertsil C8 (100mm x 4.6mm, 5µ)[4] | Cosmicsil BDS C18 (150mm x 4.6mm, 5µ)[8] | C18[9] | Cosmicsil BDS C18 (150mm x 4.6mm, 5µ)[10] |
| Mobile Phase | Sodium phosphate (B84403) buffer (pH 6.5) : Methanol (B129727) (70:30 v/v)[4] | Phosphate buffer : Acetonitrile (B52724):Methanol (50:50 v/v)[8] | Acetonitrile : Water (50:50 v/v, pH 4)[9] | Triethyl amine buffer (pH 6.5) : Methanol:Acetonitrile (50:50 v/v)[10] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[8] | Not Specified | 1.1 mL/min[10] |
| Detection (UV) | 323 nm[4] | 315 nm[8] | 315 nm[9] | 315 nm[10] |
| Retention Time | 5.789 min[4] | 6.46 min[8] | 4.085 min[9] | 12 min[10] |
| Linearity Range (µg/mL) | 5 - 30[4] | 20 - 60[8] | 10 - 60[9] | 50 - 150[10] |
| Correlation Coefficient (r²) | >0.999 | 0.999[8] | 0.998[9] | 0.999[10] |
| LOD (µg/mL) | Not Reported | 0.0405[8] | Not Reported | 2.83 |
| LOQ (µg/mL) | Not Reported | 0.1229[8] | Not Reported | 9.41 |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Application | Dasatinib and two active metabolites in human plasma[11] | Dasatinib in rat plasma[12] | Dasatinib in mice plasma[13] |
| Sample Preparation | Solid Phase Extraction (SPE)[11] | Protein Precipitation[12] | Liquid-Liquid Extraction (LLE)[13] |
| Column | Luna phenyl-hexyl[11] | Acquity BEH C18 (2.1mm x 50mm, 1.7µm)[12] | Not Specified |
| Detection | Positive ion electrospray tandem MS[11] | Tandem mass spectrometry[12] | Tandem mass spectrometry[13] |
| Linearity Range (ng/mL) | 1.00 - 1000[11] | 10 - 1000[12] | 1 - 98[13] |
| Intra-assay Precision (%CV) | < 5.3%[11] | Not Reported | 2.3 - 6.2%[13] |
| Inter-assay Precision (%CV) | < 5.3%[11] | Not Reported | 4.3 - 7.0%[13] |
| Accuracy | ± 9.0% of nominal[11] | Not Reported | 88.2 - 105.8% (intra-day), 90.6 - 101.7% (inter-day)[13] |
| Recovery | > 79%[11] | 79.77% - 85.17%[14] | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods.
Protocol 1: HPLC Method for Dasatinib and Related Impurities
This protocol is based on a method developed for the quantification of Dasatinib and its related impurities, including the N-oxide.[15]
-
Chromatographic Conditions:
-
Sample Preparation:
-
A comprehensive study was conducted to optimize the diluent to limit the generation of the N-Oxide impurity.[16] The choice of diluent is critical as the piperazine (B1678402) ring in Dasatinib is susceptible to oxidation.[16]
-
Extraction of the active drug substance from the matrix composition with a suitable diluent is a crucial step.[15]
-
Protocol 2: LC-MS/MS Method for Dasatinib and its Active Metabolites in Human Plasma
This protocol is a sensitive and reliable method for the quantification of Dasatinib and its pharmacologically active metabolites.[11]
-
Sample Preparation (Solid Phase Extraction):
-
Samples are prepared using solid-phase extraction on Oasis HLB 96-well plates.[11]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Validation:
Protocol 3: Stabilization of this compound in Hemolyzed Plasma
This protocol focuses on sample preparation strategies to minimize the conversion of N-oxide metabolites back to their parent compounds in hemolyzed plasma.[6][7]
-
Problem: this compound conversion to Dasatinib was observed in hemolyzed plasma but was absent in non-hemolyzed plasma.[6][7]
-
Extraction Technique: Protein precipitation using acetonitrile (ACN) was found to be the most efficient extraction technique to prevent N-oxide degradation.[6]
-
Results:
Visualizations
Dasatinib Metabolism
Caption: Metabolic pathway of Dasatinib.
Analytical Workflow for this compound
Caption: General workflow for this compound analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. ClinPGx [clinpgx.org]
- 4. ijpbs.com [ijpbs.com]
- 5. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
- 7. altasciences.com [altasciences.com]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. rjptonline.org [rjptonline.org]
- 10. ajpamc.com [ajpamc.com]
- 11. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. impactfactor.org [impactfactor.org]
- 15. researchgate.net [researchgate.net]
- 16. Investigational Study of this compound Impurity in Different Diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
Dasatinib vs. Dasatinib N-oxide: A Comparative Analysis of Cytotoxic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic activity of the tyrosine kinase inhibitor Dasatinib (B193332) and its N-oxide metabolite. The information presented is collated from publicly available research to assist in understanding their relative potency and mechanisms of action.
Executive Summary
Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family of kinases, and is utilized in the treatment of certain types of leukemia.[1] During its metabolism in the liver, Dasatinib is converted into several metabolites, one of which is Dasatinib N-oxide (also known as M5).[1] Studies on the pharmacological activity of Dasatinib's metabolites have concluded that they are not expected to contribute significantly to the in vivo efficacy of the parent drug.[2] This is attributed to their lower potency and/or low plasma concentrations. Specifically, this compound has been reported to be more than 10 times less potent than Dasatinib.
Data Presentation: Cytotoxic Activity
While direct comparative studies providing IC50 values for this compound are limited, the available data consistently points to its significantly lower cytotoxic activity compared to Dasatinib. The following table summarizes the reported cytotoxic activity of Dasatinib in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia (CML) | <1 |
| Ba/F3 p210 | Murine Pro-B cells expressing BCR-ABL | <1 |
| LAMA-84 | Chronic Myeloid Leukemia (CML) | 1-10 |
| KU812 | Chronic Myeloid Leukemia (CML) | 1-10 |
| MEG-01 | Chronic Myeloid Leukemia (CML) | 1-10 |
| MCF-7 | Breast Adenocarcinoma | 13.78 - 2100 µM (range from different studies) |
| HT29 | Colorectal Carcinoma | 1.46 - 12.38 µM |
| SW480 | Colorectal Carcinoma | < 26.11 µM |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Experimental Protocols
The cytotoxic activity of Dasatinib is commonly assessed using in vitro cell-based assays. Below are detailed methodologies for two standard experimental protocols.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of Dasatinib (or this compound) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT reagent is added to each well and the plate is incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting cell viability against the compound concentration.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay is a colorimetric method for determining cell viability.
Methodology:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) or other cell lines are suspended in an appropriate culture medium.
-
Plating: The cell suspension is added to a 96-well plate at a specific concentration (e.g., 5 x 10^5 cells/100 µl/well).
-
Compound Incubation: Dasatinib or this compound is added to the wells at the desired final concentration. Control wells with untreated cells and cells treated with a lysis agent (e.g., Triton X-100) are included.
-
XTT Reagent: The XTT labeling reagent is added to all wells.
-
Incubation: The plate is incubated for 24 hours in a humidified atmosphere with 5% CO2 at 37°C.
-
Absorbance Measurement: The absorbance of the soluble formazan product, formed by the metabolic activity of viable cells, is measured using a spectrophotometer.
-
Cytotoxicity Calculation: The percentage of cytotoxicity is calculated based on the absorbance readings of the treated and control wells.
Mandatory Visualization
Signaling Pathways of Dasatinib
Dasatinib exerts its cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. The primary targets are the BCR-ABL fusion protein in Philadelphia chromosome-positive leukemias and the SRC family of kinases.
References
Dasatinib N-oxide as a Biomarker for Dasatinib Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dasatinib (B193332) N-oxide as a potential biomarker for Dasatinib metabolism relative to other major metabolites. The information is supported by experimental data and detailed methodologies to assist in research and drug development.
Introduction to Dasatinib Metabolism
Dasatinib, a potent tyrosine kinase inhibitor, is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] It undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 3A4 (CYP3A4) and flavin-containing monooxygenase 3 (FMO3).[2] This metabolic process results in several circulating metabolites, with the most significant being M4 (N-dealkylation), M5 (N-oxide), M6 (carboxylic acid), M20 (hydroxylation), and M24 (hydroxylation).[1][3] Understanding the profile of these metabolites is crucial for assessing drug exposure, metabolism, and potentially predicting clinical outcomes. Dasatinib itself exhibits high pharmacokinetic variability among patients, which can impact its efficacy and toxicity.[4][5]
Dasatinib N-oxide in Context of Other Metabolites
This compound (M5) is a product of the FMO3-mediated oxidation of Dasatinib.[1] While it is one of the primary metabolites, its circulating levels are reported to be relatively low compared to other metabolites. Studies on the disposition of radiolabeled Dasatinib in humans have shown that hydroxylated metabolites (M20 and M24) are the most abundant circulating metabolites, while the pharmacologically active N-dealkylated metabolite (M4) and this compound (M5) are considered minor components in plasma.[3]
The utility of a metabolite as a biomarker depends on several factors, including its abundance, variability in concentration, and correlation with parent drug exposure and clinical endpoints. While high concentrations of the parent drug, Dasatinib, have been correlated with both therapeutic response and toxicity, such as pleural effusion and proteinuria, the specific roles of its metabolites as independent biomarkers are less well-established.[6][7]
Data Presentation: Comparative Pharmacokinetics of Dasatinib and its Metabolites
The following table summarizes the available pharmacokinetic data for Dasatinib and provides a qualitative comparison of its major metabolites. Direct comparative pharmacokinetic data for all metabolites, particularly this compound, is limited in the public domain.
| Analyte | Key Pharmacokinetic Parameters | Relative Plasma Exposure | Pharmacological Activity | Notes |
| Dasatinib | Tmax: 0.5-6 h[8] t1/2: 3-5 h[9] Variability (AUC): 40-54%[4] | - | High | High inter- and intra-patient variability.[4][5] Plasma concentration is correlated with clinical response and toxicity.[6][10] |
| M4 (N-dealkylated) | - | Minor | Similar to Dasatinib | Although active, its low concentration suggests a limited contribution to overall efficacy.[3] |
| M5 (N-oxide) | - | Minor | Less potent than Dasatinib | Formed primarily by FMO3.[1] Its utility as a biomarker is not well-established due to its low abundance.[3] |
| M6 (Carboxylic acid) | - | Minor | Less potent than Dasatinib | [3] |
| M20 (Hydroxylated) | - | Major | Less potent than Dasatinib | One of the most abundant circulating metabolites.[3] |
| M24 (Hydroxylated) | - | Major | Less potent than Dasatinib | One of the most abundant circulating metabolites.[3] |
Experimental Protocols
Simultaneous Quantification of Dasatinib and its Metabolites in Human Plasma by LC-MS/MS
This protocol provides a general framework for the simultaneous analysis of Dasatinib and its metabolites. Specific parameters may require optimization based on the instrumentation and specific metabolites of interest.
1. Sample Preparation (Solid Phase Extraction - SPE) [11]
-
Plate Conditioning: Condition an Oasis HLB 96-well SPE plate with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load 100 µL of human plasma sample, previously spiked with a stable isotope-labeled internal standard (e.g., Dasatinib-d8), onto the SPE plate.
-
Washing: Wash the plate with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the mobile phase.
2. Liquid Chromatography [11][12]
-
LC System: A validated HPLC or UPLC system.
-
Analytical Column: A C18 or Phenyl-Hexyl column (e.g., Luna Phenyl-Hexyl, 50 x 2.0 mm, 3 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol). A typical isocratic mobile phase could be a 40:60 (v/v) mixture of 0.15% formic acid and 0.05% ammonium (B1175870) acetate (B1210297) in water and acetonitrile.[12]
-
Column Temperature: 40°C.[13]
-
Injection Volume: 10 µL.
3. Mass Spectrometry [12]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Dasatinib: m/z 488.7 → 401.5
-
Internal Standard (Gliquidone): m/z 528.5 → 403.4 (Specific transitions for each metabolite would need to be optimized)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion source temperature, cone voltage).
Mandatory Visualization
Dasatinib Metabolism Pathway
Caption: Overview of Dasatinib metabolic pathways.
Experimental Workflow for Metabolite Quantification
Caption: Workflow for LC-MS/MS quantification.
Dasatinib Signaling Pathway Inhibition
Caption: Dasatinib's inhibition of key signaling pathways.
Conclusion and Future Directions
This compound is a recognized but minor metabolite of Dasatinib.[3] Current evidence suggests that the hydroxylated metabolites M20 and M24 are more abundant in circulation.[3] The high pharmacokinetic variability of the parent drug, Dasatinib, and its correlation with clinical outcomes currently position it as the primary analyte for therapeutic drug monitoring.
The potential of this compound as a reliable biomarker for Dasatinib metabolism is currently limited by the lack of comprehensive, comparative data on its pharmacokinetic variability and its correlation with clinical efficacy and toxicity relative to the parent drug and other major metabolites. Future research should focus on:
-
Comparative Pharmacokinetic Studies: Directly comparing the inter- and intra-patient variability of Dasatinib, this compound, and other major metabolites in a clinical setting.
-
Correlation with Clinical Outcomes: Investigating the relationship between the plasma concentrations of each major metabolite, including the N-oxide, and clinical endpoints such as molecular response and adverse events in CML patients.
-
Role of FMO3 Activity: Exploring the influence of genetic polymorphisms and drug-drug interactions affecting FMO3 activity on the formation of this compound and its potential as a specific biomarker for this metabolic pathway.
References
- 1. ClinPGx [clinpgx.org]
- 2. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 3. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics of Dasatinib in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma concentrations of dasatinib have a clinical impact on the frequency of dasatinib dose reduction and interruption in chronic myeloid leukemia: an analysis of the DARIA 01 study [pubmed.ncbi.nlm.nih.gov]
- 7. Incidence, outcomes, and risk factors of pleural effusion in patients receiving dasatinib therapy for Philadelphia chromosome-positive leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetics of Dasatinib | Prague Medical Report [pmr.lf1.cuni.cz]
- 10. Plasma concentrations of dasatinib have a clinical impact on the frequency of dasatinib dose reduction and interruption in chronic myeloid leukemia: an analysis of the DARIA 01 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
Navigating Bioanalytical Method Validation: A Guide for Dasatinib N-oxide LC-MS/MS Assays
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity for pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dasatinib (B193332) N-oxide in plasma, in accordance with FDA guidelines. The presented data, compiled from various studies, offers a comparative framework for laboratories developing and implementing similar assays.
Performance Characteristics: A Quantitative Comparison
The validation of a bioanalytical method establishes its performance and reliability. Key parameters, as stipulated by the FDA's Bioanalytical Method Validation guidance, include linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability. While a complete validation report for Dasatinib N-oxide is not publicly available, the following tables summarize representative data from a validated LC-MS/MS method for Dasatinib and its other active metabolites. It is anticipated that a validated method for this compound would demonstrate similar performance characteristics.
Table 1: Linearity and Range
| Parameter | Typical Performance | FDA Guideline |
| Calibration Curve Model | Weighted (1/x²) linear regression | Appropriate model should be used |
| Correlation Coefficient (r²) | > 0.99 | Not specified, but should indicate a good fit |
| Linearity Range | 1.00 - 1000 ng/mL | To cover the expected concentration range |
| LLOQ Accuracy & Precision | Within ± 20% | Within ± 20% |
Table 2: Accuracy and Precision
| Quality Control | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% of Nominal) | Inter-day Accuracy (% of Nominal) | FDA Guideline (Accuracy & Precision) |
| LLOQ | 1.00 | ≤ 5.3 | ≤ 4.8 | 91.0 - 109.0 | 95.0 - 105.0 | Within ± 20% for LLOQ |
| Low (LQC) | 3.00 | ≤ 4.5 | ≤ 3.9 | 92.3 - 107.7 | 96.7 - 103.3 | Within ± 15% for other QCs |
| Medium (MQC) | 50.0 | ≤ 3.8 | ≤ 3.1 | 94.6 - 105.4 | 97.2 - 102.8 | Within ± 15% for other QCs |
| High (HQC) | 800 | ≤ 3.2 | ≤ 2.7 | 95.5 - 104.5 | 98.0 - 102.0 | Within ± 15% for other QCs |
Table 3: Selectivity, Matrix Effect, and Recovery
| Parameter | Typical Performance | FDA Guideline |
| Selectivity | No significant interference at the retention time of the analyte and IS | Method should be selective for the analyte |
| Matrix Effect (IS-normalized) | CV ≤ 15% | Investigate and minimize |
| Recovery | Consistent, precise, and reproducible (e.g., >79%) | Not required to be 100%, but should be consistent |
Table 4: Stability
| Stability Test | Condition | Duration | Typical Performance (% Deviation from Nominal) | FDA Guideline |
| Short-Term (Bench-Top) | Room Temperature | At least 22 hours | Within ± 15% | Within ± 15% |
| Freeze-Thaw | 6 cycles (-20°C to RT) | N/A | Within ± 15% | Within ± 15% |
| Long-Term | -20°C | At least 123 days | Within ± 15% | Within ± 15% |
| This compound Specific Stability | ||||
| In Plasma | During sample processing | N/A | < 0.5% conversion to Dasatinib[1] | Must be stable |
| In Hemolyzed Plasma (with Acetonitrile) | During sample processing | N/A | < 3.8% conversion to Dasatinib[1] | Must be stable |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an LC-MS/MS assay. The following protocols are based on established methods for Dasatinib and its metabolites.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of human plasma, add 25 µL of internal standard working solution (e.g., Dasatinib-d8 in methanol).
-
Add 200 µL of 4% phosphoric acid and vortex to mix.
-
Load the entire sample onto a conditioned Oasis HLB 96-well SPE plate.
-
Wash the plate with 500 µL of water followed by 500 µL of 5% methanol (B129727) in water.
-
Elute the analytes with 2 x 100 µL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: Luna Phenyl-Hexyl, 50 x 2.0 mm, 5 µm
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) (e.g., 70:30 v/v).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
This compound: To be determined empirically
-
Dasatinib: m/z 488.2 → 401.1
-
Dasatinib-d8 (IS): m/z 496.2 → 401.1
-
-
Visualizing the Workflow and Validation Logic
To better illustrate the experimental process and the relationship between validation parameters, the following diagrams are provided.
Conclusion
The successful validation of an LC-MS/MS method for this compound requires a systematic evaluation of its performance characteristics. By leveraging established protocols for the parent drug and its other metabolites, and by paying close attention to the specific stability of the N-oxide form, researchers can develop a robust and reliable assay that meets FDA regulatory expectations. The data and protocols presented in this guide serve as a valuable resource for achieving this goal.
References
A Comparative Guide to the Inter-Laboratory Quantification of Dasatinib N-oxide
This guide provides a comparative overview of analytical methodologies for the quantification of Dasatinib (B193332) N-oxide (M5), a significant metabolite of the tyrosine kinase inhibitor Dasatinib. While a formal inter-laboratory comparison study with shared samples is not publicly available, this document synthesizes data from various validated bioanalytical methods, offering a surrogate comparison for researchers, scientists, and drug development professionals. The included data and protocols are drawn from peer-reviewed studies to ensure scientific rigor.
Dasatinib Metabolism and the Role of N-oxide
Dasatinib undergoes extensive metabolism in humans, primarily mediated by CYP3A4 and flavin-containing monooxygenase 3 (FMO3).[1][2] The main circulating metabolites include hydroxylated forms (M20 and M24), an N-dealkylated metabolite (M4), and Dasatinib N-oxide (M5).[3][4] M5 is formed through the oxidation of the piperazine (B1678402) ring, a reaction primarily catalyzed by FMO3.[3] Although Dasatinib itself is the major pharmacologically active component, understanding the profiles of its metabolites is crucial for comprehensive pharmacokinetic and safety assessments.[4]
Comparative Analysis of Analytical Methods
The quantification of Dasatinib and its metabolites in biological matrices, such as human plasma, is predominantly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are essential for measuring the low concentrations typical of drug metabolites. The following tables summarize the performance characteristics of various validated LC-MS/MS methods reported in the literature for the quantification of Dasatinib, which are often capable of quantifying its metabolites, including the N-oxide, simultaneously.
Table 1: Performance Characteristics of LC-MS/MS Methods for Dasatinib Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 2.0 - 490.0 | 5 - 300 | 2 - 500 |
| Correlation Coefficient (r²) | >0.99 | 0.995 | Not Reported |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.0 | 5 | 2 |
| Intra-day Precision (% CV) | <15 | Not Reported | <17.9 |
| Inter-day Precision (% CV) | <15 | Not Reported | <13.8 |
| Intra-day Accuracy (%) | Within ±15 | Not Reported | -13.8 to 14.3 |
| Inter-day Accuracy (%) | Within ±15 | Not Reported | Not Reported |
| Mean Recovery (%) | 63.7 - 71.8 | 106.6 ± 4.7 | 92.9 - 96.0 |
| Internal Standard | Gliquidone (B1671591) | Imatinib | Not specified for Dasatinib alone |
| Biological Matrix | Human Plasma | Human Plasma | Human Serum |
| Reference | [5] | [6] | [7] |
Table 2: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatographic Column | Xtimate Phenyl | Inertsil C18 | Not Specified |
| Mobile Phase | 0.15% formic acid and 0.05% ammonium (B1175870) acetate (B1210297) in water : acetonitrile (B52724) (40:60, v/v) | Ammonium Acetate buffer (pH 6.4) and acetonitrile (65:35) | 0.5% KH2PO4 (pH 3.5) – methanol (B129727) (80:20) and acetonitrile–methanol (80:20) |
| Flow Rate (mL/min) | 0.25 | 0.7 | 0.5 |
| Ionization Mode | ESI+ | Not Specified | Not Specified |
| MRM Transition (m/z) | 488.7 → 401.5 | Not Specified | Not Specified |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
This protocol is a representative example of a sample preparation method for the extraction of Dasatinib and its metabolites from human plasma.
-
Sample Thawing: Frozen plasma samples are thawed at room temperature.
-
Aliquoting: A 100 µL aliquot of plasma is transferred to a clean microcentrifuge tube.
-
Internal Standard Addition: 50 µL of the internal standard working solution (e.g., gliquidone in methanol) is added to each sample.
-
Vortexing: The samples are vortex-mixed for 30 seconds.
-
Extraction: 1 mL of the extraction solvent (e.g., ethyl acetate) is added.
-
Vortexing: The tubes are vortex-mixed for 3 minutes.
-
Centrifugation: The samples are centrifuged at 12,000 rpm for 10 minutes.
-
Supernatant Transfer: The upper organic layer is transferred to a new set of tubes.
-
Evaporation: The solvent is evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The residue is reconstituted in 100 µL of the mobile phase.
-
Injection: A 5 µL aliquot is injected into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol outlines a general procedure for the chromatographic separation and mass spectrometric detection of Dasatinib. The parameters would be similar for its N-oxide metabolite, with a specific Multiple Reaction Monitoring (MRM) transition.
-
Chromatographic System: An ultra-performance liquid chromatography (UPLC) system.
-
Analytical Column: An Xtimate Phenyl column (or equivalent C18 column).
-
Mobile Phase: An isocratic mobile phase consisting of 0.15% formic acid and 0.05% ammonium acetate in water (A) and acetonitrile (B) at a ratio of 40:60 (v/v).
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: Maintained at 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transition of the precursor ion to the product ion for Dasatinib (e.g., m/z 488.7 → 401.5) and its N-oxide.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of this compound in a biological matrix.
References
- 1. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 2. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high‐performance liquid chromatography–Photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Inhibitor Potency of Dasatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase inhibitor potency of Dasatinib. While Dasatinib is known to be metabolized into several compounds, including Dasatinib N-oxide, there is a notable lack of publicly available data on the specific kinase inhibitory activity of this compound. One study has suggested that the pharmacologically active metabolites of Dasatinib, including the N-oxide form (M5), are not expected to contribute significantly to its in vivo activity based on their exposures and cell-based IC50 values for Src and Bcr-Abl kinase inhibition.
Therefore, this guide will focus on the well-documented, potent inhibitory profile of the parent compound, Dasatinib, against a range of clinically relevant kinases.
Quantitative Performance Comparison of Dasatinib
Dasatinib is a potent, multi-targeted tyrosine kinase inhibitor. Its efficacy is demonstrated by its low half-maximal inhibitory concentration (IC50) values against a variety of kinases, indicating high potency. The following table summarizes the biochemical IC50 values of Dasatinib against several key kinase targets.
| Target Kinase | IC50 (nM) | Reference |
| BCR-ABL | <1 - 0.78 | [1][2] |
| SRC | 0.5 - 0.8 | [3][4] |
| LCK | - | - |
| YES | - | - |
| FYN | - | - |
| c-KIT | <30 | [3] |
| EPHA2 | - | - |
| PDGFRβ | <30 | [3] |
| CSK | 7 | [1] |
| FAK | 0.2 | [3] |
Note: IC50 values can vary depending on the specific assay conditions. The values presented here are for comparative purposes.
Experimental Protocols
The determination of a kinase inhibitor's potency, typically expressed as an IC50 value, is a critical step in drug discovery and development. Below is a generalized protocol for an in vitro kinase inhibition assay, a common method used to assess the potency of compounds like Dasatinib.
In Vitro Kinase Inhibition Assay (Radiometric Format)
Objective: To determine the concentration of an inhibitor (e.g., Dasatinib) required to inhibit 50% of the activity of a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer
-
Test inhibitor (Dasatinib) at various concentrations
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the purified kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the test inhibitor (Dasatinib) at a range of concentrations to the reaction mixtures. Include a control with no inhibitor (vehicle control, e.g., DMSO).
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period, allowing the kinase to phosphorylate its substrate.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper extensively to remove any unbound [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the biological context of Dasatinib's action, the following diagrams are provided.
References
- 1. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Unraveling the Stability Landscape: A Comparative Analysis of Dasatinib and its N-oxide Metabolite
A comprehensive examination of the chemical stability of the tyrosine kinase inhibitor Dasatinib and its primary N-oxide metabolite reveals distinct degradation profiles under various stress conditions. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their stability, supported by experimental data, to inform analytical method development, formulation strategies, and handling procedures.
Dasatinib, a potent oral anticancer agent, undergoes extensive metabolism, with one of its key metabolites being the N-oxide derivative. Understanding the inherent stability of both the parent drug and its metabolite is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products. This comparison synthesizes available data on their behavior under forced degradation conditions, including hydrolysis, oxidation, and photolysis.
Comparative Stability Profile
The following tables summarize the quantitative data from various stability-indicating studies, offering a side-by-side comparison of the degradation of Dasatinib and what is known about the stability of its N-oxide metabolite.
| Stress Condition | Dasatinib Degradation (%) | Dasatinib N-oxide Stability/Degradation | Key Observations |
| Acidic Hydrolysis | 7.9% (0.1 N HCl at 60°C for 30 min)[1] | Data not available in comparative studies. | Dasatinib shows susceptibility to acidic conditions, leading to the formation of degradation products.[1][2] |
| Alkaline Hydrolysis | 6.5% (2 N NaOH for 30 min)[1] | Data not available in comparative studies. | The drug degrades in the presence of a strong base.[1][3] |
| Neutral Hydrolysis | 2.6% (water at 60°C for 30 min)[1] | Data not available in comparative studies. | Dasatinib exhibits some degradation in neutral aqueous solutions at elevated temperatures.[1] |
| Oxidative Stress | Susceptible to oxidation[3] | Prone to formation from Dasatinib via oxidation and can convert back to the parent drug.[4][5][6] | The piperazine (B1678402) ring in Dasatinib is susceptible to oxidation, forming the N-oxide impurity.[5][6] The N-oxide itself can be unstable, particularly in biological matrices like hemolyzed plasma, where it can be converted back to Dasatinib.[4] |
| Thermal Degradation | Stable[3] | Data not available in comparative studies. | Dasatinib is relatively stable under dry heat conditions.[3] |
| Photodegradation | Stable[3] | Data not available in comparative studies. | Exposure to light does not appear to be a significant degradation pathway for Dasatinib.[3] |
Experimental Protocols
The data presented is derived from stability-indicating high-performance liquid chromatography (HPLC) methods, developed and validated according to International Council for Harmonisation (ICH) guidelines.
Forced Degradation Study Protocol for Dasatinib
A typical forced degradation study for Dasatinib involves the following steps:
-
Preparation of Stock Solution: A stock solution of Dasatinib (e.g., 1 mg/mL) is prepared in a suitable diluent, such as a mixture of acetonitrile (B52724) and water.[1]
-
Application of Stress Conditions:
-
Acid Hydrolysis: The stock solution is treated with an acid (e.g., 0.1 N HCl) and heated (e.g., at 60°C) for a specified duration (e.g., 30 minutes).[1]
-
Alkaline Hydrolysis: The stock solution is treated with a base (e.g., 2 N NaOH) for a defined period (e.g., 30 minutes).[1]
-
Neutral Hydrolysis: The stock solution is mixed with water and heated (e.g., at 60°C) for a specific time (e.g., 30 minutes).[1]
-
Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.
-
Thermal Degradation: The solid drug substance is exposed to dry heat in an oven (e.g., at 105°C) for a specified period.
-
Photodegradation: The drug substance is exposed to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis: After the specified stress period, the samples are diluted to a suitable concentration and analyzed by a validated stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed standard solution.[1]
Chromatographic Conditions for Dasatinib and its Degradation Products
A common approach for the separation of Dasatinib and its degradation products utilizes reverse-phase HPLC with the following representative conditions:
-
Column: C18 column (e.g., BDS-C18, 100 mm × 4.6 mm, 5.0 μm).[1]
-
Mobile Phase: A mixture of a buffer (e.g., 10 mM monobasic phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[1]
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength where Dasatinib and its impurities show significant absorbance (e.g., 300 nm or 324 nm).[1][7]
Visualizing the Process and Pathways
To better illustrate the experimental workflow and the metabolic context, the following diagrams are provided.
Caption: Workflow for the comparative stability testing of Dasatinib and its N-oxide metabolite.
Caption: Simplified metabolic pathway showing the formation of this compound.
Conclusion
The available data indicates that Dasatinib is susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][3] While comprehensive comparative stability data for its N-oxide metabolite under identical stress conditions is limited in the public domain, evidence suggests that the N-oxide is also susceptible to certain conditions, particularly in biological matrices where it can be converted back to the parent drug.[4] The formation of the N-oxide as an impurity during manufacturing and storage, especially in the presence of certain solvents, highlights the importance of careful control over the chemical environment.[5][6] Researchers and formulation scientists should consider these distinct stability profiles when designing analytical methods, developing stable dosage forms, and defining appropriate storage and handling conditions for both Dasatinib and its metabolites. Further head-to-head stability studies would be invaluable for a more complete understanding of their comparative degradation pathways.
References
- 1. chesci.com [chesci.com]
- 2. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. altasciences.com [altasciences.com]
- 5. Investigational Study of this compound Impurity in Different Diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating Dasatinib Metabolism: A Comparative Guide to Dasatinib N-oxide and Clinical Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dasatinib and its N-oxide metabolite, contextualizing the potential clinical relevance of Dasatinib N-oxide by examining its formation, in vitro activity, and its place within the broader metabolic profile of Dasatinib. While direct clinical data correlating this compound levels with patient outcomes are not established, this guide offers an objective overview based on available experimental data to inform research and drug development efforts.
Executive Summary
Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Following oral administration, Dasatinib undergoes extensive metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4) and Flavin-containing monooxygenase 3 (FMO3). One of the main metabolites is this compound (M5). Current evidence suggests that this compound is significantly less potent than the parent drug and is not expected to make a major contribution to the overall clinical efficacy or toxicity of Dasatinib therapy. Clinical outcomes, including therapeutic response and adverse events, are primarily correlated with the plasma concentrations of the parent drug, Dasatinib.
Data Presentation: Dasatinib vs. Metabolites
The following table summarizes the key characteristics of Dasatinib and its primary metabolites.
| Compound | Formation Enzyme(s) | Relative In Vitro Potency (Compared to Dasatinib) | Contribution to In Vivo Activity |
| Dasatinib | - | 1x | Primary contributor |
| This compound (M5) | FMO3, CYPs | >10 times less potent | Not expected to be significant |
| N-deshydroxyethyl Dasatinib (M4) | CYP3A4, CYP1A1, CYP1B1 | Similar potency | Insignificant due to low exposure |
| Hydroxymethyl Dasatinib (M20 & M24) | CYP3A4 | Reasonably potent | Not expected to be significant |
| Dasatinib Carboxylic Acid (M6) | Cytosolic oxidoreductase | >10 times less potent | Not expected to be significant |
Signaling Pathways and Metabolism
Dasatinib exerts its therapeutic effect by inhibiting multiple tyrosine kinases, most notably BCR-ABL, which is the hallmark of CML and Ph+ ALL. This inhibition blocks downstream signaling pathways crucial for cancer cell proliferation and survival. The metabolism of Dasatinib is a key determinant of its clinical activity and potential for drug-drug interactions.
Experimental Protocols
Accurate quantification of Dasatinib and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. The most widely accepted and validated method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Dasatinib and its Metabolites in Human Plasma by LC-MS/MS
This protocol is a representative example for the simultaneous quantification of Dasatinib and its metabolites.
1. Sample Preparation (Solid Phase Extraction)
-
To 200 µL of human plasma, add an internal standard (e.g., Dasatinib-d8).
-
Load the sample onto a conditioned Oasis HLB 96-well solid-phase extraction plate.
-
Wash the plate with an appropriate washing solution (e.g., 5% methanol (B129727) in water).
-
Elute the analytes with an elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Separation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A suitable reverse-phase column, such as a Luna phenyl-hexyl or Waters Atlantis dC18 column.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Dasatinib and each metabolite. For example, for Dasatinib, the transition m/z 488.1 > 401.1 is commonly used.
4. Quantification
-
Construct a calibration curve using known concentrations of Dasatinib and its metabolites.
-
Determine the concentration of each analyte in the plasma
Navigating the Regulatory Landscape for Dasatinib N-oxide Impurity Reporting
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the regulatory guidelines for reporting Dasatinib (B193332) N-oxide, a known impurity and metabolite of the tyrosine kinase inhibitor Dasatinib. By offering a comparative analysis of international guidelines and supporting experimental data, this document serves as a vital resource for researchers, scientists, and drug development professionals to ensure compliance and maintain the highest standards of drug quality and safety.
Understanding the Regulatory Framework
The reporting of impurities in new drug products is primarily governed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q3B(R2).[1][2] This guideline provides a framework for the reporting, identification, and qualification of degradation products based on the maximum daily dose of the drug.
Key Concepts from ICH Q3B:
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
Dasatinib N-oxide: An Impurity and a Metabolite
This compound is recognized as a minor metabolite of Dasatinib, formed through oxidation.[3][4][5][6] It is crucial to distinguish its role as both a process-related impurity/degradation product and a metabolite. While impurities require strict control, metabolites that are also present in human plasma may be considered "qualified" from a safety perspective if their exposure in the drug product does not exceed the levels observed in human subjects.
Studies on the metabolism of Dasatinib indicate that while this compound (M5) is a circulating metabolite, its plasma concentrations in humans are low.[4][7] One study noted that the exposures of pharmacologically active metabolites, including N-oxide, were not expected to contribute significantly to the in vivo activity.[3]
Comparative Analysis of Reporting Thresholds for Dasatinib
The maximum daily dose for Dasatinib is 140 mg.[7] Based on the ICH Q3B guideline, the thresholds for reporting, identification, and qualification of impurities for a drug with this maximum daily dose can be calculated.
| Threshold Type | ICH Q3B Guideline (>100 mg to 2 g Maximum Daily Dose) | Calculated Threshold for Dasatinib (140 mg) |
| Reporting Threshold | 0.1% | 0.1% |
| Identification Threshold | 0.2% or 2 mg TDI (Total Daily Intake), whichever is lower | 0.2% |
| Qualification Threshold | 0.2% or 3 mg TDI, whichever is lower | 0.2% |
Note: The percentage is relative to the amount of the drug substance.
This table clearly outlines the minimum levels at which this compound, if present as an impurity, must be reported, its structure confirmed, and its safety assessed.
Experimental Protocols for the Quantification of this compound
Accurate quantification of this compound is essential for regulatory reporting. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for this purpose.
Principle:
Reverse-phase HPLC separates Dasatinib and its impurities based on their polarity. The compounds are passed through a non-polar stationary phase with a polar mobile phase. Less polar compounds, like Dasatinib, will have a longer retention time than more polar impurities. A UV detector is commonly used for quantification.
Example Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a specified wavelength (e.g., 265 nm or 300 nm).[8][9]
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of a qualified reference standard.
Method Validation:
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, sensitive, and robust.
Visualizing the Regulatory and Analytical Workflow
The following diagrams illustrate the key decision-making processes and workflows involved in the management of this compound as an impurity.
Caption: Decision tree for reporting this compound based on ICH Q3B thresholds.
Caption: High-level workflow for the HPLC-based quantification of this compound.
Caption: Simplified pathway of Dasatinib metabolism leading to the formation of this compound.
Conclusion
The regulatory guidelines for reporting this compound as an impurity are primarily dictated by the ICH Q3B framework. Given the maximum daily dose of Dasatinib, the reporting, identification, and qualification thresholds are 0.1%, 0.2%, and 0.2% respectively. While this compound is a known human metabolite, its low plasma concentrations suggest that it may not be considered a "significant metabolite" for the purpose of automatic qualification. Therefore, adherence to the ICH thresholds and the use of validated analytical methods, such as HPLC, are paramount for ensuring regulatory compliance and the safety of Dasatinib-containing drug products. Researchers and drug developers should establish appropriate controls and specifications for this compound based on a thorough understanding of these guidelines and robust analytical data.
References
- 1. ikev.org [ikev.org]
- 2. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. ijrpc.com [ijrpc.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Extraction Techniques for Dasatinib N-oxide Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Dasatinib (B193332) and its metabolites, including Dasatinib N-oxide, is crucial for pharmacokinetic studies and therapeutic drug monitoring. The choice of sample extraction technique significantly impacts the reliability and sensitivity of the subsequent analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of the three most common extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), with a focus on their application to this compound analysis.
Comparison of Extraction Techniques
The selection of an appropriate extraction method depends on the specific requirements of the bioanalytical assay, such as desired sensitivity, sample throughput, and the complexity of the biological matrix. The following table summarizes the performance of each technique based on available experimental data.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Proteins are denatured and precipitated by an organic solvent, leaving the analyte in the supernatant. | The analyte is partitioned between the aqueous sample and an immiscible organic solvent. | The analyte is selectively adsorbed onto a solid sorbent and then eluted with a solvent. |
| Extraction Recovery | Generally lower and more variable compared to LLE and SPE. For Dasatinib, recoveries can be high but are matrix-dependent.[1] | Moderate to high. For Dasatinib, reported recoveries range from 63.7% to 71.8%.[2] | High and consistent. For Dasatinib, reported recoveries are often greater than 95%.[3] |
| Matrix Effect | Can be significant due to the co-extraction of endogenous matrix components.[4] | Generally provides cleaner extracts than PPT, resulting in reduced matrix effects. | Provides the cleanest extracts with minimal matrix effects, leading to higher sensitivity and accuracy.[5] |
| Selectivity | Low, as it co-precipitates a wide range of matrix components. | Moderate, as it relies on the differential solubility of the analyte in the two liquid phases. | High, as the sorbent can be chosen to selectively bind the analyte of interest. |
| Throughput | High, as the procedure is simple and can be easily automated. | Moderate, as it involves multiple steps including vortexing, centrifugation, and solvent evaporation. | Can be high with the use of 96-well plates and automated systems. |
| Cost | Low, as it requires minimal reagents and equipment. | Moderate, due to the use of organic solvents. | High, as it requires specialized cartridges or plates and manifolds. |
| This compound Stability | Acetonitrile (B52724) is the preferred solvent as it minimizes the conversion of this compound to Dasatinib, especially in hemolyzed plasma (<3.8% conversion with acetonitrile vs. up to 11.7% with methanol).[6] | The stability of this compound during LLE is dependent on the chosen solvent system and pH. | Generally good, as the controlled conditions of SPE can help preserve the integrity of the analyte. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of any extraction technique. Below are representative protocols for the analysis of Dasatinib and its N-oxide metabolite in human plasma.
Protein Precipitation (PPT)
This method is favored for its simplicity and speed.
-
Sample Preparation : To 100 µL of human plasma in a microcentrifuge tube, add an appropriate volume of an internal standard solution (e.g., Dasatinib-d8).
-
Precipitation : Add 300 µL of cold acetonitrile.
-
Vortexing : Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution : Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[7]
Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample compared to PPT.
-
Sample Preparation : To 200 µL of human plasma, add the internal standard.
-
pH Adjustment : Add a suitable buffer to adjust the pH of the sample, optimizing the partitioning of this compound into the organic phase.
-
Extraction : Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortexing and Centrifugation : Vortex the mixture vigorously for 5 minutes, followed by centrifugation to separate the aqueous and organic layers.
-
Organic Layer Collection : Transfer the organic layer to a new tube.
-
Evaporation and Reconstitution : Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.[8]
Solid-Phase Extraction (SPE)
SPE provides the highest degree of sample cleanup and is ideal for assays requiring low limits of quantification.
-
Conditioning : Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading : Load the pre-treated plasma sample (e.g., plasma diluted with an acidic solution) onto the conditioned cartridge.
-
Washing : Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution : Elute Dasatinib and its N-oxide metabolite from the sorbent using a strong organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution : Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[5]
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each extraction technique.
Conclusion
The choice of extraction technique for this compound analysis is a critical decision that balances the need for sample cleanliness, recovery, and throughput with practical considerations of cost and complexity.
-
Protein Precipitation is a rapid and cost-effective method suitable for high-throughput screening, but it is prone to significant matrix effects and requires careful solvent selection to ensure the stability of this compound.
-
Liquid-Liquid Extraction offers a better clean-up than PPT, leading to reduced matrix effects and acceptable recovery.
-
Solid-Phase Extraction is the most powerful technique for removing matrix interferences, providing the highest recovery and cleanest extracts. It is the method of choice for assays requiring the highest sensitivity and accuracy, such as those in regulated bioanalysis.
Ultimately, the optimal extraction strategy should be determined through a thorough method development and validation process, taking into account the specific goals of the study and the available resources.
References
- 1. acgpubs.org [acgpubs.org]
- 2. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. altasciences.com [altasciences.com]
- 7. scienceopen.com [scienceopen.com]
- 8. scielo.br [scielo.br]
Analysis of Dasatinib N-oxide: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of Dasatinib (B193332) and its N-oxide metabolite, offering insights into pharmacokinetic variability across different patient populations. While specific quantitative data for Dasatinib N-oxide is limited in publicly available literature, this document presents data on the parent drug, Dasatinib, as a surrogate to highlight the impact of patient diversity on its metabolism. This information is crucial for researchers, scientists, and drug development professionals in the field of oncology and pharmacology.
Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its metabolism is complex, primarily mediated by CYP3A4, with flavin-containing monooxygenase 3 (FMO3) also playing a role in the formation of metabolites such as this compound (M5).[2] The pharmacokinetic profile of Dasatinib exhibits high interpatient variability, which can influence both efficacy and toxicity.[1] Understanding the factors that contribute to this variability is essential for optimizing treatment strategies.
Comparative Pharmacokinetics of Dasatinib in Diverse Patient Populations
While specific data for this compound is scarce, the pharmacokinetic parameters of the parent drug, Dasatinib, offer valuable insights into how its metabolism can vary among different patient groups. The following tables summarize key pharmacokinetic data from studies in pediatric versus adult patients and Asian versus non-Asian patient populations. This variability in the parent drug's metabolism is expected to influence the formation and clearance of its metabolites, including this compound.
Table 1: Comparison of Dasatinib Pharmacokinetics in Pediatric vs. Adult Patients with CML
| Pharmacokinetic Parameter | Pediatric Patients (CML) | Adult Patients (CML) | Reference |
| Median Plasma Concentration (µg/mL) | 0.05 (IQR: 0.03–0.13) | 0.4 (IQR: 0.28–0.74) | [3] |
| Apparent Clearance (CL/F) | Higher on a mg/kg basis | Lower on a mg/kg basis | [4] |
| Toxicity Profile | Generally similar to adults, but with specific considerations for growth and development. | Well-characterized, with pleural effusion being a notable adverse event. | [4] |
IQR: Interquartile Range
Table 2: Comparison of Dasatinib Pharmacokinetics in Asian vs. Non-Asian Patients with CML
| Pharmacokinetic Parameter | Asian Patients | Non-Asian Patients | Reference |
| Dasatinib Exposure (AUC) | Statistically non-significant increased exposure | Baseline | [5] |
| Efficacy and Safety | Comparable | Comparable | [2][6] |
Experimental Protocols for the Analysis of Dasatinib and its Metabolites
The accurate quantification of Dasatinib and its metabolites, including the N-oxide, in biological matrices is critical for pharmacokinetic and therapeutic drug monitoring studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard analytical technique due to its high sensitivity and selectivity.[7]
Detailed Methodology for LC-MS/MS Quantification
This section outlines a representative protocol for the analysis of Dasatinib and its metabolites in human plasma.
1. Sample Preparation: Protein Precipitation [1][8]
-
To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., Dasatinib-d8).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography Conditions [9][10]
-
HPLC System: UPLC or HPLC system
-
Column: C18 column (e.g., UPLC BEH C18)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions [9][10][11]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dasatinib: m/z 488.2 → 401.1
-
This compound: (Predicted) m/z 504.2 → 401.1
-
Internal Standard (Dasatinib-d8): m/z 496.2 → 409.1
-
-
Key Parameters: Optimized cone voltage and collision energy for each analyte.
Visualizing a Key Signaling Pathway and Experimental Workflow
To further elucidate the mechanism of action of Dasatinib and the analytical process, the following diagrams are provided.
Caption: Dasatinib inhibits BCR-ABL and SRC family kinases.
Caption: LC-MS/MS analysis workflow for Dasatinib.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical profile of dasatinib in Asian and non-Asian patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Pediatric Phase I Trial and Pharmacokinetic Study of Dasatinib: A Report From the Children's Oncology Group Phase I Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of dasatinib versus imatinib in the East Asian subpopulation of the DASISION trial of newly diagnosed chronic myeloid leukemia in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical profile of dasatinib in Asian and non-Asian patients with chronic myeloid leukemia | springermedizin.de [springermedizin.de]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. scielo.br [scielo.br]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dasatinib N-oxide: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Disposal of Dasatinib N-oxide
This compound, a major metabolite of the kinase inhibitor dasatinib, requires stringent disposal procedures due to its significant health and environmental hazards.[1][2] This guide provides essential, step-by-step instructions for its safe handling and disposal in a laboratory setting, ensuring the safety of personnel and compliance with regulations.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance with multiple risk factors.[1] All handling and disposal procedures must be conducted within a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, impervious gloves (e.g., nitrile), and a lab coat.[3]
Summary of Hazard Classifications for this compound
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed.[1] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[1] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[1] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[1] |
| Specific Target Organ Toxicity | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Due to its high toxicity and environmental persistence, this compound must never be disposed of down the drain or mixed with general laboratory or household waste.[1][4] It is classified as extremely hazardous for water.[1]
Step-by-Step Disposal Protocol
The primary disposal method for this compound is collection by a certified hazardous waste management service. The following protocol outlines the necessary steps for safe segregation, containment, and labeling of this waste.
1. Waste Identification and Segregation:
-
A chemical is considered waste when it is no longer intended for use.[5]
-
Solid Waste: All materials contaminated with this compound, including unused compound, contaminated lab supplies (e.g., gloves, absorbent paper, vials), must be treated as hazardous waste.[3][6] Do not mix solid waste with liquid waste.[6]
-
Liquid Waste: Solutions containing this compound must be collected as hazardous liquid waste.
2. Containment and Packaging:
-
Primary Container: Use a container that is in good condition, compatible with the chemical, and has a leak-proof, screw-on cap.[5][6][7] The container should not be filled beyond 90% capacity (at least one-inch headroom) to allow for expansion.[7]
-
Contaminated Solids: Double-bag chemically contaminated lab trash (gloves, wipes) in clear plastic bags to allow for visual inspection.[6] Seal each bag individually.
-
Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or dishpan, to contain any potential spills or leaks.[6] The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container.[6]
3. Labeling:
-
Clearly label the primary waste container with a "Hazardous Waste" tag.[5]
-
The label must include:
-
The full chemical name: "this compound".[1]
-
The words "Hazardous Waste".
-
An accurate list of all chemical constituents and their approximate concentrations.
-
The appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environment).
-
4. Storage:
-
Store the properly contained and labeled waste in a designated Satellite Accumulation Area (SAA).[7]
-
Segregate the this compound waste from incompatible materials, such as acids and bases, to prevent violent reactions.[7]
-
Keep the waste container securely closed at all times, except when adding waste.[5][6]
5. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
This compound waste is transported under the UN number UN2811 (Toxic solids, organic, n.o.s.).[1]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe segregation and disposal of this compound.
Caption: Logical relationship between compound hazards and disposal requirements.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. acs.org [acs.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Research: A Comprehensive Guide to Handling Dasatinib N-oxide
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Dasatinib N-oxide, a potent compound for research use. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This compound is toxic if swallowed, causes skin irritation and serious eye damage, and is suspected of causing cancer and damaging fertility or the unborn child.[1] It also causes damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1]
Essential Safety and Handling Precautions
All personnel must be thoroughly trained in the handling of cytotoxic substances before working with this compound.[2] Handling procedures should be designed to minimize exposure through inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE)
A risk assessment should precede any handling of this compound to determine the appropriate level of PPE. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or N95 respirator.[2] - Disposable solid-front gown with tight-fitting cuffs. - Double-gloving with chemotherapy-approved nitrile gloves. - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of the potent powder. Full respiratory protection and double gloving provide maximum protection against exposure. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure. - Laboratory coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. |
| Handling Solutions | - Laboratory coat. - Safety glasses with side shields. - Single pair of chemical-resistant gloves (e.g., nitrile). | To protect against accidental splashes during experimental procedures. |
Engineering Controls
-
All work with solid this compound and initial solution preparation must be conducted in a certified chemical fume hood, a biological safety cabinet, or a glove box to minimize inhalation exposure.
-
Work surfaces should be covered with disposable, plastic-backed absorbent pads to contain any spills.[3]
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Parameter | Recommendation |
| Storage Temperature | Store at -20°C for long-term storage (months to years).[4][5] Can be stored at 0-4°C for short-term (days to weeks).[4] |
| Shipping Condition | Shipped at room temperature for short durations.[4][5] |
| Stability | Stable for at least 3 years if stored properly.[4] |
| Stock Solution Storage | Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound, which is soluble in DMSO.[4][5]
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Preparation: Don the appropriate PPE as specified for "Weighing and Dispensing." All manipulations of the solid compound must be performed in a chemical fume hood.
-
Weighing: Tare a sterile, pre-labeled polypropylene tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound directly into the tube.
-
Solvent Addition: In the chemical fume hood, add the calculated volume of anhydrous DMSO to the tube containing the this compound to achieve a final concentration of 10 mM.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the container is tightly sealed and protected from light.[6]
Serial Dilution for In Vitro Cytotoxicity Assays
This protocol outlines the preparation of working solutions from the 10 mM stock for use in cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or 96-well plates
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of cell culture medium.
-
Serial Dilutions: Perform serial dilutions from the intermediate solution to achieve the desired final concentrations for the assay. For example, for a 2-fold serial dilution, mix 50 µL of the higher concentration with 50 µL of cell culture medium in the next well or tube.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells does not exceed a level that is toxic to the cells (typically ≤ 0.5%).[7] A vehicle control (medium with the same final concentration of DMSO) must be included in the experiment.[7]
Decontamination and Disposal
All materials that come into contact with this compound must be treated as hazardous waste.
Decontamination Procedure
-
Work Surfaces: At the end of each work session, decontaminate all surfaces in the work area (e.g., fume hood, benchtop) with a suitable cleaning agent, followed by 70% ethanol.
-
Equipment: Decontaminate non-disposable equipment by wiping with a cleaning solution and then 70% ethanol. For equipment that can be immersed, soak in a compatible decontamination solution.
-
Spills: In case of a spill, immediately alert others in the area. Wearing appropriate PPE, cover the spill with absorbent material. For small spills (<5 mL or 5 g), gently collect the absorbed material and place it in a designated cytotoxic waste container. Clean the area with a decontaminating agent.
Disposal Plan
All waste contaminated with this compound must be segregated and disposed of as cytotoxic/hazardous waste according to institutional and local regulations.[1][8][9]
| Waste Stream | Disposal Container |
| Solid Waste (gloves, gowns, pipette tips, contaminated labware) | Labeled, leak-proof, puncture-resistant container specifically for cytotoxic waste.[1][8] Often color-coded (e.g., yellow with a purple lid or red).[1][9] |
| Sharps (needles, syringes) | Puncture-proof sharps container labeled for cytotoxic waste.[1] |
| Liquid Waste (unused solutions, contaminated media) | Labeled, sealed, and leak-proof container compatible with the chemical waste. Do not dispose of down the drain. |
The final disposal method for cytotoxic waste is typically high-temperature incineration.[9][10]
Emergency Procedures
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Seek medical attention if irritation develops or persists.
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
Visual Workflow and Logical Relationships
Caption: Step-by-step workflow for handling this compound.
Caption: Relationship between hazards and safety measures.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. kingstonhsc.ca [kingstonhsc.ca]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
